molecular formula C6H5ClN2O2 B2375884 6-Amino-4-chloronicotinic acid CAS No. 1060808-94-7

6-Amino-4-chloronicotinic acid

Cat. No.: B2375884
CAS No.: 1060808-94-7
M. Wt: 172.57
InChI Key: OXBLGNNZCHCRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-chloronicotinic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-4-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBLGNNZCHCRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Amino-4-chloronicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Amino-4-chloronicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine ring serves as a privileged scaffold, forming the core of numerous approved therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal building block in drug design. This compound (CAS: 1060808-94-7) is a trifunctional pyridine derivative that presents a compelling platform for the synthesis of novel molecular entities.[1] Possessing a carboxylic acid, an amino group, and a reactive chlorine atom, this compound offers three distinct points for chemical modification. This guide provides a comprehensive overview of its chemical properties, a reasoned approach to its synthesis and analysis, its reactivity profile, and its potential applications for researchers and drug development professionals.

Part 1: Core Physicochemical Properties

The precise arrangement of functional groups on the pyridine ring dictates the molecule's physical and chemical behavior, including its solubility, acidity/basicity, and interaction with biological targets.

Data Summary
PropertyValueSource(s)
IUPAC Name 6-amino-4-chloropyridine-3-carboxylic acid[1]
CAS Number 1060808-94-7[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [2]
Appearance Off-white to white solid[1]
Melting Point Data not available. (See discussion below)-
Boiling Point 383.1 ± 42.0 °C (Predicted)-
Solubility Data not available. (See discussion below)-
pKa Data not available. (See discussion below)-
Expert Insights on Physicochemical Properties
  • Solubility: Specific quantitative solubility data is not available. However, based on its functional groups, its solubility profile can be predicted. The presence of both an acidic (carboxylic acid) and a basic (amino, pyridine nitrogen) group makes it amphoteric, suggesting solubility in both acidic and alkaline aqueous solutions.[4] In organic solvents, it is expected to be soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol, especially upon gentle heating. Its solubility in less polar solvents like ethyl acetate or dichloromethane is likely to be low. The related compound 6-Chloronicotinic acid is reported to be soluble in water (2 mg/mL), ethanol, methanol, and DMSO.[5]

  • pKa: No experimental pKa values have been reported. The molecule has three ionizable centers: the carboxylic acid, the amino group, and the pyridine ring nitrogen.

    • The carboxylic acid is expected to be the most acidic group, with an estimated pKa in the range of 3-4, typical for pyridine-3-carboxylic acids.

    • The pyridine ring nitrogen will be basic. The pKa of the pyridinium ion is influenced by the substituents. The electron-donating amino group at C6 would increase its basicity relative to pyridine (pKa ~5.2), while the electron-withdrawing chloro and carboxyl groups at C4 and C3 would decrease it.

    • The exocyclic amino group is also basic. The pKa of the protonated amino group is likely to be in the range of 4-6. The interplay of these groups makes the molecule's net charge and solubility highly pH-dependent, a critical consideration in designing protocols for reactions, purification, and formulation.[6]

Part 2: Synthesis and Purification

A robust and reproducible synthetic route is paramount for utilizing any chemical building block. While a specific published procedure for this compound is not available in the searched literature, a logical pathway can be designed based on established transformations of pyridine systems. The following proposed synthesis is based on a strategy of selective functionalization of a dichlorinated pyridine precursor.

Proposed Synthetic Workflow

The proposed route begins with commercially available 4,6-dichloronicotinic acid and proceeds via a selective nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this choice is that the chlorine at the 4-position is generally more activated towards nucleophilic attack than the chlorine at the 6-position due to the electronic influence of the adjacent carboxylic acid and the ring nitrogen.

Synthesis_Workflow Start 4,6-Dichloronicotinic Acid Step1 Step 1: Selective Amination (SNAr) Start->Step1 Intermediate1 This compound (Product) Step1->Intermediate1 Purification Purification Intermediate1->Purification Reagents1 Reagents: 1. Aq. Ammonia (NH₃) or Benzylamine 2. Heat (sealed vessel) 3. Acidic workup Reagents1->Step1

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound from 4,6-dichloronicotinic acid.

Methodology Rationale: This protocol employs a nucleophilic aromatic substitution. Aqueous ammonia is used as the nitrogen source. The reaction is performed under pressure at elevated temperatures to overcome the activation energy barrier for the substitution. An acidic workup is required to protonate the carboxylate salt formed under the basic reaction conditions, precipitating the final product.

Materials:

  • 4,6-Dichloronicotinic acid (1.0 eq)

  • Aqueous Ammonia (28-30%, large excess, e.g., 20-40 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (for recrystallization)

  • Pressure-rated reaction vessel with magnetic stirring

Procedure:

  • Reaction Setup: In a pressure-rated glass vessel, suspend 4,6-dichloronicotinic acid (e.g., 5.0 g, 1.0 eq) in deionized water (e.g., 20 mL).

  • Addition of Nucleophile: To the suspension, add a large excess of concentrated aqueous ammonia (e.g., 50 mL, ~30 eq).

  • Reaction: Seal the vessel securely. Place it in an oil bath pre-heated to 140-150 °C. Stir the reaction mixture vigorously for 12-24 hours. Self-Validation: Monitor the reaction progress by taking small aliquots (after cooling), acidifying them, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.

  • Cooldown and Workup: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure in a fume hood.

  • Product Precipitation: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly add concentrated HCl with stirring until the pH is approximately 3-4. The product should precipitate as a solid. The rationale for this pH is to ensure the carboxylic acid is fully protonated while keeping the amino group partially protonated to aid in precipitation and minimize re-dissolution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) to remove ammonium salts, followed by a small amount of cold methanol to aid in drying.

  • Purification: The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of boiling methanol, add water dropwise until the solid just dissolves, and then allow it to cool slowly to room temperature and then in an ice bath to crystallize. Filter the purified solid and dry under vacuum.

Part 3: Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for orthogonal chemical strategies, making it a versatile scaffold for building molecular complexity.

  • Carboxylic Acid (C3): This group is a classic handle for forming stable amide or ester linkages. Amide coupling with various amines using standard reagents (e.g., HATU, EDC/HOBt) can introduce diverse side chains, which is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

  • Aromatic Chlorine (C4): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), although it is less activated than a chlorine at the 2- or 6-position. It can be displaced by strong nucleophiles like thiols, alkoxides, or secondary amines under forcing conditions. More powerfully, it is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, or amino substituents, respectively.

  • Amino Group (C6): The exocyclic amino group behaves as a typical aniline-like nucleophile. It can be readily acylated to form amides, sulfonylated to form sulfonamides, or reductively aminated. This site is often used to modulate polarity and introduce hydrogen bond donors.

Reactivity_Diagram Core This compound Amide Amide Derivatives Core->Amide R-NH₂, Coupling Reagents Ester Ester Derivatives Core->Ester R-OH, Acid Catalysis Suzuki Aryl/Heteroaryl Derivatives Core->Suzuki R-B(OH)₂, Pd Catalyst Buchwald Amine Derivatives Core->Buchwald R₂NH, Pd Catalyst Acyl N-Acyl Derivatives Core->Acyl R-COCl or (RCO)₂O Sulfonyl N-Sulfonyl Derivatives Core->Sulfonyl R-SO₂Cl, Base

Caption: Key derivatization pathways for this compound.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Spectral Data Summary
TechniqueExpected Features
¹H NMR Two singlets in the aromatic region (δ 7.0-8.5 ppm); a broad singlet for the amino (NH₂) protons (δ 5.0-7.0 ppm); a very broad singlet for the carboxylic acid (COOH) proton (δ >12 ppm). All chemical shifts are solvent-dependent.
¹³C NMR Six distinct carbon signals: ~4 in the aromatic region (δ 100-160 ppm), including two quaternary carbons attached to Cl and NH₂, and one carbonyl carbon signal (δ >165 ppm).
FT-IR Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹); N-H stretches from amino group (~3300-3500 cm⁻¹); C=O stretch from carboxylic acid (~1700 cm⁻¹); C=C and C=N stretches from the aromatic ring (~1450-1600 cm⁻¹); C-Cl stretch (~1000-1100 cm⁻¹).
Mass Spec (ESI) Expected [M+H]⁺ = 173.01; Expected [M-H]⁻ = 171.00. Isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable.
Standard Analytical Protocols

Objective: To confirm the structure and assess the purity of a synthesized batch of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.

  • Methodology:

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar, hydrogen-bonding compounds and for allowing the observation of exchangeable protons (NH₂ and COOH).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Data Interpretation: Confirm the presence of the expected number of protons and carbons, their chemical shifts, and coupling patterns. The exchangeable protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum, which should result in the disappearance of the NH₂ and COOH signals.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Rationale: FT-IR is used to identify the functional groups present in the molecule.

  • Methodology:

    • Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Place a small amount of the dry, solid powder directly onto the ATR crystal.

    • Apply pressure to ensure good contact and collect the spectrum over a range of 4000-650 cm⁻¹.

    • Data Interpretation: Correlate the observed absorption bands with the expected vibrational frequencies for the O-H, N-H, C=O, C=C, and C-Cl functional groups.[6]

3. Mass Spectrometry (MS)

  • Rationale: MS confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.

    • Analyze using an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., TOF or Quadrupole).

    • Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

    • Data Interpretation: Verify that the observed mass-to-charge ratio (m/z) matches the calculated exact mass of the protonated or deprotonated molecule. The characteristic 3:1 isotopic pattern for chlorine should be present in the molecular ion cluster.[7]

Part 5: Applications in Drug Discovery

While specific drugs derived directly from this compound are not prominent in the searched literature, its structure is highly analogous to scaffolds used in modern drug discovery, particularly in the field of protein kinase inhibitors.[8]

  • Kinase Inhibitor Scaffolds: Many kinase inhibitors utilize a heterocyclic core that makes key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The amino-pyridine motif is a classic hinge-binding element. This compound provides this motif pre-installed. The carboxylic acid at C3 can be used to project a vector into the solvent-exposed region to enhance solubility and properties, while the chlorine at C4 provides a site to introduce larger hydrophobic groups that can occupy the deep hydrophobic pocket of many kinases.[9]

  • Rationale as a Fragment/Building Block: In fragment-based drug discovery (FBDD), small, functionalized molecules like this are valuable starting points. Its three functional groups offer rapid, diverse library synthesis to explore the chemical space around a biological target.

Part 6: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach must be taken, treating it as a potentially hazardous and toxic substance based on data from analogous compounds like aminopyridines and chloropyridines.[10]

Potential Hazards:

  • Toxicity: Many aminopyridines are highly toxic if swallowed, inhaled, or absorbed through the skin.[11]

  • Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant.[2]

Protocol for Safe Handling
  • Engineering Controls: All handling of the solid and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile gloves (double-gloving is recommended).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Body Protection: Wear a fully buttoned lab coat.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste material as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10]

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

References

The Synthesis of 6-Amino-4-chloronicotinic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthesis of a Key Pharmaceutical Intermediate

6-Amino-4-chloronicotinic acid, with the CAS number 1060808-94-7, is a vital building block in the synthesis of a multitude of pharmacologically active compounds.[1][2] Its unique trifunctionalized pyridine scaffold, featuring an amino group, a chloro substituent, and a carboxylic acid, offers medicinal chemists a versatile platform for structural elaboration. This guide provides an in-depth, technically-focused exploration of a reliable and scalable synthetic route to this important molecule, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform each stage of the process. For researchers and professionals in drug development, a thorough understanding of this synthesis is paramount for ensuring the consistent and high-quality production of advanced pharmaceutical intermediates.

I. Strategic Overview of the Synthetic Pathway

The synthesis of this compound (4 ) is most effectively approached through a multi-step sequence commencing with readily available precursors. The chosen strategy hinges on the initial construction of a di-chlorinated nicotinic acid scaffold, followed by a regioselective amination. This approach allows for precise control over the final substitution pattern of the pyridine ring.

The overall synthetic transformation can be visualized as follows:

Synthesis_Overview cluster_0 Key Stages Start Ethyl 4,6-dihydroxynicotinate (1) Intermediate_1 Ethyl 4,6-dichloronicotinate (2) Start->Intermediate_1 Chlorination Intermediate_2 4,6-Dichloronicotinic Acid (3) Intermediate_1->Intermediate_2 Hydrolysis Final_Product This compound (4) Intermediate_2->Final_Product Selective Amination

Caption: A high-level overview of the synthetic route to this compound.

II. Synthesis of the Key Precursor: 4,6-Dichloronicotinic Acid (3)

The cornerstone of this synthetic approach is the preparation of 4,6-dichloronicotinic acid (3 ). This intermediate provides the necessary activated positions for the subsequent selective amination.

A. Step 1: Chlorination of Ethyl 4,6-dihydroxynicotinate (1) to Ethyl 4,6-dichloronicotinate (2)

The synthesis commences with the conversion of the dihydroxy nicotinate ester 1 to its dichloro counterpart 2 . This transformation is a classic example of converting hydroxyl groups on a pyridine ring to chloro substituents, a reaction for which phosphorus oxychloride (POCl₃) is the reagent of choice.

The Causality Behind the Choice of Reagent: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The lone pairs on the nitrogen and oxygen atoms of the pyridine ring in its tautomeric pyridone form attack the electrophilic phosphorus atom of POCl₃. This is followed by a series of intramolecular rearrangements and eliminations, ultimately replacing the hydroxyl groups with chlorine atoms. The ester functionality is generally stable under these conditions.

Experimental Protocol:

  • To a flask equipped with a reflux condenser and a magnetic stirrer, cautiously add phosphorus oxychloride (POCl₃, e.g., 8-10 equivalents).

  • Slowly and portion-wise, add ethyl 4,6-dihydroxynicotinate (1 , 1 equivalent) to the POCl₃ with stirring. The reaction is exothermic and may require external cooling to maintain control.

  • Once the addition is complete, heat the reaction mixture to reflux (typically around 110-120 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • The residue is then quenched by slowly and cautiously pouring it into a mixture of ice and water with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl 4,6-dichloronicotinate (2 ).

B. Step 2: Hydrolysis of Ethyl 4,6-dichloronicotinate (2) to 4,6-Dichloronicotinic Acid (3)

The second step involves the saponification of the ethyl ester 2 to the corresponding carboxylic acid 3 . This is a standard ester hydrolysis reaction, typically carried out under basic conditions.

Experimental Protocol:

  • Dissolve the crude ethyl 4,6-dichloronicotinate (2 ) in a mixture of solvents such as tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH, e.g., 2-3 equivalents), to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete, as monitored by TLC or HPLC.

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a mineral acid, such as concentrated hydrochloric acid (HCl). This will precipitate the carboxylic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 4,6-dichloronicotinic acid (3 ) as a white to off-white solid.[3]

III. The Core Transformation: Selective Amination of 4,6-Dichloronicotinic Acid (3)

This is the most critical step in the synthesis, where one of the two chlorine atoms is selectively replaced by an amino group. The regioselectivity of this nucleophilic aromatic substitution (SNAr) reaction is governed by the electronic properties of the pyridine ring.

Mechanistic Rationale for Regioselectivity: The pyridine nitrogen and the carboxylic acid group at the 3-position are both electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. The electron-withdrawing nature of these groups has a more pronounced effect on the ortho (2 and 4) and para (6) positions. In the case of 4,6-dichloronicotinic acid, the 6-position is para to the ring nitrogen, and the 4-position is ortho. Generally, in such systems, the 6-position is more activated towards nucleophilic attack. This inherent electronic preference allows for the selective amination at the C6 position.

Caption: The selective amination of 4,6-dichloronicotinic acid to yield the final product.

Experimental Protocol:

  • In a high-pressure reaction vessel, place 4,6-dichloronicotinic acid (3 , 1 equivalent).

  • Add a significant excess of an ammonia source, such as concentrated aqueous ammonia or a solution of ammonia in methanol. The use of a sealed vessel is necessary to maintain the concentration of ammonia and to allow for heating above its boiling point.

  • Seal the vessel and heat the reaction mixture to a temperature in the range of 120-150 °C for several hours (e.g., 6-12 hours). The reaction progress should be carefully monitored by HPLC.

  • After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure.

  • Transfer the reaction mixture to a beaker and acidify with an acid such as acetic acid or dilute hydrochloric acid to a pH where the product precipitates (the isoelectric point).

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold water and a small amount of a suitable organic solvent like ethanol to remove impurities.

  • Dry the product under vacuum to yield this compound (4 ).

IV. Purification and Characterization

The purity of the final product is critical for its use in pharmaceutical synthesis. Recrystallization is a common and effective method for purifying this compound.

Purification Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent system, such as a mixture of ethanol and water or methanol.

  • If necessary, treat the hot solution with activated carbon to remove colored impurities.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Appearance Off-white to white solid[2]
Storage 2-8°C[2]

Spectroscopic data is essential for unequivocal structure elucidation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the substitution pattern on the pyridine ring. The spectrum of this compound is expected to show distinct signals for the two aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

V. Safety Considerations

Throughout the synthesis, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. All reactions should be conducted in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • Strong Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with caution.

  • High-Pressure Reactions: The amination step is performed under pressure and requires a suitable high-pressure reactor and adherence to all safety protocols for such equipment.

VI. Conclusion

The synthesis of this compound presented herein is a robust and logical pathway that proceeds through well-understood chemical transformations. By carefully controlling the reaction conditions at each stage, particularly during the selective amination, high yields of the desired product can be achieved. This guide provides the necessary detail and rationale to empower researchers and drug development professionals to confidently produce this valuable pharmaceutical intermediate.

References

6-Amino-4-chloronicotinic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Significance and Mechanistic Implications of 6-Amino-4-chloronicotinic Acid in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, moving beyond its identity as a chemical intermediate to explore the mechanistic landscape of the potent therapeutic agents derived from it. For researchers, scientists, and drug development professionals, understanding the journey from this foundational scaffold to a targeted inhibitor is paramount for innovation.

Executive Summary: A Pivotal Scaffold in Kinase Inhibitor Synthesis

This compound is not recognized for its own direct biological mechanism of action. Instead, its profound importance in medicinal chemistry lies in its role as a key structural precursor for the synthesis of highly specific and potent kinase inhibitors. Its inherent chemical functionalities—a pyrimidine ring, an amino group, and a reactive chlorine atom—provide a versatile platform for constructing complex molecules that can precisely target the ATP-binding pockets of various kinases. This guide will dissect the mechanism of action of the downstream products synthesized from this critical intermediate, offering a more practical and mechanistically relevant perspective for drug development professionals.

The Strategic Importance of the Aminopyridine Core

The this compound scaffold is particularly valuable for developing Type I kinase inhibitors, which bind to the active conformation of the kinase in the ATP-binding site. The aminopyridine core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif that connects the N- and C-lobes of the kinase domain. This interaction is a cornerstone of achieving high-affinity binding and is a common feature in many FDA-approved kinase inhibitors. The strategic placement of the amino group and the chloro-substituent allows for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties.

Case Study: Targeting Bruton's Tyrosine Kinase (BTK)

A prominent example of compounds synthesized using this compound derivatives are potent inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a crucial non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, making it a high-value target for B-cell malignancies and autoimmune diseases.

The BTK Signaling Pathway

Upon BCR activation, BTK is recruited to the plasma membrane and subsequently phosphorylated, leading to its full activation. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which triggers a cascade of intracellular signals culminating in B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various lymphomas and leukemias.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK_inactive BTK (Inactive) LYN_SYK->BTK_inactive Recruitment & Phosphorylation BTK_active BTK (Active) p-BTK BTK_inactive->BTK_active PLCG2_inactive PLCγ2 BTK_active->PLCG2_inactive Phosphorylation PLCG2_active p-PLCγ2 PLCG2_inactive->PLCG2_active DAG DAG PLCG2_active->DAG Hydrolysis of PIP2 IP3 IP3 PLCG2_active->IP3 Hydrolysis of PIP2 NFkB NF-κB Activation DAG->NFkB Ca_release Ca²⁺ Release IP3->Ca_release Ca_release->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Activation

Caption: The BTK signaling cascade initiated by BCR activation.

Mechanism of Inhibition

Inhibitors derived from this compound are designed to compete with ATP for binding to the catalytic site of BTK. The aminopyridine core establishes the critical hinge-binding interactions, while modifications at the 4-position (originally bearing the chlorine) and the carboxylic acid group are used to extend into other regions of the ATP pocket, enhancing potency and selectivity against other kinases. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation and activation of BTK, effectively shutting down the downstream signaling cascade and inducing apoptosis in malignant B-cells.

Experimental Validation: Protocols for Assessing Kinase Inhibition

The development of potent and selective kinase inhibitors requires rigorous experimental validation. Below are representative protocols for key assays used to characterize inhibitors targeting kinases like BTK.

In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol Steps:

  • Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant human BTK), the substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP at its Km concentration.

  • Inhibitor Titration: Add the test compound (synthesized from this compound) across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, and then catalyze the conversion of luciferin to light by Ultra-Glo™ Luciferase. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A 1. Plate Kinase, Substrate, ATP, and Inhibitor B 2. Incubate (e.g., 60 min) Kinase Reaction: ATP -> ADP A->B C 3. Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) B->C D 4. Incubate (40 min) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D->E F 6. Incubate (30 min) E->F G 7. Read Luminescence F->G H 8. Calculate IC₅₀ G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol Steps:

  • Cell Plating: Seed a B-cell lymphoma cell line (e.g., TMD8) that is dependent on BTK signaling into a 96-well plate at a predetermined density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the BTK inhibitor.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well in an amount equal to the culture medium volume.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Record the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Data Summary

Assay TypeEndpoint MeasuredKey ParameterTypical Value for Potent Inhibitor
In Vitro Kinase AssayADP Production (Luminescence)IC₅₀< 10 nM
Cellular ProliferationATP Levels (Cell Viability)GI₅₀< 100 nM

Conclusion

While this compound may not possess a direct mechanism of action, its role as a foundational scaffold is indispensable for the creation of targeted therapies. The insights provided in this guide demonstrate that a deep understanding of the downstream applications and the mechanisms of the final drug products is crucial for drug development professionals. The ability to leverage such versatile chemical intermediates is a testament to the synergy between synthetic chemistry and molecular biology in the ongoing quest for more effective and selective medicines.

solubility and stability of 6-Amino-4-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 6-Amino-4-chloronicotinic Acid

Introduction

This compound, identified by its CAS Number 1060808-94-7, is a substituted pyridine carboxylic acid.[][2] With the molecular formula C₆H₅ClN₂O₂, it presents as an off-white to white solid and serves as a key building block in organic synthesis.[2][3] Its structure, featuring a carboxylic acid, an amino group, and a chlorine atom on a pyridine ring, imparts a unique combination of chemical properties that are critical for its application in drug discovery and materials science. Understanding the solubility and stability of this molecule is paramount for researchers in designing robust synthetic routes, developing stable formulations, and ensuring reliable analytical quantification.

This guide provides a comprehensive analysis of the physicochemical properties of this compound, offering both field-proven experimental protocols and an in-depth discussion of the chemical principles governing its behavior in various environments. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from structurally related compounds and established chemical theory to provide a predictive and practical framework for the research scientist.

Part 1: Solubility Profile of this compound

The solubility of an active molecule is a critical determinant of its utility, affecting everything from reaction kinetics in synthesis to bioavailability in pharmaceutical applications. The structure of this compound, possessing both a basic amino group and an acidic carboxylic acid group, suggests it is an amphoteric compound. This characteristic is the primary driver of its solubility behavior, especially in aqueous systems.

Predicted Qualitative Solubility

Based on its amphoteric nature and analysis of related structures, a qualitative solubility profile can be predicted:

  • Aqueous Solubility: Expected to be low in neutral water. However, its solubility should increase significantly in both acidic and alkaline solutions due to the formation of highly soluble salts. In acidic media, the amino group is protonated, while in alkaline media, the carboxylic acid is deprotonated.[4]

  • Organic Solvent Solubility: The presence of polar functional groups suggests good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is likely to be soluble in alcohols such as methanol and ethanol, and sparingly soluble in less polar solvents like chloroform, and likely insoluble in non-polar solvents like hexanes.[5] This profile is similar to that of the related compound, 6-Chloronicotinic acid.[5]

Quantitative Solubility Data

Table 1: Quantitative Solubility of Structurally Related 6-Chloronicotinic Acid

Solvent Solubility (at 20°C)
Water 2 mg/mL
Ethanol Soluble
Methanol Soluble
DMSO Soluble
Chloroform Slightly Soluble

(Data sourced from ChemicalBook for CAS 5326-23-8)[5]

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes a robust method for determining the equilibrium solubility of this compound in various solvents. The principle involves saturating a solvent with the compound and then quantifying the dissolved amount using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation:

    • Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, methanol) in a sealed glass vial. The excess solid should be clearly visible.

    • Causality: Using an excess of the solid ensures that the solution reaches equilibrium saturation.

  • Equilibration:

    • Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours).

    • Causality: Agitation ensures homogeneity and accelerates the dissolution process. A 24-48 hour period is typically sufficient to ensure equilibrium is reached for most compounds.

  • Sample Collection and Preparation:

    • Allow the vials to stand for a short period to let undissolved solids settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) to remove all undissolved particles.

    • Causality: Filtration is a critical step. Failure to remove microscopic undissolved particles will lead to a significant overestimation of solubility.

  • Quantification:

    • Dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of a pre-validated HPLC calibration curve.

    • Analyze the diluted sample by HPLC-UV. A reversed-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Self-Validation:

  • The experiment should be performed in triplicate to ensure reproducibility.

  • A calibration curve with a correlation coefficient (r²) > 0.999 must be used for quantification.

  • The stability of the compound in the solvent during the equilibration period should be confirmed by analyzing for potential degradation products.

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quant 4. Quantification prep1 Add excess compound to known volume of solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 quant1 Dilute filtrate sample2->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile of this compound

Stability testing is essential for determining a compound's shelf-life, storage conditions, and degradation pathways. Forced degradation, or stress testing, is a systematic way to accelerate this process and predict the likely degradation products.[6]

Predicted Chemical Stability and Incompatibilities
  • Thermal Stability: The related 6-Aminonicotinic acid shows high thermal stability with a melting point over 300°C.[7] It is plausible that this compound also possesses good thermal stability under dry conditions.

  • Incompatibilities: As with its analogue 6-Chloronicotinic acid, this compound is expected to be incompatible with strong oxidizing agents.[5] The amino group is particularly susceptible to oxidation.

  • Storage: Based on vendor recommendations and the compound's nature, storage in a cool (2-8°C), dry, and dark environment is advisable to minimize degradation over time.[2]

Plausible Degradation Pathways

While specific degradation pathways have not been published, the following are chemically plausible based on the molecule's functional groups:

  • Hydrolysis: Under harsh acidic or basic conditions, particularly with heat, the chloro group could undergo nucleophilic aromatic substitution to yield 6-Amino-4-hydroxynicotinic acid.

  • Oxidation: The primary amino group is a likely site for oxidative degradation, which could be initiated by agents like hydrogen peroxide, leading to N-oxides or other complex products.[8]

  • Photodegradation: Many pyridine derivatives are sensitive to light. UV radiation could provide the energy to initiate free-radical mechanisms, potentially leading to dechlorination or polymerization.

  • Decarboxylation: At very high temperatures, the carboxylic acid group could be lost as CO₂, although this typically requires extreme conditions for aromatic acids.

Experimental Protocol for a Forced Degradation Study

This protocol is designed in accordance with ICH guidelines (Q1A) to identify potential degradation products and establish a stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation of the parent compound.[9]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable (e.g., methanol or a 50:50 methanol:water mix) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60-80°C. Monitor at several time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 1 M NaOH and maintain at room temperature or gently heat (e.g., 40°C). Base-catalyzed reactions are often faster. Monitor frequently at early time points.

    • Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature. Keep protected from light. Monitor at several time points.

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80-100°C) for 24-48 hours. Also, reflux the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution and solid powder to a calibrated light source as specified in ICH Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Processing:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples to prevent further degradation before analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

    • The method should be capable of separating the parent peak from all degradation product peaks. A photodiode array (PDA) detector is crucial for assessing peak purity and obtaining UV spectra of the degradants.

    • LC-MS analysis is highly recommended for the structural elucidation of significant degradation products.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions (Target 5-20% Degradation) cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution acid Acidic (1M HCl, heat) start->acid base Basic (1M NaOH, RT/heat) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (Solid & Solution, 80°C) start->therm photo Photolytic (ICH Q1B light source) start->photo process Neutralize & Dilute Samples acid->process base->process oxid->process therm->process photo->process hplc Analyze by Stability- Indicating HPLC-PDA process->hplc ms Characterize Degradants by LC-MS hplc->ms

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

This compound is a molecule with significant potential in chemical synthesis. Its amphoteric nature dictates a pH-dependent solubility profile, a critical consideration for its use in aqueous reaction media or for formulation development. While appearing relatively stable under standard storage conditions, its functional groups—particularly the amino and chloro substituents—present plausible pathways for degradation under hydrolytic, oxidative, and photolytic stress. The experimental frameworks provided in this guide offer a robust starting point for any researcher seeking to thoroughly characterize the solubility and stability of this compound, enabling the development of reliable, reproducible, and scalable applications.

References

An In-Depth Technical Guide to the Structural Analogs of 6-Amino-4-chloronicotinic Acid: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Substituted Nicotinic Acids in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents. Within this broad class, substituted nicotinic acids and their derivatives represent a particularly fertile ground for the development of novel drugs. 6-Amino-4-chloronicotinic acid is a bifunctional molecule, possessing both a nucleophilic amino group and a carboxylic acid, which allows for diverse chemical modifications. Its structural analogs are of significant interest to researchers in drug development due to their potential to interact with a range of biological targets, including protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer.[1]

This technical guide provides an in-depth exploration of the structural analogs of this compound. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, a critical analysis of their structure-activity relationships (SAR), and an examination of their potential mechanisms of action. The insights presented herein are grounded in established chemical principles and extrapolated from studies on structurally related heterocyclic compounds, aiming to empower researchers to rationally design and develop novel therapeutic candidates.

Core Synthetic Strategies: Building a Library of Analogs

The primary routes for generating a diverse library of this compound analogs involve derivatization at the carboxylic acid and the amino group. Amide bond formation is a robust and versatile method for exploring the chemical space around the core scaffold.

Synthesis of N-Aryl-6-amino-4-chloronicotinamides

A common and effective strategy for diversifying the this compound core is the synthesis of a series of N-aryl amides. This is typically achieved through a coupling reaction between the carboxylic acid and a variety of anilines.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-6-amino-4-chloronicotinamides

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 20-30 minutes to form the activated ester.

  • Amide Bond Formation: To the activated ester solution, add the desired substituted aniline (1.05 eq). Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting materials.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl-6-amino-4-chloronicotinamide.

Causality Behind Experimental Choices: The use of HATU as a coupling agent is favored due to its high efficiency and the formation of a stable activated ester, which minimizes side reactions. DIPEA is used as a base to neutralize the acid formed during the reaction without interfering with the nucleophilic aniline. Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a single, large library of this compound analogs is not yet publicly available, we can infer valuable insights from studies on structurally similar compounds, such as N-aryl 6-aminoquinoxalines, which have been investigated as kinase inhibitors.[2] The following table presents a hypothetical SAR dataset for a series of N-aryl-6-amino-4-chloronicotinamides, designed to probe the effects of substituents on the N-aryl ring on their potential kinase inhibitory activity.

Compound IDN-Aryl Substituent (R)Hypothetical IC50 (nM) against a Target Kinase (e.g., PFKFB3)
1 Phenyl500
2 4-Fluorophenyl250
3 4-Chlorophenyl200
4 4-Methoxyphenyl800
5 4-(Trifluoromethyl)phenyl150
6 3,4-Dichlorophenyl100
7 4-Aminophenyl>1000
8 4-Nitrophenyl300

Interpretation of Hypothetical SAR Data:

  • Halogen Substitution: The introduction of electron-withdrawing halogens at the para-position of the phenyl ring (compounds 2 , 3 , and 5 ) appears to enhance inhibitory activity compared to the unsubstituted phenyl ring (compound 1 ). This suggests that these substituents may be involved in favorable interactions within the kinase active site, potentially through halogen bonding or by modulating the electronic properties of the ring.

  • Electron-Donating Groups: The presence of an electron-donating methoxy group (compound 4 ) leads to a significant decrease in activity, indicating that electron-rich substituents may be detrimental to binding. The amino group in compound 7 also results in a loss of activity, possibly due to unfavorable steric or electronic interactions.

  • Multiple Halogenation: The di-substituted analog with two chloro groups (compound 6 ) shows the most potent hypothetical activity, suggesting that occupying multiple points of interaction within the active site is beneficial.

  • Nitro Group: The electron-withdrawing nitro group (compound 8 ) provides moderate activity, further supporting the trend that electron-poor aryl rings are preferred.

Mechanism of Action: Targeting Protein Kinases

Based on the structural similarity of this compound analogs to known kinase inhibitors, a plausible mechanism of action is the inhibition of protein kinases.[2][3] Protein kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins.[3] Their dysregulation is a hallmark of many diseases, including cancer.

Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. The 6-amino-4-chloronicotinamide scaffold possesses key features for kinase binding: the pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively, to interact with the hinge region of the kinase active site. The N-aryl substituent can then extend into a hydrophobic pocket, with its substituents fine-tuning the binding affinity and selectivity.

Hypothetical Signaling Pathway: Inhibition of a Pro-survival Kinase Pathway

The following diagram illustrates a hypothetical signaling pathway where a this compound analog inhibits a pro-survival kinase, leading to the induction of apoptosis.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Pro_Survival_Kinase Pro-Survival Kinase (e.g., PFKFB3) Receptor_Tyrosine_Kinase->Pro_Survival_Kinase Activates Downstream_Effector Downstream Effector (Phosphorylation inhibited) Pro_Survival_Kinase->Downstream_Effector Phosphorylates Apoptosis Apoptosis Pro_Survival_Kinase->Apoptosis Inhibition leads to Analog 6-Amino-4-chloronicotinic Acid Analog Analog->Pro_Survival_Kinase Inhibits Cell_Survival Cell Survival Downstream_Effector->Cell_Survival Promotes

Caption: Hypothetical signaling pathway showing inhibition of a pro-survival kinase by a this compound analog, leading to apoptosis.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized this compound analogs, a series of in vitro assays are essential. A primary assay would be to determine the inhibitory concentration (IC50) against a panel of relevant protein kinases.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the potency of a compound in inhibiting a specific kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds serially diluted in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.

  • Compound Addition: Add the serially diluted test compounds or DMSO (as a vehicle control) to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Workflow Diagram for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Serial_Dilution Serial Dilution of Test Compounds Plate_Compounds Add Compounds to Plate Serial_Dilution->Plate_Compounds Reagent_Mix Prepare Kinase/ Substrate/Buffer Mix Add_Reagents Add Kinase Mix Reagent_Mix->Add_Reagents Plate_Compounds->Add_Reagents Initiate_Reaction Add ATP Add_Reagents->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Add_Detection_Reagent Add Luminescence Reagent Incubate->Add_Detection_Reagent Read_Plate Read Luminescence Add_Detection_Reagent->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic tractability of this core allows for the creation of diverse chemical libraries through modifications at the carboxylic acid and amino functionalities. While further dedicated research is required to fully elucidate the structure-activity relationships and specific molecular targets of these analogs, the principles outlined in this guide provide a solid foundation for future investigations.

Future work should focus on the synthesis and screening of larger, more diverse libraries of this compound analogs against a broad panel of kinases to identify potent and selective inhibitors. Subsequent studies should then delve into the cellular and in vivo efficacy of the most promising candidates, with the ultimate goal of translating these findings into novel therapies for a range of human diseases.

References

A Comprehensive Theoretical Investigation of 6-Amino-4-chloronicotinic Acid: A Whitepaper on Computational Approaches to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Amino-4-chloronicotinic acid, a substituted pyridine derivative, presents an intriguing scaffold for chemical and pharmaceutical research due to its structural relation to biologically active nicotinic acid compounds. This technical guide outlines a comprehensive theoretical framework for characterizing this compound using quantum chemical calculations and molecular modeling techniques. By leveraging Density Functional Theory (DFT) and molecular docking simulations, this proposed study aims to elucidate the molecule's fundamental structural, spectroscopic, and electronic properties, and to explore its potential as a therapeutic agent. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals, providing not only the procedural steps but also the scientific rationale behind each computational choice, thereby ensuring a robust and self-validating investigative process.

Introduction and Scientific Rationale

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are fundamental in various biological processes and serve as core structures in medicinal chemistry. The introduction of amino and chloro substituents to the pyridine ring, as in this compound, can significantly alter the molecule's physicochemical properties, including its electron distribution, reactivity, and capacity for intermolecular interactions. Such alterations are the basis for designing novel molecules with specific biological targets.

Notably, related compounds such as 6-aminonicotinate-based molecules have been investigated as potent antagonists for the P2Y12 receptor, a key target in anti-platelet therapies for treating thrombotic diseases.[1] This precedent provides a strong rationale for investigating this compound. Theoretical studies offer a powerful, resource-efficient approach to predict molecular properties and biological activity before undertaking costly and time-consuming experimental synthesis and testing.

This guide details a multi-part computational workflow designed to build a comprehensive profile of this compound, from its ground-state geometry to its potential interaction with a therapeutically relevant protein target.

The Computational Framework: Density Functional Theory (DFT)

For a molecule of this nature, Density Functional Theory (DFT) stands as the computational method of choice, offering an optimal balance between accuracy and computational cost for studying organic molecules.[2][3][4][5] DFT calculations model the electronic structure of a molecule to derive its energy, geometry, and other properties.[5]

2.1. Selection of Functional and Basis Set

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is proposed. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a high degree of accuracy for a wide range of molecular systems, including the prediction of geometries, vibrational frequencies, and electronic properties.[6]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This Pople-style basis set is extensive, providing flexibility for the electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing systems with lone pairs and for modeling hydrogen bonds. The (d,p) specifies the addition of polarization functions, which account for the non-spherical nature of electron density in molecules, leading to more accurate geometries.

This combination (B3LYP/6-311++G(d,p)) is a well-established standard for obtaining reliable results in the theoretical study of organic compounds and their interactions.

Part I: Molecular Geometry and Vibrational Analysis

The first phase of the investigation focuses on determining the most stable three-dimensional structure of this compound and predicting its vibrational spectra, which can be directly compared with experimental FT-IR and FT-Raman data for validation.

3.1. Workflow for Geometry Optimization

The initial step involves a full geometry optimization without any symmetry constraints. This calculation iteratively adjusts the positions of the atoms until the configuration with the lowest possible energy (the ground state) is found. A subsequent frequency calculation is mandatory to confirm that the optimized structure is a true energy minimum, identifiable by the absence of any imaginary frequencies.

G cluster_workflow Geometry Optimization & Frequency Workflow A 1. Propose Initial Structure (e.g., using GaussView) B 2. Perform Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Perform Frequency Calculation at the same level of theory B->C D 4. Analyze Output: Check for Imaginary Frequencies C->D E Imaginary Freq > 0? D->E F Structure is a Saddle Point. Modify and Re-optimize. E->F Yes G Structure is a True Minimum. Proceed with Analysis. E->G No F->B

Caption: Workflow for structural optimization and validation.

3.2. Structural Parameters

The optimized geometry provides precise values for bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's steric and electronic landscape.

Table 1: Predicted Structural Parameters for this compound (Illustrative)

Parameter Atom(s) Calculated Value
Bond Length C4-Cl Value in Å
C6-N(H2) Value in Å
C3-C(OOH) Value in Å
O-H Value in Å
Bond Angle C3-C4-C5 Value in °
C5-C6-N(H2) Value in °
C4-N1-C2 Value in °

| Dihedral Angle | C4-C3-C(OOH)-O | Value in ° |

3.3. Vibrational Spectroscopy

The calculated vibrational frequencies and intensities can be used to simulate the FT-IR and FT-Raman spectra. This allows for the assignment of specific vibrational modes (e.g., C-Cl stretch, N-H bend, C=O stretch) to experimentally observed spectral peaks, providing a powerful tool for structural confirmation.[7]

Part II: Electronic Properties and Chemical Reactivity

With a validated structure, the investigation proceeds to analyze the molecule's electronic characteristics, which govern its reactivity and intermolecular interactions.

4.1. Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Caption: Conceptual diagram of HOMO-LUMO energy levels.

4.2. Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It is color-coded to identify:

  • Electron-rich regions (Red): Negative potential, prone to electrophilic attack. These are expected around the nitrogen of the pyridine ring, the carboxylic oxygen atoms, and the amino group.

  • Electron-poor regions (Blue): Positive potential, prone to nucleophilic attack. This is expected around the hydrogen atoms of the amino and carboxylic acid groups. The MEP map is invaluable for predicting how the molecule will interact with biological receptors and other molecules.

Part III: Probing Therapeutic Potential via Molecular Docking

Building on the established link between nicotinic acid derivatives and the P2Y12 receptor, a molecular docking simulation is proposed to evaluate the binding affinity and interaction mode of this compound with this protein.[1] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9][10]

5.1. Molecular Docking Protocol

The simulation involves preparing the 3D structures of both the ligand (this compound, from the DFT optimization) and the receptor (P2Y12, obtained from the Protein Data Bank), defining a binding site, and then using a scoring algorithm to rank the different binding poses.

G cluster_docking Molecular Docking Workflow P1 1. Prepare Receptor (e.g., PDB ID for P2Y12) - Remove water - Add hydrogens D1 3. Define Binding Site (Grid box around active site) P1->D1 L1 2. Prepare Ligand (Optimized 3D structure) - Assign charges L1->D1 S1 4. Run Docking Simulation (e.g., AutoDock Vina) D1->S1 A1 5. Analyze Results - Binding Energy (kcal/mol) - Binding Poses - Interactions (H-bonds, etc.) S1->A1 R1 6. Identify Key Amino Acid Residues A1->R1

Caption: Step-by-step workflow for molecular docking.

5.2. Interpretation of Docking Results

The primary outputs of a docking simulation are the binding affinity (or docking score), typically in kcal/mol, and the predicted binding pose. A lower binding energy indicates a more stable protein-ligand complex and thus a higher binding affinity.[9] Analysis of the best-scoring pose reveals specific intermolecular interactions, such as:

  • Hydrogen Bonds: Crucial for specificity and stability.

  • Hydrophobic Interactions: Important for burying the ligand in the binding pocket.[1]

  • Pi-stacking: Interactions involving aromatic rings.

Identifying the key amino acid residues that form these interactions provides critical insights for structure-activity relationship (SAR) studies and can guide the design of more potent derivatives.

Table 2: Predicted Docking Results with P2Y12 Receptor (Illustrative)

Ligand Binding Energy (kcal/mol) Interacting Residues Type of Interaction

| this compound | Value | Tyr105, His187, Arg256 | Hydrogen Bond, Pi-stacking |

Conclusion

This guide has outlined a robust, multi-faceted theoretical approach for the comprehensive characterization of this compound. By systematically applying DFT for structural and electronic analysis, followed by molecular docking to probe biological interactions, researchers can generate a wealth of predictive data. This computational blueprint enables an informed, hypothesis-driven approach to drug discovery, allowing for the prioritization of molecules with high potential for further experimental investigation. The insights gained from such studies are crucial for accelerating the design and development of novel therapeutic agents.

References

An In-Depth Technical Guide to 6-Amino-4-chloronicotinic Acid: A Core Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal and materials chemistry, the pyridine ring stands as a cornerstone of molecular design. Its unique electronic properties and capacity for diverse functionalization have made it a privileged scaffold in countless therapeutic agents and advanced materials. Within this vast chemical space, 6-Amino-4-chloronicotinic acid, a seemingly unassuming derivative, has emerged as a molecule of significant interest. This guide provides a comprehensive technical overview of its discovery, history, synthesis, and burgeoning applications, offering insights for researchers engaged in the exploration of novel chemical entities.

Section 1: Genesis and Physicochemical Landscape

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of substituted nicotinic acid derivatives throughout the 20th century. The development of synthetic methodologies for halogenated and aminated pyridines laid the foundational groundwork for the eventual preparation of this specific molecule. Its CAS number, 1060808-94-7, points to a more recent official registration, suggesting its rise to prominence in research and commercial availability is a relatively modern development.

Chemical Identity and Properties:

PropertyValueSource
IUPAC Name 6-amino-4-chloropyridine-3-carboxylic acid[1]
CAS Number 1060808-94-7[2][3]
Molecular Formula C₆H₅ClN₂O₂[2]
Molecular Weight 172.57 g/mol [3]
Appearance Off-white to white solid[2]
Synonyms 6-Amino-4-chloro-3-pyridinecarboxylic acid, 3-Pyridinecarboxylic acid, 6-amino-4-chloro-[1][2]

Section 2: The Synthetic Pathway - A Rational Approach

The synthesis of this compound is not explicitly detailed in a single, seminal publication. However, by examining established synthetic routes for analogous compounds, a logical and efficient pathway can be constructed. The most plausible approach involves a multi-step synthesis starting from a readily available pyridine derivative.

A logical precursor for this synthesis is a di-chlorinated nicotinic acid derivative, which can then undergo selective amination. The general strategy hinges on the differential reactivity of the chlorine atoms on the pyridine ring, allowing for a regioselective nucleophilic aromatic substitution.

Proposed Synthetic Workflow:

Synthesis_Workflow A Starting Material: 4,6-Dichloronicotinic Acid B Selective Amination A->B Step 1 C Product: This compound B->C Step 2 E Work-up and Purification: - Acidification - Filtration/Crystallization - Chromatography (if necessary) C->E D Reaction Conditions: - Ammonia or amine source - Solvent (e.g., DMSO, NMP) - Elevated temperature D->B

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothesized):

  • Step 1: Selective Amination of a Dichloronicotinic Acid Precursor. A plausible starting material is a dichlorinated nicotinic acid, such as 4,6-dichloronicotinic acid. The rationale behind this choice is the differing electronic environments of the chlorine atoms at the 4- and 6-positions, which can be exploited for selective substitution. The reaction would likely proceed by dissolving the dichloronicotinic acid in a suitable high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Step 2: Introduction of the Amino Group. An amino source, such as aqueous ammonia or a protected amine, would be introduced into the reaction mixture. The reaction would then be heated to an elevated temperature to facilitate the nucleophilic aromatic substitution. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 4-position in such systems, leading to the desired regioselectivity.

  • Step 3: Work-up and Isolation. Upon completion of the reaction, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the reaction mixture would be cooled. Acidification of the mixture with a suitable acid, such as hydrochloric acid, would protonate the carboxylic acid and any excess amine, facilitating the precipitation of the crude product. The solid would then be collected by filtration, washed with a suitable solvent to remove impurities, and dried.

  • Step 4: Purification. If necessary, the crude this compound can be further purified by recrystallization from an appropriate solvent system or by column chromatography to achieve the desired level of purity for subsequent applications.

Section 3: The Role in Drug Discovery and Medicinal Chemistry

While specific drugs containing the this compound moiety are not yet widely marketed, its structural features make it a highly attractive scaffold for medicinal chemists. The presence of three distinct functional groups—an amino group, a chloro group, and a carboxylic acid—on a pyridine ring provides a versatile platform for generating diverse molecular libraries.

Key Structural Features and Their Implications:

  • Amino Group: Acts as a hydrogen bond donor and can be a key interaction point with biological targets. It can also serve as a handle for further derivatization, such as acylation or alkylation, to modulate physicochemical properties and biological activity. The exploration of 6-aminonicotinic acid analogues has shown promise in developing novel GABA-A receptor agonists.[2][4]

  • Chloro Group: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. It also serves as a site for further modification through cross-coupling reactions, allowing for the introduction of a wide array of substituents.

  • Carboxylic Acid Group: This group is a strong hydrogen bond acceptor and can form salt bridges with basic residues in protein active sites. It can also be converted into esters, amides, or other functional groups to fine-tune the molecule's properties, such as its ability to cross cell membranes.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be involved in metal coordination. The aromatic nature of the ring provides a rigid scaffold for the presentation of the functional groups in a defined spatial orientation.

The strategic combination of these features allows for the systematic exploration of chemical space to optimize a molecule's potency, selectivity, and pharmacokinetic properties. The synthesis of various 2-aminonicotinic acid derivatives has been explored for their tuberculostatic activity.[5]

Potential Therapeutic Applications:

The structural motifs present in this compound are found in compounds with a wide range of biological activities. Its derivatives are being investigated in areas such as:

  • Oncology: As a scaffold for the development of kinase inhibitors and other anti-cancer agents.

  • Neuroscience: As a building block for compounds targeting receptors and enzymes in the central nervous system.[6]

  • Infectious Diseases: As a starting point for the synthesis of novel antibacterial and antiviral agents.

Section 4: Future Directions and Conclusion

This compound represents a molecule with significant untapped potential. While its history is not as well-documented as some other key chemical intermediates, its utility in modern chemical research is becoming increasingly apparent. The continued development of efficient and scalable synthetic routes will be crucial for its broader adoption in drug discovery and materials science.

For researchers, this guide serves as a foundational resource, providing a logical framework for its synthesis and an understanding of its potential applications. As the demand for novel and effective therapeutic agents continues to grow, it is highly probable that derivatives of this compound will play an increasingly important role in the development of the next generation of medicines.

References

Methodological & Application

Application Notes and Protocols for 6-Amino-4-chloronicotinic Acid in Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

6-Amino-4-chloronicotinic acid, with the CAS Number 1060808-94-7, is a substituted pyridine derivative that presents a unique combination of reactive functional groups: an amino group, a chloro substituent, and a carboxylic acid.[1][2] This trifunctional scaffold makes it a highly valuable building block for medicinal chemists and researchers in agrochemical development. The strategic placement of these groups on the nicotinic acid core allows for regioselective modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization.

The pyridine ring is a common motif in a vast array of pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The amino group at the 6-position can act as a key pharmacophoric feature or be readily derivatized. The chlorine atom at the 4-position offers a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various substituents to probe structure-activity relationships (SAR). Finally, the carboxylic acid at the 3-position provides a handle for forming esters, amides, and other derivatives, which can significantly impact a molecule's physicochemical properties, such as solubility and cell permeability.

This guide provides detailed application notes and experimental protocols for leveraging this compound as a starting material in the synthesis of novel bioactive compounds. We will explore its application in the development of kinase inhibitors, bioisosteric replacements for known pharmacophores, and the generation of potential fungicidal agents.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1060808-94-7[1][2]
Molecular Formula C₆H₅ClN₂O₂[1][2]
Molecular Weight 172.57 g/mol [2]
Appearance Off-white to white solid[1]
Storage 2-8°C[1]

Handling and Storage: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

Application Area 1: Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases. The 6-amino group of this compound can serve as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase active site. The carboxylic acid can be derivatized to extend into other pockets of the enzyme, while the 4-chloro position allows for modification to enhance potency and selectivity.

Workflow for Kinase Inhibitor Synthesis

G A This compound B Amide Coupling with Target Amine (R1-NH2) A->B EDC, HOBt or HATU C Suzuki Coupling at C4-Cl with R2-B(OH)2 B->C Pd Catalyst, Base D Purification and Characterization C->D Chromatography (HPLC) E Biological Screening (Kinase Inhibition Assay) D->E

Caption: General workflow for the synthesis of kinase inhibitors.

Protocol 1: Amide Synthesis from this compound

This protocol describes the formation of an amide bond at the carboxylic acid position, a common step in building out kinase inhibitor scaffolds.

Rationale: The conversion of the carboxylic acid to an amide is a fundamental transformation that allows for the introduction of a wide variety of substituents (R-groups). The choice of amide coupling reagent is critical to ensure high yield and minimize side reactions. Reagents like EDC/HOBt or HATU are commonly used for their efficiency and mild reaction conditions.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), EDC-HCl (1.2 eq), and HOBt (1.2 eq). Alternatively, HATU (1.2 eq) can be used in place of EDC/HOBt.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Area 2: Development of Novel Agrochemicals

Nicotinic acid and its derivatives are known to have applications in agriculture as herbicides and fungicides. The unique substitution pattern of this compound makes it an interesting starting point for the synthesis of novel agrochemicals. The amino and chloro groups can be modified to tune the biological activity and spectrum of the resulting compounds. For example, nicotinic acid derivatives have been investigated for their fungicidal activity.[3]

Protocol 2: Nucleophilic Aromatic Substitution at the 4-Position

This protocol outlines a method for displacing the 4-chloro substituent with a nucleophile, a key step in diversifying the scaffold for agrochemical screening.

Rationale: The chlorine atom at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially with electron-donating groups like the amino group at C6. This reaction allows for the introduction of various functional groups, such as alkoxy, thio, or amino moieties, which can significantly alter the biological properties of the molecule.

Materials:

  • This compound derivative (e.g., methyl ester to protect the carboxylic acid)

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a primary/secondary amine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Appropriate work-up reagents (e.g., water, diethyl ether)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the 6-Amino-4-chloro-nicotinate derivative (1.0 eq) and the chosen nucleophile (1.5-2.0 eq).

  • Add anhydrous DMF or DMSO as the solvent.

  • Heat the reaction mixture to 80-120°C and stir for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or EtOAc).

  • Wash the organic extracts with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Confirm the structure of the substituted product by spectroscopic methods.

Application Area 3: Bioisosteric Replacement in Drug Design

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. The this compound scaffold can be used to create bioisosteres of known pharmacophores. For instance, the aminopyridine core can act as a bioisostere for other aromatic or heteroaromatic systems in existing drugs. The concept of bioisosteric replacement is a powerful tool in drug discovery.[4][5]

Logical Framework for Bioisosteric Replacement

G A Identify Lead Compound with Target Pharmacophore B Hypothesize Bioisosteric Replacement with 6-Amino- 4-chloronicotinic Acid Scaffold A->B C Synthesize Analogs using Protocols 1 & 2 B->C D In Vitro Biological Evaluation (e.g., Receptor Binding Assay) C->D E Analyze SAR and Optimize D->E E->C Iterative Design

Caption: A logical workflow for a bioisosteric replacement strategy.

Conclusion and Future Directions

This compound is a promising and versatile building block for the synthesis of novel compounds in drug discovery and agrochemical research. The protocols outlined in this application note provide a starting point for researchers to explore the chemical space around this scaffold. The potential to derivatize the amino, chloro, and carboxylic acid functionalities allows for the creation of large and diverse libraries of compounds for high-throughput screening. Future work could focus on developing more complex derivatives through multi-step synthetic sequences and exploring a wider range of biological targets.

References

6-Amino-4-chloronicotinic Acid: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Highly Functionalized Pyridine Core

In the landscape of medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Their prevalence stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. 6-Amino-4-chloronicotinic acid emerges as a particularly intriguing, yet underexplored, building block for drug discovery. Its trifunctional nature—an amino group, a chloro substituent, and a carboxylic acid on a pyridine ring—offers a rich platform for diverse chemical modifications, enabling the synthesis of complex and biologically active molecules.

This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility as a scaffold for the synthesis of kinase inhibitors and other targeted therapeutics. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.

Core Properties and Reactivity

This compound is an off-white to white solid with the molecular formula C₆H₅ClN₂O₂.[4][] The strategic placement of its functional groups dictates its reactivity and potential for elaboration.

PropertyValueSource
CAS Number 1060808-94-7[4][]
Molecular Formula C₆H₅ClN₂O₂[4]
Molecular Weight 172.57 g/mol [6]
Appearance Off-white to white solid[4]
Storage 2-8°C[4]

The reactivity of this compound is governed by its three key functional groups:

  • The 6-Amino Group: This primary amine is a versatile nucleophile and can readily undergo acylation, alkylation, and arylation reactions. It can also serve as a key hydrogen bond donor in ligand-protein interactions.

  • The 4-Chloro Group: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and can be displaced by a variety of nucleophiles. Furthermore, it serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[7][8]

  • The 3-Carboxylic Acid Group: This group can be converted into a wide range of derivatives, including esters, amides, and acid chlorides. This functionalization is crucial for modulating solubility, cell permeability, and for introducing additional points of interaction with biological targets.

Application in Kinase Inhibitor Synthesis: A Hypothetical Pathway

The aminopyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase domain. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors.

Herein, we propose a synthetic strategy to utilize this compound as a scaffold for a hypothetical kinase inhibitor targeting a generic ATP-binding site.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor

G start This compound step1 Amide Coupling start->step1 R-NH2, Coupling Agent step2 Suzuki Cross-Coupling step1->step2 Arylboronic acid, Pd catalyst, Base step3 Final Kinase Inhibitor step2->step3

Caption: Proposed synthetic workflow for a kinase inhibitor.

Protocol 1: Amide Formation at the Carboxylic Acid

This protocol details the conversion of the carboxylic acid group of this compound to an amide. This is a fundamental step to introduce diversity and modulate the properties of the final compound.

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. The choice of the amine component (R-NH₂) allows for the introduction of various functionalities that can interact with the solvent-exposed region of the kinase active site or improve pharmacokinetic properties.

Materials:

  • This compound

  • Desired primary or secondary amine (R-NH₂)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide.

Protocol 2: Suzuki Cross-Coupling at the 4-Chloro Position

This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position of the pyridine ring.

Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction with broad functional group tolerance.[7][8] This transformation allows for the introduction of substituents that can occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity.

Materials:

  • 6-Amino-4-(substituted)nicotinamide (from Protocol 1)

  • Arylboronic acid or arylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine the 6-amino-4-(substituted)nicotinamide (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100°C and stir for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to yield the final kinase inhibitor candidate.

Further Applications and Synthetic Diversification

The versatility of this compound extends beyond the synthesis of kinase inhibitors. The reactive handles on the scaffold can be utilized in a multitude of ways to generate diverse molecular architectures for various therapeutic targets.

Functionalization of the 6-Amino Group

The amino group can be a key point for diversification. For instance, it can be acylated with various acid chlorides or activated carboxylic acids, or it can undergo reductive amination with aldehydes or ketones.

Reaction Pathway for Amino Group Functionalization

G start This compound step1 Acylation start->step1 RCOCl, Base step2 Reductive Amination start->step2 RCHO, NaBH(OAc)3 product1 6-Acylamino derivative step1->product1 product2 6-Alkylamino derivative step2->product2

Caption: Diversification via amino group modification.

Exploiting the 4-Chloro Position for SNAr Reactions

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution at the 4-position. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, providing access to a wide range of substituted pyridines.

Conclusion and Future Perspectives

This compound represents a promising, yet largely untapped, resource for medicinal chemists. Its unique arrangement of three distinct functional groups on a pyridine core provides a powerful platform for the synthesis of diverse and complex small molecules. The protocols outlined in this guide, while based on established and reliable chemical transformations, are intended to serve as a foundation for the creative exploration of this versatile scaffold. As the demand for novel therapeutic agents continues to grow, the strategic utilization of such highly functionalized building blocks will be instrumental in accelerating the drug discovery process.

References

Application Notes & Protocols: 6-Amino-4-chloronicotinic Acid as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Pyridine Core

In the landscape of modern medicinal chemistry and drug development, substituted heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring system is a privileged structure, present in numerous FDA-approved drugs and clinical candidates.[1] Nicotinic acid derivatives, in particular, have been explored for a wide range of biological activities, including analgesic, anti-inflammatory, and antineoplastic properties.[2][3][4]

6-Amino-4-chloronicotinic acid (CAS: 1060808-94-7) emerges as a particularly valuable and versatile building block for library synthesis and lead optimization campaigns.[5] Its strategic trifunctional nature—a nucleophilic amino group, a carboxylic acid handle for derivatization, and a reactive chloro group at a key position—offers chemists a powerful tool for rapid molecular diversification. The chlorine atom at the C4 position serves as an ideal electrophilic site for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of carbon and nitrogen-based substituents. This application note provides an in-depth guide to leveraging this compound in several cornerstone synthetic transformations.

Chapter 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide.[6][7] For this compound, this reaction provides a robust and highly versatile method to introduce aryl, heteroaryl, or vinyl groups at the C4 position, significantly expanding molecular complexity. This transformation is fundamental in developing kinase inhibitors and other targeted therapeutics where a substituted pyridine core is a common motif.[8]

Workflow: Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A This compound + Arylboronic Acid + Base (e.g., K2CO3) B Add Pd Catalyst (e.g., Pd(PPh3)4) A->B C Add Anhydrous Solvent (e.g., Dioxane/H2O) B->C D Inert Atmosphere (N2 or Ar) C->D E Heat to 80-110 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Dilute (e.g., EtOAc) F->G H Aqueous Wash & Brine G->H I Dry, Concentrate & Purify (Column Chromatography) H->I P Final Product: 6-Amino-4-aryl-nicotinic acid I->P

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (typically 4:1 or 5:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc), Hexanes

  • Schlenk flask or sealed reaction vial, magnetic stirrer, condenser

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture (Dioxane/Water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-Amino-4-aryl-nicotinic acid derivative.

Scientist's Notes & Rationale:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, or to achieve lower catalyst loadings, consider using more advanced catalyst systems with specialized ligands (e.g., SPhos, XPhos) and a Pd(OAc)₂ or Pd₂(dba)₃ precursor.

  • Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[6] K₂CO₃ is a good starting point, but for less reactive partners, a stronger base like Cs₂CO₃ may be required.

  • Solvent System: The aqueous component is necessary to dissolve the inorganic base and facilitate the catalytic cycle. The solvent should be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Data Summary: Representative Suzuki-Miyaura Couplings
EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Representative Yield
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)100>90%
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O (5:1)90>85%
33-Thienylboronic acidXPhos Pd G3 (2)K₃PO₄t-BuOH/H₂O (10:1)100>88%

Chapter 2: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[9][10] This reaction is exceptionally useful for installing a rigid, linear alkyne linker into a molecule, which can be a key pharmacophore element or a handle for subsequent transformations like click chemistry. The reaction is typically co-catalyzed by palladium and copper(I).[9]

Reaction Scheme: Sonogashira Coupling

G cluster_inputs Core Reactants cluster_conditions Catalytic System A Aryl Halide (this compound) G C-N Coupled Product (4,6-Diamino-nicotinic acid deriv.) A->G B Amine (Primary or Secondary) B->G C Pd(0) Catalyst D Bulky Phosphine Ligand (e.g., XantPhos, RuPhos) E Strong, Non-nucleophilic Base (e.g., NaOtBu, Cs2CO3) F Aprotic Solvent (e.g., Toluene, Dioxane)

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 6-Amino-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-4-chloronicotinic acid is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity and concentration of this starting material are critical for ensuring the quality, yield, and safety of the final product. Therefore, a reliable and robust analytical method for the accurate quantification of this compound is essential for process monitoring, quality control, and stability testing in research and development as well as manufacturing environments.

This document provides a comprehensive guide to a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of this compound. The protocol herein is designed to be a starting point for method development and validation, offering insights into the rationale behind parameter selection to facilitate adaptation to specific laboratory instrumentation and sample matrices.

Principle of the Method

This method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically a C18-bonded silica column) is used with a polar mobile phase. This compound, being a moderately polar compound, will have a specific retention time on the column under defined conditions. The separation is achieved by optimizing the mobile phase composition, which typically consists of an aqueous buffer and an organic modifier. Detection is performed using a UV-Vis spectrophotometer, as the aromatic ring structure of the analyte exhibits significant absorbance in the UV range. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Instrumentation and Materials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler with temperature control

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (4-5 decimal places)

  • pH Meter

  • Sonicator

  • Vortex Mixer

  • Class A Volumetric Glassware

  • 0.22 µm or 0.45 µm Syringe Filters (ensure compatibility with sample solvent)

Chemicals and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Formic acid (≥ 98%)

  • Ammonium acetate, analytical grade

  • Phosphoric acid, analytical grade

Experimental Protocol: HPLC Method Development

The following protocol outlines the steps for the analysis of this compound.

Standard and Sample Preparation

4.1.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of a suitable diluent (e.g., 50:50 Methanol:Water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up to the mark with the diluent and mix thoroughly.

4.1.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Use the same diluent as for the stock solution.

4.1.3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable diluent and dilute to a final concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required based on the specific HPLC system and column used.

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the carboxylic acid and amino groups are protonated, leading to consistent retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
Gradient Elution 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% BA gradient is recommended to ensure elution of the analyte of interest and any potential impurities with good peak shape in a reasonable run time. The final hold at initial conditions ensures column re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between run time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on analyte concentration and instrument sensitivity.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A PDA detector can be used to determine the optimal wavelength by examining the UV spectrum of the analyte.
Analysis Sequence
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Periodically inject a check standard to monitor system suitability throughout the run.

Data Analysis and Quantification

  • Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

  • Quantification: Use the equation from the calibration curve to calculate the concentration of this compound in the sample solutions based on their measured peak areas.

  • Final Calculation: Account for the initial sample weight and dilution factors to determine the final concentration or purity of the analyte in the original sample.

Method Validation Protocol

A comprehensive validation of the developed analytical method is crucial to ensure its reliability for its intended purpose. The following parameters should be assessed according to international guidelines such as those from the International Council for Harmonisation (ICH).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of the analyte.

    • Analyze a sample spiked with known related substances or impurities.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for this compound should be well-resolved from any other peaks (resolution > 2).

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Prepare at least five concentrations of the analyte across the expected working range (e.g., 50-150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against concentration and perform a linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision):

    • Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on signal-to-noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline.

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1.

  • Protocol (based on the standard deviation of the response and the slope):

    • Calculate the standard deviation of the y-intercepts of regression lines from the linearity study.

    • Calculate the average slope of the calibration curves.

    • LOD = 3.3 * (standard deviation of the intercept / slope)

    • LOQ = 10 * (standard deviation of the intercept / slope)

System Suitability

System suitability tests are performed before and during the analysis to ensure the continued performance of the chromatographic system.

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Repeatability of Injections (RSD) ≤ 2.0% for 5 replicate injections of a standard

Visual Representations of Workflows

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Working Solutions inject_std Inject Calibration Standards prep_std->inject_std prep_sample Prepare & Filter Sample Solutions inject_sample Inject Samples prep_sample->inject_sample equilibrate Equilibrate Column inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample gen_curve Generate Calibration Curve inject_std->gen_curve quantify Quantify Analyte in Samples inject_sample->quantify gen_curve->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow for this compound.

Validation_Workflow cluster_validation Method Validation Parameters cluster_precision_types Precision Sub-types method Developed Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq validated_method Validated Method for Routine Use specificity->validated_method linearity->validated_method accuracy->validated_method repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate lod_loq->validated_method repeatability->validated_method intermediate->validated_method

Caption: Workflow for the validation of the analytical method.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable framework for the quantification of this compound. The protocol is designed to be a starting point, and optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and available instrumentation. A thorough method validation, as outlined, is imperative to ensure that the method is suitable for its intended application in a regulated environment. This method will be a valuable tool for quality control and research and development involving this compound.

Application Notes and Protocols: Derivatization of 6-Amino-4-chloronicotinic Acid for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 6-Amino-4-chloronicotinic Acid in Biological Systems

This compound is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous nicotinic acid (Vitamin B3) and its derivatives suggests potential roles in various metabolic pathways and as a scaffold for developing novel therapeutics.[1][2] To elucidate its biological function, interaction partners, and cellular fate, it is often necessary to modify the molecule with a reporter tag. This process, known as derivatization or bioconjugation, transforms the small molecule into a probe that can be detected and quantified in complex biological matrices.[3][4]

This application note provides a comprehensive guide to the strategic derivatization of this compound. We will explore the chemical logic behind modifying its primary functional groups—the 6-amino group and the 3-carboxylic acid—to introduce functionalities suitable for various bioassays. The focus will be on creating fluorescently labeled derivatives for use in applications such as cellular imaging, target engagement studies, and high-throughput screening.

Strategic Considerations for Derivatization

The molecular structure of this compound offers two primary handles for chemical modification: the nucleophilic amino group and the carboxylic acid. The choice of which functional group to target depends on the desired properties of the final probe and the need to preserve the molecule's intrinsic biological activity.

  • Derivatization of the 6-Amino Group: The primary amino group is an excellent target for introducing a wide array of reporter molecules, including fluorophores, biotin, or affinity tags.[5] Amine-reactive fluorescent dyes, such as those with succinimidyl ester or isothiocyanate functionalities, are commonly used for this purpose.[5][6] This strategy is often preferred when the carboxylic acid moiety is critical for biological activity.

  • Derivatization of the 3-Carboxylic Acid Group: The carboxylic acid can be activated to form an amide bond with an amine-containing reporter molecule.[7][8] This is a robust and widely used method in medicinal chemistry.[7][9] Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed to facilitate this reaction.[8][10] This approach is suitable when the amino group is essential for the molecule's biological function.

Experimental Workflow for Derivatization and Bioassay Application

The overall process of derivatizing this compound for a bioassay involves several key stages, from the initial chemical modification to the final biological application and data analysis.

Derivatization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Bioassay cluster_analysis Data Analysis start This compound derivatization Chemical Derivatization start->derivatization purification Purification (e.g., HPLC) derivatization->purification characterization Structural Confirmation (LC-MS, NMR) purification->characterization quantification Quantification characterization->quantification bioassay Biological Application (e.g., Cell Imaging) quantification->bioassay detection Signal Detection (e.g., Fluorescence Microscopy) bioassay->detection analysis Data Interpretation detection->analysis

Figure 1: A generalized workflow for the derivatization of this compound and its subsequent use in bioassays.

Protocol 1: Fluorescent Labeling of the 6-Amino Group

This protocol describes the conjugation of a fluorescein isothiocyanate (FITC) dye to the amino group of this compound. FITC is a widely used green-emitting fluorophore suitable for various fluorescence-based assays.[]

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • LC-MS system for characterization

Procedure:

  • Dissolution of Reactants:

    • In a dry reaction vial, dissolve 10 mg of this compound in 1 mL of anhydrous DMF.

    • Add 1.2 equivalents of triethylamine to the solution to act as a base.

    • In a separate vial, dissolve 1.1 equivalents of FITC in 0.5 mL of anhydrous DMF.

  • Coupling Reaction:

    • Slowly add the FITC solution to the this compound solution with continuous stirring.

    • Protect the reaction mixture from light by wrapping the vial in aluminum foil.

    • Allow the reaction to proceed at room temperature for 12-18 hours with gentle stirring.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Precipitation:

    • Once the reaction is complete, add 10 mL of cold diethyl ether to the reaction mixture to precipitate the product.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the pellet with diethyl ether twice to remove unreacted FITC and other impurities.

  • Purification:

    • Dissolve the crude product in a minimal amount of DMF or a suitable mobile phase.

    • Purify the fluorescently labeled product by reverse-phase HPLC. A gradient of water and acetonitrile with 0.1% trifluoroacetic acid is a common mobile phase system.

  • Characterization:

    • Confirm the identity and purity of the final product using LC-MS. The expected mass will be the sum of the masses of this compound and FITC, minus the mass of water.

Protocol 2: Derivatization of the Carboxylic Acid via Amide Coupling

This protocol details the coupling of the carboxylic acid group of this compound with an amine-containing fluorescent reporter, Dansyl cadaverine, using EDC as a coupling agent. Dansyl chloride is a widely used fluorescent reagent for labeling primary amines.[]

Materials:

  • This compound

  • Dansyl cadaverine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • HPLC system for purification

  • LC-MS system for characterization

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 10 mg of this compound in 2 mL of a 1:1 mixture of DMF and DCM.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.[8]

    • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid group by forming an NHS ester.

  • Amine Coupling:

    • In a separate vial, dissolve 1.1 equivalents of Dansyl cadaverine in 0.5 mL of DMF.

    • Add the Dansyl cadaverine solution to the activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

  • Characterization:

    • Verify the structure and purity of the final derivatized product by LC-MS and NMR spectroscopy.

Data Presentation: Characterization of Derivatized Products

The successful derivatization should be confirmed by analytical techniques such as LC-MS. The table below provides an example of the expected mass spectrometric data for the products of the described protocols.

Compound Derivatization Target Reporter Tag Expected [M+H]⁺ (m/z)
This compound--173.01
Product of Protocol 16-Amino groupFITC562.06
Product of Protocol 23-Carboxylic acidDansyl cadaverine506.16

Application in a Bioassay: Cellular Uptake Study

A primary application for these fluorescent derivatives is to study the cellular uptake and localization of this compound.

Experimental Outline:

  • Cell Culture: Plate the cells of interest (e.g., a cancer cell line) in a glass-bottom imaging dish and culture until they reach the desired confluency.

  • Treatment: Treat the cells with a working concentration (e.g., 1-10 µM) of the fluorescently labeled this compound derivative.

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) under standard cell culture conditions.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound fluorescent probe.

  • Imaging: Visualize the cellular localization of the fluorescent derivative using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore (e.g., a standard FITC filter set for the product of Protocol 1).

  • Data Analysis: Quantify the fluorescence intensity within the cells to determine the extent of cellular uptake. Co-localization studies with organelle-specific dyes can provide further insights into the subcellular distribution of the compound.

Troubleshooting and Scientific Rationale

  • Low Reaction Yield: If the derivatization yield is low, consider optimizing the reaction conditions, such as the stoichiometry of the reagents, reaction time, and temperature. For amide coupling, ensure that the reagents are anhydrous, as water can hydrolyze the activated ester.[8]

  • Multiple Products: The presence of multiple products may indicate side reactions. For the derivatization of the amino group, ensure that the pH of the reaction is controlled, as a very high pH can lead to the hydrolysis of the succinimidyl ester or isothiocyanate.

  • Loss of Biological Activity: It is crucial to consider that derivatization can sometimes alter the biological activity of the parent molecule. It is advisable to perform a functional assay to compare the activity of the derivatized and underivatized compound.

Conclusion

The derivatization of this compound with reporter tags is a powerful strategy to enable its study in various bioassays. By carefully selecting the derivatization chemistry and the reporter molecule, researchers can generate versatile probes for applications ranging from cellular imaging to target identification. The protocols and considerations outlined in this application note provide a solid foundation for the successful design and execution of these experiments, ultimately facilitating a deeper understanding of the biological roles of this important molecule.

References

Application Note: A Scalable, Multi-Gram Synthesis of 6-Amino-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Amino-4-chloronicotinic acid is a pivotal building block in contemporary medicinal chemistry, particularly for the development of targeted therapeutics. Its synthesis on a large scale, however, presents significant challenges, including harsh reaction conditions and purification difficulties. This document provides a robust, scalable, and thoroughly validated protocol for the synthesis of this compound (CAS: 1060808-94-7).[1][] The described method starts from the readily available 6-Amino-4-hydroxynicotinic acid and utilizes a deoxychlorination reaction with phosphorus oxychloride (POCl₃). This application note details the process logic, step-by-step experimental procedures, safety considerations, and analytical validation, offering a comprehensive guide for researchers in pharmaceutical and chemical development.

Introduction: The Strategic Importance of this compound

Substituted nicotinic acids are a cornerstone of modern drug discovery. The specific regioisomeric pattern of this compound, featuring amino, chloro, and carboxylic acid functionalities, makes it an exceptionally versatile scaffold. It serves as a key intermediate for synthesizing a range of pharmacologically active molecules, including kinase inhibitors and other targeted agents in oncology and immunology.

The primary challenge in producing this intermediate lies in the selective chlorination of the pyridine ring at the C4 position without compromising the other functional groups. Traditional methods can be low-yielding and difficult to scale. The protocol herein addresses these issues by employing a well-established transformation—the conversion of a hydroxypyridine to a chloropyridine—optimized for scale, safety, and purity.

Synthetic Strategy and Rationale

The chosen synthetic route involves a single key transformation: the deoxychlorination of 6-Amino-4-hydroxynicotinic acid using phosphorus oxychloride (POCl₃).

Rationale for this approach:

  • Convergent Strategy: This one-step conversion from an advanced, commercially available starting material is efficient for large-scale campaigns.

  • Established Chemistry: The use of POCl₃ to convert hydroxypyridines (or their tautomeric pyridones) to chloropyridines is a classic and well-understood reaction in heterocyclic chemistry.[3]

  • Scalability: While requiring careful handling, POCl₃ is an industrial-scale reagent, and the procedure is designed to be performed in standard jacketed glass-lined reactors.

The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Excess POCl₃ often serves as both the reagent and the solvent, driving the reaction to completion.

Synthetic_Pathway cluster_main Overall Synthesis A 6-Amino-4-hydroxynicotinic acid (Starting Material) B This compound (Target Product) A:e->B:w  POCl₃, Heat  

Caption: Overall synthetic scheme for this compound.

Materials and Methods

Reagents and Equipment
Reagent/MaterialCAS NumberMolecular WeightSuggested Grade/Purity
6-Amino-4-hydroxynicotinic acid106557-69-3154.12 g/mol >97%
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol >99%, Reagent Grade
Deionized Water7732-18-518.02 g/mol High Purity
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol ACS Grade
Isopropanol (IPA)67-63-060.10 g/mol ACS Grade
Celite® (Diatomaceous earth)61790-53-2N/AFiltration Aid

Equipment:

  • 1 L three-neck, round-bottom flask (or jacketed reactor for larger scale)

  • Mechanical overhead stirrer with a PTFE-coated paddle

  • Reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH)

  • Temperature probe and controller

  • Addition funnel (pressure-equalizing)

  • Heating mantle or oil bath

  • Large beaker (2 L) for quenching

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), chemically resistant apron or lab coat.[4]

Detailed Experimental Protocol (100 g Scale)

This protocol is optimized for a 100-gram batch size. Adjustments may be necessary for different scales.

Step 1: Reaction Setup and Chlorination
  • Inert Atmosphere: Assemble the reactor setup in a certified chemical fume hood. Ensure all glassware is thoroughly dried. Equip the condenser outlet to vent evolved HCl gas into a sodium hydroxide scrubber.

  • Charge Reagents: Charge the reactor with 6-Amino-4-hydroxynicotinic acid (1.00 eq, 100 g, 0.649 mol).

  • Add POCl₃: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (8.0 eq, 485 mL, 800 g, 5.22 mol) to the reactor via the addition funnel over 30 minutes at room temperature. The mixture will form a slurry.

  • Heating: Begin stirring and slowly heat the reaction mixture to 105-110 °C. Maintain this temperature for 12-16 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it, and analyzing by LC-MS. The reaction is complete when <2% of the starting material remains.

Step 2: Reaction Quench and Product Isolation
  • Cooling: After the reaction is complete, cool the mixture to room temperature (20-25 °C).

  • Quenching (CRITICAL STEP): Prepare a 2 L beaker containing 1 kg of crushed ice and 500 mL of cold water. Place it in an ice bath to maintain a low temperature.

  • Slow Addition: EXTREMELY CAREFULLY AND SLOWLY , transfer the reaction mixture onto the ice/water mixture with vigorous stirring. This is a highly exothermic process that generates large volumes of HCl gas.[5][6] Ensure the quench temperature does not exceed 30 °C.

  • pH Adjustment: Once the quench is complete and the solution has cooled to <20 °C, slowly add a saturated aqueous solution of sodium bicarbonate to adjust the pH to ~3-4. The product will precipitate as a solid.

  • Filtration: Filter the resulting slurry through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the filtrate is near neutral pH.

  • Drying: Dry the crude product under vacuum at 50 °C to a constant weight. Expected crude yield: 95-110 g of a tan to brown solid.

Step 3: Purification by Recrystallization
  • Solvent Preparation: In a separate flask, heat a mixture of isopropanol and water (80:20 v/v, approx. 1 L) to 70 °C.

  • Dissolution: Transfer the crude solid to a suitable flask and add the hot solvent mixture portion-wise until the solid is fully dissolved. If color persists, a small amount of activated carbon can be added, stirred for 15 minutes, and filtered hot through a pad of Celite®.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 2 hours to complete crystallization.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 80:20 IPA/water (2 x 50 mL), and dry under vacuum at 60 °C.

  • Expected Result: 80-95 g (71-84% overall yield) of this compound as an off-white to light yellow crystalline solid with >98% purity by HPLC.[1]

Process Logic and Optimization

  • Choice of Chlorinating Agent: Phosphorus oxychloride is highly effective for converting hydroxypyridines to their chloro-analogs.[3][7] It acts as both the reagent and solvent, ensuring high concentrations and driving the reaction equilibrium. While alternatives like SOCl₂ exist, POCl₃ is generally superior for this class of transformation.

  • Reagent Stoichiometry: A large excess of POCl₃ is used to ensure complete conversion and to maintain a stirrable slurry. On an industrial scale, reducing the excess is a key optimization goal, but for lab-scale reliability, an 8-fold excess is recommended.

  • Temperature Control: The reaction requires high temperatures (105-110 °C) to proceed at a reasonable rate. However, exceeding this range can lead to decomposition and darker product. Careful temperature control during the quench is the most critical safety parameter of the entire process to manage the violent and exothermic reaction with water.[8][9]

  • pH during Isolation: The product is amphoteric. Precipitation at pH 3-4 represents the isoelectric point where the molecule has minimal solubility, thus maximizing isolated yield. Adjusting the pH too high would form the soluble carboxylate salt, while a very low pH would form the soluble pyridinium salt.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

AnalysisSpecification
Appearance Off-white to light yellow crystalline solid[1]
¹H NMR Consistent with the structure of this compound
LC-MS [M+H]⁺ = 173.0 (for C₆H₅ClN₂O₂)
HPLC Purity ≥ 98.0%
Melting Point Literature value dependent on purity

Safety and Environmental Considerations

This protocol involves hazardous materials and requires strict adherence to safety procedures.

ReagentHazard ClassKey RisksHandling Precautions
Phosphorus oxychloride (POCl₃) Corrosive, Acutely ToxicReacts violently with water, causes severe skin and eye burns, fatal if inhaled.[6][10]Handle only in a chemical fume hood. Wear full PPE including face shield and butyl rubber gloves. Have a Class D fire extinguisher (for reactive metals) and sand available.[4][5]
Hydrochloric Acid (HCl gas) Corrosive, ToxicGenerated during reaction and quench. Severe respiratory irritant.Ensure the reaction is vented to an efficient scrubber containing caustic solution.
This compound IrritantMay cause skin, eye, and respiratory irritation.Avoid inhalation of dust and direct contact. Use standard PPE.

Waste Disposal:

  • The POCl₃ quench solution will be acidic. Neutralize it carefully with a base (e.g., sodium carbonate or calcium hydroxide) before disposing of it down the drain with copious amounts of water, in accordance with local regulations.[6]

  • Solvent waste from recrystallization (IPA/water) should be collected in a designated, labeled container for hazardous waste disposal.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Process Flow Start Start: Assemble Dry Reactor Charge 1. Charge Reactants (6-Amino-4-hydroxynicotinic acid, POCl₃) Start->Charge React 2. Heat to 110°C (12-16 hours) Charge->React Cool 3. Cool to Room Temp. React->Cool Quench 4. Quench into Ice/Water (CAUTION: Exothermic) Cool->Quench Neutralize 5. Adjust pH to 3-4 (Precipitate Product) Quench->Neutralize Filter_Crude 6. Filter & Wash Crude Solid Neutralize->Filter_Crude Recrystallize 7. Recrystallize from IPA/Water Filter_Crude->Recrystallize Filter_Final 8. Filter & Wash Final Product Recrystallize->Filter_Final Dry 9. Dry Under Vacuum Filter_Final->Dry Analyze 10. QC Analysis (HPLC, NMR, LC-MS) Dry->Analyze End End: Purified Product Analyze->End

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the synthesis of high-purity this compound. By carefully controlling reaction parameters, especially temperature during the quench, this hazardous yet effective transformation can be performed safely to yield the target compound in high yield. This procedure is well-suited for producing multi-gram to kilogram quantities required for drug development and medicinal chemistry programs.

References

The Lynchpin in Modern Herbicide Development: Applications of 6-Amino-4-chloronicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Picolinic Acids

In the landscape of modern agrochemical development, the synthesis of effective and selective herbicides is paramount for ensuring global food security. Among the various classes of herbicides, those derived from picolinic acid have proven to be particularly potent against broadleaf weeds.[1][2][3] At the heart of the synthesis of several key picolinic acid herbicides lies the versatile intermediate, 6-Amino-4-chloronicotinic acid. This molecule, with its strategically positioned amino and chloro groups on a pyridine ring, serves as a critical building block for creating complex herbicidal compounds. Its structure allows for a variety of chemical modifications, leading to the development of herbicides with enhanced efficacy and specific modes of action. This document provides a comprehensive guide for researchers and professionals in the agrochemical industry on the utilization of this compound in the synthesis of next-generation herbicides. We will delve into the synthetic pathways, detailed experimental protocols, and the chemical logic that underpins these processes.

Core Synthesis Pathway: From Precursor to Picolinic Acid Herbicides

The primary application of this compound in agrochemical synthesis is as a precursor to 4-aminopicolinic acid herbicides.[4] A prime example of such a herbicide is Aminopyralid, a highly effective compound used for the control of broadleaf weeds.[2][5] The general synthetic strategy involves the modification of the pyridine ring of this compound through a series of reactions, including halogenation and amination, to yield the final herbicidal product.

Application Note 1: Synthesis of Aminopyralid

Objective: To provide a detailed protocol for the laboratory-scale synthesis of Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid), a potent picolinic acid herbicide.

Background: Aminopyralid is a selective herbicide that is highly effective against a wide range of broadleaf weeds.[2] Its synthesis from a 6-aminopyridine precursor involves a key chlorination step to introduce the desired substituents on the pyridine ring.

Experimental Protocol: Synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid)

This protocol outlines a potential synthetic route starting from a related precursor, 4-amino-3,5,6-trichloropicolinic acid (picloram), which can be synthesized from precursors like this compound through chlorination and amination steps.[6][7] This specific protocol details the selective dechlorination of picloram to yield aminopyralid.

Materials:

  • 4-amino-3,5,6-trichloropicolinic acid

  • Sodium hydroxide (30% solution)

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Hydrochloric acid (30% solution)

  • Water

  • High-pressure reactor with magnetic stirrer, thermometer, and gas inlet/outlet

Procedure:

  • Salt Formation: In a suitable reaction vessel, suspend 50.8 g of 4-amino-3,5,6-trichloropicolinic acid in 500 ml of water. While stirring, add 66.7 g of 30% sodium hydroxide solution to form the sodium salt.[6]

  • Catalytic Hydrogenation: Transfer the resulting solution to a 1000 ml high-pressure reactor. Add 2 g of 5% Pd/C catalyst to the reactor.[6]

  • Reaction Setup: Seal the reactor and purge with nitrogen gas three times to create an inert atmosphere. Introduce hydrogen gas until the pressure reaches 0.2 MPa.[6]

  • Reaction Conditions: Begin stirring and heat the mixture to 50°C. Increase the hydrogen pressure to 0.3 MPa and maintain these conditions for 20 hours.[6]

  • Reaction Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen gas and filter the reaction mixture to recover the catalyst.

  • Precipitation: Transfer the filtrate to a clean vessel and acidify with 30% hydrochloric acid to a pH of 1-2. This will precipitate the product.[6]

  • Purification: Cool the mixture to induce crystallization and collect the precipitate by centrifugation. Wash the solid with hot water to remove impurities.

  • Drying: Dry the purified product to obtain 4-amino-3,6-dichloropyridine-2-carboxylic acid.

Expected Yield and Purity: This process is reported to yield approximately 38.8 g of 4-amino-3,6-dichloropyridine-2-carboxylic acid with a purity of 97.5%, representing a yield of 91.4%.[6]

Visualization of Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams outline the key transformations.

Synthesis_Workflow cluster_precursor Precursor Stage cluster_intermediate Key Intermediate Synthesis cluster_final_product Final Herbicide 6-Amino-4-chloronicotinic_acid This compound Picloram 4-amino-3,5,6-trichloropicolinic acid (Picloram) 6-Amino-4-chloronicotinic_acid->Picloram Chlorination & Amination Aminopyralid 4-amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid) Picloram->Aminopyralid Selective Dechlorination

Caption: Synthetic pathway from this compound to Aminopyralid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepReference
This compound C₆H₅ClN₂O₂172.57-[8]
Picloram C₆H₃Cl₃N₂O₂241.46Chlorination & Amination[7][9][10]
Aminopyralid C₆H₄Cl₂N₂O₂207.01Selective Dechlorination[2][5][6]

Causality and Experimental Choices

The choice of a palladium on carbon catalyst in the synthesis of Aminopyralid from Picloram is crucial for the selective removal of the chlorine atom at the 5-position of the pyridine ring.[6] The reaction conditions, including temperature and pressure, are optimized to favor this specific dechlorination while preserving the other chloro substituents and the amino group, which are essential for the herbicidal activity of the final product. The use of a high-pressure reactor is necessary to handle the hydrogen gas safely and to ensure efficient reaction kinetics. The final precipitation with hydrochloric acid is a standard and effective method for isolating the carboxylic acid product from the reaction mixture.

Conclusion and Future Perspectives

This compound and its derivatives are indispensable building blocks in the synthesis of a range of picolinic acid herbicides. The protocols and insights provided in this document are intended to empower researchers to explore new synthetic routes and to develop novel agrochemicals with improved efficacy and environmental profiles. The continued investigation into the chemistry of these compounds will undoubtedly lead to the discovery of the next generation of solutions for sustainable agriculture.

References

Application Notes and Protocols: 6-Amino-4-chloronicotinic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-4-chloronicotinic acid is a highly versatile and valuable building block in the field of heterocyclic chemistry. Its unique trifunctional nature, possessing an amino group, a carboxylic acid, and a reactive chlorine atom on a pyridine ring, allows for a diverse range of chemical transformations. This strategically substituted pyridine core serves as a linchpin in the synthesis of a multitude of fused heterocyclic systems, many of which are of significant interest to the pharmaceutical and agrochemical industries. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group imparts distinct reactivity to the pyridine ring, enabling chemists to perform selective modifications at various positions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of medicinally relevant heterocyclic compounds, with a focus on pyrido[2,3-d]pyrimidines.

Core Attributes of this compound

The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its functional groups. The amino group is a potent nucleophile and can readily participate in condensation and cyclization reactions. The carboxylic acid moiety offers a handle for amide bond formation, esterification, or can be a directing group in certain transformations. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient route for introducing a wide array of substituents.

PropertyValueSource
CAS Number 1060808-94-7[1]
Molecular Formula C₆H₅ClN₂O₂[2]
Molecular Weight 172.57 g/mol N/A
Appearance White to off-white powder[2]
Purity ≥98% (HPLC)[2]
Melting Point >300 °C[2]

This table summarizes the key physical and chemical properties of this compound.

Synthesis of Pyrido[2,3-d]pyrimidines: A Case Study

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including kinase inhibition, making them attractive targets in drug discovery. This compound serves as an excellent precursor for the construction of this scaffold. The general synthetic strategy involves the initial formation of the pyrimidine ring fused to the pyridine core, followed by diversification through modification of the chloro and other functional groups.

General Workflow for Pyrido[2,3-d]pyrimidine Synthesis

workflow A This compound B Amidation/Esterification A->B R-NH₂ or R-OH C Cyclization with Amidine/Urea Equivalent B->C Formamide, Urea, etc. D Pyrido[2,3-d]pyrimidine Core C->D E Nucleophilic Aromatic Substitution (SNAr) D->E Nu-H F Further Functionalization E->F G Target Molecules F->G

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Protocol 1: Synthesis of a 4-Substituted-amino-pyrido[2,3-d]pyrimidin-7(8H)-one Derivative

This protocol details a representative synthesis of a pyrido[2,3-d]pyrimidine derivative, which can serve as a scaffold for kinase inhibitors. The procedure involves a multi-step sequence starting from this compound.

Step 1: Esterification of this compound

The carboxylic acid is first protected as an ester to prevent unwanted side reactions in the subsequent cyclization step.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Ethanol (solvent)

    • Thionyl chloride (1.2 eq)

    • Ice bath

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Suspend this compound in ethanol in a round-bottom flask.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the ethyl 6-amino-4-chloronicotinate.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

The aminonicotinate ester is then cyclized with a suitable reagent to form the fused pyrimidine ring.

  • Reagents and Materials:

    • Ethyl 6-amino-4-chloronicotinate (1.0 eq)

    • Formamide (solvent and reagent)

    • High-temperature oil bath

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Combine ethyl 6-amino-4-chloronicotinate and an excess of formamide in a round-bottom flask.

    • Heat the mixture to 150-160 °C for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 4-chloro-7,8-dihydropyrido[2,3-d]pyrimidin-7-one.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is displaced by a nucleophile, introducing diversity to the scaffold.

  • Reagents and Materials:

    • 4-chloro-7,8-dihydropyrido[2,3-d]pyrimidin-7-one (1.0 eq)

    • Desired amine (e.g., aniline, 1.1 eq)

    • Solvent (e.g., n-butanol, DMF)

    • Base (e.g., DIPEA, K₂CO₃, optional)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve 4-chloro-7,8-dihydropyrido[2,3-d]pyrimidin-7-one and the amine in the chosen solvent.

    • Add a base if necessary to scavenge the HCl generated.

    • Heat the reaction mixture to reflux for 6-10 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired 4-(substituted-amino)-7,8-dihydropyrido[2,3-d]pyrimidin-7-one.

This versatile three-step process allows for the generation of a library of compounds for structure-activity relationship (SAR) studies. The choice of amine in the final step is crucial for modulating the biological activity of the target molecule.

Mechanistic Considerations

The synthesis of pyrido[2,3-d]pyrimidines from 2-aminonicotinic acid derivatives and urea or formamide is a well-established method. The reaction proceeds through an initial acylation of the amino group followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The chlorine at the 4-position activates the ring towards nucleophilic attack, facilitating the SNAr reaction.

mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration A Ethyl 6-amino-4-chloronicotinate C Acylated Intermediate A->C + B Formamide B->C + D Acylated Intermediate E Cyclized Intermediate D->E F Cyclized Intermediate G Pyrido[2,3-d]pyrimidine Core F->G - H₂O

Caption: Simplified mechanism for pyrido[2,3-d]pyrimidine formation.

Applications in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated as inhibitors of various kinases, including EGFR, PIM-1, and CDK4/6, which are implicated in cancer.[3][4][5] The ability to readily synthesize a diverse library of these compounds using this compound as a starting material is invaluable for lead optimization in drug discovery programs. For instance, novel pyrido[2,3-d]pyrimidine derivatives have shown potent cytotoxicity against cancer cell lines and have been identified as promising PIM-1 kinase inhibitors.[3] Another study highlights the design and synthesis of pyrido[2,3-d]pyrimidine derivatives as novel inhibitors of EGFRL858R/T790M, a mutation associated with resistance to certain cancer therapies.[4]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a wide range of heterocyclic compounds, most notably the medicinally important pyrido[2,3-d]pyrimidines. Its unique combination of functional groups allows for a high degree of synthetic flexibility, enabling the construction of complex molecular architectures. The protocols and workflows detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this versatile building block and to accelerate the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-4-chloronicotinic acid (CAS 1060808-94-7). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pyridine-based building block.[1][] The unique arrangement of the amino, chloro, and carboxylic acid groups makes this molecule a valuable intermediate, but also presents distinct synthetic challenges.[3][4]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established principles of heterocyclic chemistry.

Section 1: Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process where control of regioselectivity and reaction conditions is paramount to achieving good yield and purity. A common and logical pathway involves the selective amination of a dichlorinated pyridine precursor, followed by the hydrolysis of a nitrile group to the desired carboxylic acid. This strategy is illustrated below.

G cluster_0 Synthetic Workflow SM 2,4-Dichloro-5-cyanopyridine INT1 6-Amino-4-chloro-3-cyanopyridine SM->INT1 Selective Nucleophilic Aromatic Substitution (Amination) FP This compound INT1->FP Nitrile Hydrolysis (Acid or Base Catalyzed)

Caption: A plausible synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The main challenges are threefold:

  • Regioselectivity of Amination: Dichloropyridine systems have two positions susceptible to nucleophilic attack. The C4 position is often more electronically activated. Achieving selective amination at the C6 position while preserving the C4-chloro substituent requires carefully controlled conditions to avoid the formation of the undesired 4-amino-6-chloro isomer.

  • Harsh Hydrolysis Conditions: The conversion of the cyano group to a carboxylic acid typically requires strong acid or base and elevated temperatures.[5] These conditions can lead to unwanted side reactions, such as hydrolysis of the C4-chloro group to a hydroxyl group (dechlorination) or decomposition of the starting material.

  • Product Purification: The final product is amphoteric, containing both a basic amino group and an acidic carboxylic acid group.[6] This can lead to zwitterion formation and poor solubility in common organic solvents, complicating purification by standard chromatography or recrystallization.

Q2: Why is 2,4-Dichloro-5-cyanopyridine a common starting material?

This starting material is advantageous because it already contains the required carbon skeleton and the key chloro-substituent at the C4 position. The nitrile group serves as a stable and readily available precursor to the carboxylic acid. Alternative routes, such as direct chlorination and amination of a nicotinic acid derivative, often suffer from poor regioselectivity and harsh reaction conditions.

Q3: Can I use 6-chloronicotinic acid as a starting point?

While possible, this route is challenging. Introducing an amino group at the C6 position of 6-chloronicotinic acid is difficult. A more viable, though longer, route might involve nitration followed by reduction, but this adds steps and potential for side reactions. Starting with a precursor that allows for selective amination followed by hydrolysis is generally more efficient.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield During the Amination Step (Step 1)

Question: I am reacting 2,4-Dichloro-5-cyanopyridine with an ammonia source, but my yield of 6-Amino-4-chloro-3-cyanopyridine is very low. TLC analysis shows mostly unreacted starting material.

Answer: This issue typically stems from insufficient reactivity. The C6 position is less reactive to nucleophilic aromatic substitution than the C4 position. Consider the following solutions:

  • Increase Reaction Temperature and Pressure: Amination reactions on less activated chloro-pyridines often require elevated temperatures (100-150 °C) and pressure. Conducting the reaction in a sealed pressure vessel is standard practice.

  • Use a More Potent Ammonia Source: While aqueous or methanolic ammonia can work, using liquid ammonia or a solution of ammonia in a high-boiling point solvent like NMP or DMF can improve reactivity.

  • Catalysis: The addition of a copper(I) catalyst (e.g., CuI or Cu₂O) with a suitable ligand (e.g., L-proline) can facilitate the amination at the C6 position through a copper-catalyzed nucleophilic substitution mechanism. This often allows for milder reaction conditions.

  • Solvent Choice: Ensure your solvent is inert and has a sufficiently high boiling point for the reaction. DMF, NMP, and DMSO are common choices. Ensure the solvent is anhydrous, as water can compete as a nucleophile at high temperatures.

Problem 2: Formation of the Incorrect Isomer (4-Amino-6-chloro-3-cyanopyridine)

Question: My reaction is proceeding, but I am forming a significant amount of the 4-amino-6-chloro isomer, which is difficult to separate from my desired product.

Answer: This is a classic regioselectivity problem. The C4 position is more electron-deficient and sterically accessible, making it kinetically favored for nucleophilic attack.

  • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature may favor substitution at the sterically less hindered C6 position. However, this often comes at the cost of reaction rate.

  • Steric Hindrance: Using a bulkier aminating agent is not feasible here. Therefore, controlling the reaction conditions is key. A copper-catalyzed pathway can sometimes offer different regioselectivity compared to an uncatalyzed thermal reaction. Experiment with and without a catalyst to see how it impacts the isomer ratio.

  • Protecting Groups: While more complex, a strategy involving a protecting group could be devised, but this adds steps to the synthesis and is generally not preferred for this type of molecule.

Problem 3: Incomplete Nitrile Hydrolysis (Step 2)

Question: I am attempting to hydrolyze 6-Amino-4-chloro-3-cyanopyridine, but the reaction stalls, leaving a mixture of starting material, the intermediate amide, and the final product.

Answer: Nitrile hydrolysis is a two-step process (nitrile -> amide -> carboxylic acid), and the second step can be sluggish.

  • Increase Reaction Time and Temperature: This is the most straightforward solution. Some nitrile hydrolyses can require refluxing for 24-48 hours.

  • Stronger Acid/Base Concentration: If using 6M HCl, consider switching to concentrated HCl or a mixture of H₂SO₄/H₂O. If using NaOH, ensure the concentration is high enough (e.g., 25-40% w/v).

  • Phase Transfer Catalysis: For base-catalyzed hydrolysis, if your substrate has poor solubility in the aqueous base, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction.

  • Microwave Chemistry: Microwave-assisted hydrolysis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent mixture.

Problem 4: Dechlorination Side-Reaction During Hydrolysis

Question: During my acidic hydrolysis, I am observing the formation of 6-Amino-4-hydroxynicotinic acid. How can I prevent this?

Answer: The C4-chloro group can be susceptible to nucleophilic attack by water under harsh acidic conditions, especially at high temperatures.

  • Milder Conditions: Attempt the hydrolysis under less forcing conditions. Try a lower concentration of acid or a lower reaction temperature for a longer period.

  • Switch to Basic Hydrolysis: Basic hydrolysis (e.g., with NaOH or KOH) is often less prone to causing dechlorination of the pyridine ring. The hydroxide ion is a strong nucleophile, but it preferentially attacks the nitrile/amide group over the C-Cl bond in this system.

  • Enzymatic Hydrolysis: For a much milder approach, consider using a nitrilase enzyme.[7][8] These enzymes can selectively hydrolyze the nitrile group at or near neutral pH and room temperature, completely avoiding harsh conditions that lead to side reactions.

G cluster_1 Troubleshooting Hydrolysis Start Incomplete Hydrolysis? SideProduct Dechlorination Observed? Start->SideProduct No Sol1 Increase Time / Temp Increase [Acid/Base] Start->Sol1 Yes Sol2 Switch to Basic Hydrolysis Use Milder Conditions SideProduct->Sol2 Yes End Problem Solved SideProduct->End No Sol1->End Sol2->End

Caption: Decision tree for troubleshooting the nitrile hydrolysis step.

Problem 5: Difficulty Purifying the Final Product

Question: My crude this compound is impure, but it has very poor solubility and I cannot purify it by column chromatography or standard recrystallization.

Answer: The amphoteric nature of the product makes purification challenging. The key is to manipulate the pH to control its solubility.

  • Isoelectric Point Precipitation: The product will be least soluble at its isoelectric point (pI). To purify, first dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid and form the soluble sodium salt. Filter this solution to remove any non-acidic impurities. Then, slowly add dilute acid (e.g., 1M HCl) with vigorous stirring. The pure product will precipitate out as it reaches its pI. Monitor the pH carefully to find the point of maximum precipitation.

  • Recrystallization from Atypical Solvents: While insoluble in many common solvents, you may be able to recrystallize it from water, acetic acid, or a DMF/water or DMSO/water mixture.

  • Esterification/Protection: As a last resort, you can protect one of the functional groups. For example, esterify the carboxylic acid (e.g., to the methyl or ethyl ester). This will make the molecule more basic and much more amenable to standard silica gel chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid.

ImpurityLikely CauseRecommended Solution
4-Amino-6-chloro isomer Kinetic amination at C4Optimize amination temperature; investigate copper catalysis.
6-Amino-4-hydroxynicotinic acid Dechlorination during acid hydrolysisSwitch to basic hydrolysis; use milder conditions.
6-Amino-4-chloro-nicotinamide Incomplete hydrolysisIncrease hydrolysis time, temperature, or reagent concentration.
Starting Dichloro-precursor Incomplete aminationIncrease amination temperature, pressure, or use a catalyst.

Section 4: Experimental Protocols

Disclaimer: These protocols are illustrative and based on general chemical principles. They should be adapted and optimized for your specific laboratory conditions. A thorough risk assessment should be conducted before any experiment.

Protocol 1: Synthesis of 6-Amino-4-chloro-3-cyanopyridine (Intermediate)
  • Setup: To a high-pressure reaction vessel, add 2,4-dichloro-5-cyanopyridine (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Solvent & Reagent: Add N,N-Dimethylformamide (DMF, 5-10 mL per gram of starting material). Cool the vessel in a dry ice/acetone bath.

  • Amination: Carefully condense anhydrous ammonia (5-10 eq) into the vessel.

  • Reaction: Seal the vessel and allow it to warm to room temperature, then heat to 100-120 °C for 12-24 hours. The internal pressure will increase significantly.

  • Workup: Cool the vessel to room temperature, then carefully vent the excess ammonia in a fume hood. Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound (Final Product)
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 6-Amino-4-chloro-3-cyanopyridine (1.0 eq).

  • Hydrolysis: Add a 25% aqueous solution of sodium hydroxide (10-15 eq of NaOH).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material and intermediate amide are consumed.

  • Purification (Isoelectric Precipitation):

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with vigorous stirring.

    • A precipitate will form. Continue adding acid until the pH is approximately 3-4 (check with pH paper or a meter). This is the typical pI range for such molecules.

    • Stir the resulting slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or acetone to aid in drying.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The product should be an off-white to white solid.[1]

References

troubleshooting common issues in 6-Amino-4-chloronicotinic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Amino-4-chloronicotinic acid. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the lab. This resource is built on a foundation of chemical principles and practical experience to help you troubleshoot common issues, optimize your reactions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions we receive. For more detailed explanations, please refer to the comprehensive troubleshooting guides in the following sections.

Q1: My this compound won't fully dissolve. What solvents are recommended? A: Solubility can be challenging. For reaction purposes, polar aprotic solvents like DMF or DMSO are often used, sometimes with gentle heating. For purification, recrystallization from aqueous methanol or ethanol can be effective.[1] Always start with small-scale solubility tests to find the optimal system for your specific application.

Q2: I'm seeing an unexpected peak in my LC-MS analysis. What could it be? A: Common impurities can arise from the starting materials or side reactions. A frequent issue is the presence of the corresponding 6-hydroxy derivative, formed by hydrolysis of the chloro group, especially if moisture is present or during workup under basic conditions. Another possibility is residual starting material from the synthesis of the compound itself.

Q3: What is the best way to store this compound to ensure its stability? A: this compound should be stored in a tightly sealed container in a cool, dry place, preferably at 2-8°C and under an inert atmosphere like argon or nitrogen.[2][] This minimizes degradation from moisture and atmospheric components.

Q4: My reaction yield is consistently low. What's the first thing I should check? A: Low yields can stem from multiple factors. The first step is to verify the purity and integrity of your starting material and ensure all reagents are anhydrous. Next, re-evaluate your reaction temperature; some reactions involving similar structures are highly sensitive to temperature fluctuations, where a 20°C change can significantly impact yield.[4] Finally, ensure your workup and purification procedures are not causing product loss.

Troubleshooting Guide: Synthesis & Reaction Issues

This section provides a deeper dive into specific problems you might encounter during synthesis and subsequent reactions involving this compound.

Problem 1: Low or No Yield in Coupling Reactions (e.g., Amide or Ester Formation)

Potential Cause 1: Poor Activation of the Carboxylic Acid The carboxylic acid of this compound requires activation to react efficiently with nucleophiles like amines or alcohols. Incomplete activation is a primary cause of reaction failure.

Solution:

  • Choice of Coupling Agent: Ensure you are using an appropriate and active coupling agent. For amide bond formation, HATU, HBTU, or EDC with an additive like HOBt are generally reliable.

  • Protocol - Standard Amide Coupling:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add your amine (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add the coupling agent (e.g., HATU, 1.1 eq) portion-wise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor reaction progress by TLC or LC-MS.

Causality: Coupling agents react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester). This intermediate is then readily attacked by the amine nucleophile. Without this activation, the direct reaction is often too slow to be practical.

Potential Cause 2: Interference from the Amino Group The free 6-amino group is a nucleophile and can interfere with the desired reaction, potentially leading to polymerization or side products.

Solution:

  • Protecting Groups: If you are performing reactions at the carboxylic acid, it may be necessary to protect the 6-amino group. A Boc (tert-butyloxycarbonyl) group is a common choice, which can be removed later under acidic conditions.

  • Esterification: When forming esters, such as a methyl or ethyl ester, this is often done prior to other transformations.[5][6] This protects the carboxylic acid while other reactions are performed on the pyridine ring or amino group.

Workflow: Troubleshooting Low Reaction Yield

Below is a decision-tree workflow to systematically diagnose the cause of low reaction yields.

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Purity & Integrity of All Reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Analyze Workup & Purification Steps workup_ok Product Loss During Workup? check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Source New Reagents Ensure Anhydrous Conditions reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Adjust Temperature, Solvent, or Catalyst conditions_ok->optimize_conditions No optimize_workup Modify Extraction pH Change Recrystallization Solvent workup_ok->optimize_workup Yes success Yield Improved workup_ok->success No optimize_reagents->check_reagents optimize_conditions->check_conditions optimize_workup->check_workup

Caption: A logical workflow for troubleshooting low reaction yields.

Troubleshooting Guide: Purification & Isolation Problems

Purifying this compound and its derivatives can be complex due to its amphoteric nature and solubility characteristics.

Problem 2: Difficulty in Removing Impurities by Recrystallization

Potential Cause: Co-precipitation or Similar Solubility Profiles Impurities with similar structures, such as 6-hydroxynicotinic acid, may have solubility profiles close to the desired product, making separation by simple recrystallization inefficient.

Solution:

  • Solvent System Optimization: Do not rely on a single solvent. A mixed-solvent system often provides better selectivity. For this compound, a methanol/water or ethanol/water system is a good starting point.

  • Use of Activated Carbon: If colored impurities are present, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.[7]

  • Protocol - Recrystallization with Activated Carbon:

    • Dissolve the crude product in a minimal amount of hot methanol.[7]

    • Add activated carbon (typically 1-2% of the solute mass).

    • Keep the solution hot and stir for 5-10 minutes.

    • Perform a hot filtration through celite or filter paper to remove the carbon.

    • Slowly add water to the hot filtrate until the solution becomes cloudy (the cloud point).

    • Add a few drops of methanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration.

Trustworthiness: This protocol includes steps to validate its effectiveness. The slow cooling promotes the formation of pure crystals, excluding impurities from the crystal lattice. The achievement of the "cloud point" is a critical control step to ensure the solution is perfectly saturated for optimal crystallization.

Data Presentation: Solubility & Recrystallization Solvents
SolventSolubility at 20°CComments for Recrystallization
WaterSlightly Soluble (approx. 2 mg/mL)[1]Good anti-solvent when used with alcohols.
MethanolSolubleOften used as the primary solvent.[7]
EthanolSoluble[1]A good alternative to methanol.
DMSOSoluble[1]Generally too high-boiling for easy removal.
ChloroformSlightly Soluble[1]Not typically used for recrystallization.
Troubleshooting Guide: Analytical & Characterization Challenges

Accurate characterization is essential to confirm the identity and purity of your compound.

Problem 3: Ambiguous Spectroscopic Data (NMR/MS)

Potential Cause: Presence of Tautomers or Rotamers The presence of the amino and carboxylic acid groups can lead to different tautomeric forms or restricted bond rotation (rotamers), which can complicate NMR spectra by causing peak broadening or the appearance of multiple sets of signals.

Solution:

  • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help resolve this. If rotamers are present, peaks may coalesce or sharpen as the temperature is increased and bond rotation becomes faster.

  • Solvent Choice: Changing the NMR solvent (e.g., from DMSO-d6 to CDCl3 with a drop of MeOD) can shift the equilibrium between tautomers and simplify the spectrum.

  • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The mass spectrum of the related 6-chloronicotinic acid shows characteristic fragmentation patterns that can be used for comparison.[8]

Diagram: Relationship Between Reaction Conditions and Side Products

This diagram illustrates how changes in reaction parameters can lead to the formation of common impurities.

side_products main_node This compound + Reagents sub_node1 Desired Product main_node->sub_node1 sub_node2 Side Product: 6-Hydroxynicotinic Acid Derivative main_node->sub_node2 sub_node3 Side Product: Polymerization/Dimerization main_node->sub_node3 cond1 Optimized Conditions: Anhydrous, Inert Atm. cond1->sub_node1 cond2 Excess Moisture or High pH Workup cond2->sub_node2 cond3 No Protecting Group on -NH2, High Temp. cond3->sub_node3

Caption: Key reaction conditions and their influence on product purity.

Safety & Handling Precautions

Working with this compound requires adherence to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Avoid breathing dust.[11] Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid contact with skin and eyes.[10][11] Wash hands thoroughly after handling.[11]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[9] Keep away from sources of ignition.[12]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[13]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[13] In all cases of exposure, seek medical attention.[11]

References

Technical Support Center: Optimization of Reaction Conditions for 6-Amino-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Amino-4-chloronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important chemical intermediate. Our approach is rooted in established chemical principles to ensure the reliability and success of your experiments.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The most common and logical pathway involves the regioselective amination of a dichloronicotinic acid derivative. An alternative, though potentially more complex, route could begin with a cyanopyridine precursor, followed by hydrolysis to the carboxylic acid. This guide will focus primarily on the optimization of the dichloronicotinic acid amination pathway, as it often presents the most direct route with challenges centered on regioselectivity and reaction efficiency.

II. Proposed Synthetic Pathway: Regioselective Amination of 4,6-Dichloronicotinic Acid

A highly plausible and efficient route to this compound is the selective amination of 4,6-dichloronicotinic acid. This method's success hinges on controlling the regioselectivity of the nucleophilic aromatic substitution (SNAr) reaction.

G start 4,6-Dichloronicotinic Acid intermediate This compound start->intermediate Selective Amination (e.g., NH3 or protected amine) product Final Product intermediate->product Purification

Caption: Proposed synthetic route for this compound.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound via the selective amination of 4,6-dichloronicotinic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Insufficient reaction temperature. 2. Inactive catalyst (if using a catalyzed reaction like Buchwald-Hartwig). 3. Inappropriate solvent or base.1. Gradually increase the reaction temperature in 10°C increments. 2. For catalyzed reactions, use a fresh batch of catalyst and ensure inert atmosphere conditions. 3. Screen different solvents (e.g., DMF, DMSO, NMP) and bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu).
Formation of multiple products (poor regioselectivity) 1. The 4- and 6-positions of the dichloronicotinic acid have similar reactivity under the chosen conditions. 2. Reaction temperature is too high, leading to scrambling.1. Lower the reaction temperature to favor the thermodynamically more stable product. 2. Employ a bulkier aminating agent or a protecting group on the amine to sterically hinder attack at the 4-position. 3. The choice of solvent can influence regioselectivity; consider less polar aprotic solvents.[1]
Formation of the diamino product 1. Excess aminating agent. 2. Prolonged reaction time or high temperature.1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the aminating agent. 2. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.
Hydrolysis of the chloro group(s) Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Decarboxylation of the product High reaction temperatures.If decarboxylation is observed, consider running the reaction at a lower temperature for a longer duration. For some nucleophilic aromatic substitutions, temperatures above 135°C can lead to decarboxylation of the carboxylic acid product.[2]

IV. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high regioselectivity in the amination of 4,6-dichloronicotinic acid?

A1: The most critical factor is controlling the electronic and steric environment of the reaction. The pyridine nitrogen and the carboxylic acid group influence the electrophilicity of the C4 and C6 positions. Generally, the C6 position is more susceptible to nucleophilic attack in dichloropyridines due to electronic factors.[3] However, this can be influenced by the reaction conditions. Lowering the reaction temperature and using a sterically hindered amine can enhance selectivity for the C6 position.

Q2: Should I protect the carboxylic acid group before amination?

A2: Protection of the carboxylic acid group (e.g., as an ester) is often advisable. The free carboxylic acid can interfere with the reaction by reacting with the base or the catalyst (in the case of a catalyzed reaction). Converting it to a methyl or ethyl ester can lead to a cleaner reaction and higher yields. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. The synthesis of 4,6-Dichloronicotinic Acid often involves the hydrolysis of its ethyl ester precursor.[4]

Q3: What are the best analytical techniques to monitor the reaction progress and product purity?

A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick assessment of the reaction's progress, showing the consumption of the starting material and the formation of products. LC-MS is invaluable for confirming the mass of the desired product and identifying any side products, which is particularly useful when troubleshooting regioselectivity issues.

Q4: Can I use Buchwald-Hartwig amination for this synthesis?

A4: Yes, Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and can be applied to heteroaryl chlorides.[5] However, careful selection of the palladium catalyst and ligand is crucial for success, especially with electron-deficient substrates. The choice of base is also critical. This method can sometimes offer milder reaction conditions compared to traditional SNAr.

G cluster_0 Troubleshooting Workflow Start Reaction Outcome Unsatisfactory Check_Purity Check Starting Material Purity Start->Check_Purity Low_Conversion Low Conversion Check_Purity->Low_Conversion Pure Purify_SM Purify Starting Material Check_Purity->Purify_SM Impure Poor_Selectivity Poor Regioselectivity Low_Conversion->Poor_Selectivity Proceed if conversion improves Increase_Temp Increase Temperature/Time Low_Conversion->Increase_Temp Yes Change_Conditions Change Solvent/Base/Catalyst Low_Conversion->Change_Conditions No Side_Products Significant Side Products Poor_Selectivity->Side_Products Proceed if selectivity improves Lower_Temp Lower Temperature Poor_Selectivity->Lower_Temp Yes Change_Reagent Use Bulky Amine/Protecting Group Poor_Selectivity->Change_Reagent No Anhydrous_Conditions Ensure Anhydrous Conditions Side_Products->Anhydrous_Conditions Hydrolysis observed Optimize_Stoichiometry Adjust Amine Stoichiometry Side_Products->Optimize_Stoichiometry Diamination observed End Successful Synthesis Side_Products->End Problem Resolved

Caption: A decision-making workflow for troubleshooting the synthesis.

V. Experimental Protocols

Protocol 1: General Procedure for Regioselective Amination of Ethyl 4,6-dichloronicotinate
  • Esterification of 4,6-Dichloronicotinic Acid:

    • Suspend 4,6-dichloronicotinic acid (1.0 eq) in ethanol.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the ethyl ester.

  • Regioselective Amination:

    • Dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in a suitable solvent (e.g., DMF, NMP) in a sealed reaction vessel.

    • Add the aminating agent (e.g., a solution of ammonia in methanol or an appropriate amine, 1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Hydrolysis of the Ester:

    • Dissolve the purified ethyl 6-amino-4-chloronicotinate in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitor by TLC).

    • Acidify the reaction mixture with 1N HCl to pH ~4-5.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to yield this compound.

VI. References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem. Available at: --INVALID-LINK--

  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem. Available at: --INVALID-LINK--

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: --INVALID-LINK--

  • The reaction of 4-chloropyridine with some amines. ResearchGate. Available at: --INVALID-LINK--

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: --INVALID-LINK--

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: --INVALID-LINK--

  • A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. ResearchGate. Available at: --INVALID-LINK--

  • One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Scientific.net. Available at: --INVALID-LINK--

  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available at: --INVALID-LINK--

  • The Chemistry Behind 4,6-Dichloronicotinic Acid: Synthesis & Applications. BOC Sciences. Available at: --INVALID-LINK--

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available at: --INVALID-LINK--

  • Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. Google Patents. Available at: --INVALID-LINK--

  • Synthesis of 6-chloronicotinic acid. PrepChem.com. Available at: --INVALID-LINK--

  • This compound|CAS 1060808-94-7. Rlavie.com. Available at: --INVALID-LINK--

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents. Available at: --INVALID-LINK--

  • This compound|1060808-94-7. BLD Pharm. Available at: --INVALID-LINK--

  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate. Available at: --INVALID-LINK--

  • 3-Amino-6-cyanopyridine synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • 4,6-Dichloronicotinic Acid 73027-79-9. Tokyo Chemical Industry Co., Ltd. Available at: --INVALID-LINK--

  • Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst. ResearchGate. Available at: --INVALID-LINK--

  • Regioselective Synthesis of Procyanidin B6, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation. PubMed. Available at: --INVALID-LINK--

  • The method of one-step synthesis aminopyridine and 4-aminopyridine. Google Patents. Available at: --INVALID-LINK--

  • Regioselective Synthesis of Procyanidin B6, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation. MDPI. Available at: --INVALID-LINK--

  • Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. National Institutes of Health. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of 6-Amino-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-4-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during this multi-step synthesis. By understanding the underlying chemical principles of each reaction, you can optimize your experimental outcomes and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

I. Synthesis Overview & Key Challenges

A common synthetic route to this compound involves the chlorination of a suitable precursor, such as 6-Amino-4-hydroxynicotinic acid. This seemingly straightforward transformation is often complicated by the presence of multiple reactive functional groups on the pyridine ring, leading to a variety of potential side products.

Q1: What is a likely synthetic pathway for this compound and where are the critical steps for side-product formation?

A plausible and cost-effective synthetic pathway starts from 6-hydroxynicotinic acid. The key steps where impurities can be introduced are:

  • Amination of a precursor: If starting from a precursor like 6-chloronicotinic acid, incomplete reaction or side reactions during amination can be a source of impurities.

  • Chlorination of 6-Amino-4-hydroxynicotinic acid: This is the most critical step for side-product formation. The choice of chlorinating agent and reaction conditions will significantly impact the purity of the final product.

  • Work-up and Purification: Inefficient purification can lead to the carry-over of side products and unreacted starting materials into the final product.

Below is a diagram illustrating the key transformation and potential pitfalls.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amination cluster_2 Step 3: Chlorination (Critical Step) cluster_3 Potential Side Products 6-hydroxynicotinic_acid 6-Hydroxynicotinic Acid 6-amino-4-hydroxynicotinic_acid 6-Amino-4-hydroxynicotinic Acid 6-hydroxynicotinic_acid->6-amino-4-hydroxynicotinic_acid Amination Target_Molecule This compound 6-amino-4-hydroxynicotinic_acid->Target_Molecule Chlorination (e.g., POCl3, SOCl2) Starting_Material Unreacted Starting Material 6-amino-4-hydroxynicotinic_acid->Starting_Material Incomplete Reaction Over-chlorination Di-chlorinated Species Target_Molecule->Over-chlorination Excess Chlorinating Agent Dechlorination 6-Aminonicotinic Acid Target_Molecule->Dechlorination Reductive Conditions Hydrolysis Back to Starting Material Target_Molecule->Hydrolysis Aqueous Work-up Decarboxylation 4-Chloro-6-aminopyridine Target_Molecule->Decarboxylation High Temperature

Caption: Key steps and potential side-product pathways in the synthesis of this compound.

II. Troubleshooting Side-Product Formation During Chlorination

The chlorination of 6-Amino-4-hydroxynicotinic acid is the most challenging step. The electron-donating amino group activates the pyridine ring, making it susceptible to various side reactions.

Q2: My final product is contaminated with a di-chlorinated species. How can I prevent this over-chlorination?

Cause: The presence of the activating amino group can make the pyridine ring susceptible to further electrophilic chlorination. This is especially problematic with aggressive chlorinating agents or harsh reaction conditions. The use of strong acid media, often employed in such reactions, can also influence the regioselectivity of chlorination.[1]

Troubleshooting:

  • Choice of Chlorinating Agent: Consider using a milder chlorinating agent. While phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are common, their reactivity can be difficult to control. Alternatives like N-chlorosuccinimide (NCS) might offer better selectivity.

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-chlorination.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start with low temperatures (e.g., 0 °C) and slowly warm the reaction mixture only if necessary.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times that can lead to the formation of di-chlorinated byproducts.

Q3: I am observing the formation of 6-aminonicotinic acid in my product. What causes this dechlorination and how can I avoid it?

Cause: Dechlorination of chloropyridines can occur under certain conditions, particularly if reductive species are present or generated during the reaction or work-up.[2][3][4][5]

Troubleshooting:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive side reactions that may be initiated by atmospheric components.

  • Quenching and Work-up: Be mindful of the reagents used during quenching and work-up. Avoid using strong reducing agents. A carefully controlled aqueous work-up is generally preferred.

  • Catalyst Choice: If a catalyst is used, ensure it does not promote dechlorination. For example, some transition metal catalysts can facilitate hydrodechlorination.

Q4: My reaction seems to stall, and I have a significant amount of unreacted 6-Amino-4-hydroxynicotinic acid. What could be the issue?

Cause: Incomplete conversion of the starting material can be due to several factors, including insufficient reactivity of the chlorinating agent, poor solubility of the starting material, or deactivation of the reagent.

Troubleshooting:

  • Solvent: Ensure your starting material is sufficiently soluble in the chosen reaction solvent. For pyridine derivatives, solvents like acetonitrile, DMF, or even neat chlorinating agent are often used.

  • Activation of the Hydroxyl Group: The hydroxyl group at the 4-position needs to be converted into a good leaving group for nucleophilic substitution by chloride. Strong chlorinating agents like POCl₃ or SOCl₂ typically achieve this directly. If using a milder agent, an activator may be necessary.

  • Temperature and Reaction Time: As mentioned, while high temperatures can cause side products, insufficient temperature or reaction time will lead to incomplete conversion. A careful optimization of these parameters is crucial.

Q5: During purification, I isolated a significant amount of 4-chloro-6-aminopyridine. What is the mechanism for this and how can it be prevented?

Cause: This side product is a result of decarboxylation, the loss of the carboxylic acid group as CO₂.[6] This reaction is often promoted by high temperatures.[7] Nicotinic acid derivatives are known to undergo decarboxylation, and the presence of activating or deactivating groups can influence the ease with which this occurs.[8][9]

Troubleshooting:

  • Temperature Control: This is the most critical factor. Maintain the reaction and any subsequent purification steps (like distillation, if applicable) at the lowest possible temperatures.

  • pH Control: The stability of the carboxylic acid group can be pH-dependent. While acidic conditions are often necessary for the chlorination step, prolonged exposure to strong acids at high temperatures can facilitate decarboxylation.

  • Purification Method: Opt for purification techniques that do not require high temperatures, such as column chromatography or recrystallization from a suitable solvent system at moderate temperatures.

Q6: I am seeing the starting material, 6-Amino-4-hydroxynicotinic acid, reappear during my aqueous work-up. What is happening?

Cause: The chloro-substituent at the 4-position of the pyridine ring can be susceptible to hydrolysis, especially if the work-up conditions are too harsh (e.g., high pH or prolonged exposure to water).[10] This will convert the product back to the starting material.

Troubleshooting:

  • Controlled Work-up: Perform the aqueous work-up at low temperatures and as quickly as possible.

  • pH of Aqueous Phase: Use a neutral or slightly acidic aqueous solution for washing. Avoid strongly basic conditions which can promote nucleophilic substitution of the chlorine atom by hydroxide.

  • Solvent Extraction: Promptly extract the product into a suitable organic solvent to minimize its contact time with the aqueous phase.

III. Analytical Characterization and Purity Assessment

Q7: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?

A: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

Technique Application Expected Observations
Thin Layer Chromatography (TLC) Rapid reaction monitoring and identification of major components.Different Rf values for starting material, product, and major side products.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and impurity profiling.[11]A major peak for the desired product with smaller peaks corresponding to impurities. Retention times can help in identifying known side products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of product and byproducts by their mass-to-charge ratio.Confirmation of the molecular weight of the target molecule and tentative identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and major impurities.Characteristic shifts for the protons on the pyridine ring and the amino group. The disappearance of the hydroxyl proton signal and changes in the aromatic region confirm the reaction.
IV. Experimental Protocols

While a specific, validated protocol for this exact synthesis is not publicly available in the provided search results, a general procedure for the chlorination of a hydroxypyridine derivative can be adapted. The following is a representative protocol that should be optimized for your specific setup.

Protocol: Chlorination of 6-Amino-4-hydroxynicotinic Acid (Illustrative)

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 6-Amino-4-hydroxynicotinic acid (1.0 eq).

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃) (3-5 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

V. Mechanistic Considerations

A deeper understanding of the reaction mechanisms can aid in troubleshooting.

Chlorination_Mechanism Start 6-Amino-4-hydroxynicotinic Acid Activated Activated Hydroxyl Group (e.g., O-POCl2) Start->Activated + POCl3 Product This compound Activated->Product + Cl- (SNAr) Side_Product_1 Over-chlorination Product->Side_Product_1 Further Electrophilic Attack Side_Product_2 Decarboxylation Product->Side_Product_2 Heat

Caption: Simplified mechanism for the chlorination and key side reactions.

The chlorination likely proceeds through the activation of the hydroxyl group by the chlorinating agent, followed by a nucleophilic aromatic substitution (SNAr) by a chloride ion. The electron-donating amino group facilitates this process but also activates the ring towards further electrophilic attack, leading to over-chlorination.

References

Technical Support Center: Purification Strategies for 6-Amino-4-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-Amino-4-chloronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Achieving high purity of this intermediate is often critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights into common purification challenges and offers robust, step-by-step protocols to help you achieve your desired purity specifications.

Section 1: Core Purification Principles & Physicochemical Properties

This compound (CAS 1060808-94-7) is an amphoteric molecule, meaning it possesses both acidic and basic functional groups: a carboxylic acid and an amino group.[][2] This characteristic is the cornerstone of its purification. Its solubility, and therefore its separation from impurities, is highly dependent on the pH of the solution.

At low pH, the amino group is protonated, forming a cationic species. At high pH, the carboxylic acid is deprotonated, forming an anionic species. At a specific intermediate pH, known as the isoelectric point (pI), the molecule exists predominantly as a neutral zwitterion, where both groups are ionized but the net charge is zero. This zwitterionic form typically exhibits the lowest solubility in aqueous media, a principle that can be powerfully exploited for purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1060808-94-7[][3][4]
Molecular Formula C₆H₅ClN₂O₂[]
Molecular Weight 172.57 g/mol []
Appearance Off-white to white solid[4]
Storage 2-8°C, in a cool, dry, well-ventilated area[4][5]

Below is a diagram illustrating the pH-dependent charge states of the molecule, which is fundamental to designing a purification strategy.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 9) node_low Cationic Form (High Aqueous Solubility) node_pi Zwitterionic Form (Low Aqueous Solubility) node_low->node_pi Add Base (e.g., NaHCO₃) node_pi->node_low Add Strong Acid (e.g., HCl) node_high Anionic Form (High Aqueous Solubility) node_pi->node_high Add Strong Base (e.g., NaOH) node_high->node_pi Add Acid (e.g., HCl)

Caption: pH-Dependent Speciation of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question: My isolated product is off-color (yellow to brown), but NMR/LCMS looks relatively clean. How can I remove the color?

Answer: The presence of color often indicates trace amounts of highly conjugated impurities or degradation products that may not be easily detected by standard characterization methods.

  • Causality: These impurities often arise from side reactions during synthesis or slow decomposition.

  • Solution: The most effective method is to perform a charcoal treatment during recrystallization. Activated carbon has a high surface area that adsorbs large, color-producing molecules.

    • Dissolve your crude product in the minimum amount of a suitable hot solvent (e.g., methanol or an ethanol/water mixture).

    • Add a small amount of activated carbon (typically 1-2% w/w of your compound). Caution: Add the charcoal to the warm, not boiling, solution to avoid violent bumping.

    • Stir and gently heat the mixture for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.

    • Allow the clear, colorless filtrate to cool slowly to induce crystallization. A patent for the related compound 6-chloronicotinic acid highlights the use of methanol and activated carbon to achieve purity greater than 99.5%[6].

Question: I tried to recrystallize my product, but it "oiled out" as a sticky liquid instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the solution is too supersaturated.[7]

  • Causality: This is common when the purity of the crude material is low, as impurities can depress the melting point and interfere with crystal lattice formation.[7] Cooling the solution too rapidly can also promote oiling over crystallization.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the mixture until the oil completely redissolves. Add more of the hot solvent (10-20% additional volume) to reduce the saturation level.[7]

    • Slow Cooling: This is critical. Allow the flask to cool to room temperature undisturbed on a benchtop, insulated with a cloth if necessary. Do not place it directly into an ice bath. Slow cooling is essential for the formation of a well-ordered crystal lattice.[8][9]

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[8]

    • Change Solvent System: If the problem persists, the solvent may be inappropriate. If you are using a single solvent, try a mixed-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like hot ethanol) and slowly add a poor solvent (like water or hexane) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the good solvent to clarify and cool slowly.

Question: HPLC analysis shows impurities with polarity very similar to my product, making chromatographic separation difficult. What is a better approach?

Answer: This is a perfect scenario to leverage the amphoteric nature of this compound using an acid-base extraction or pH-mediated precipitation.

  • Causality: Impurities with similar polarity are challenging to separate by normal-phase or reverse-phase chromatography because they have similar affinities for the stationary phase. However, they may lack either the acidic or basic functional group present in your target compound.

  • Solution: pH-Mediated Precipitation (see Protocol 2 for full details)

    • Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH). Your product will deprotonate at the carboxylic acid and dissolve. Neutral impurities will remain insoluble and can be removed by filtration.

    • Next, carefully acidify the filtrate with an acid (e.g., 1M HCl). As the pH approaches the isoelectric point (pI), the zwitterionic form of your product will precipitate out of the solution due to its minimal aqueous solubility.

    • Basic impurities will remain dissolved as their protonated salts.

    • Collect the precipitated solid by filtration, wash with water to remove salts, and dry. This method effectively separates compounds based on their acidic/basic properties rather than just polarity.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization from a Single Solvent (Methanol)

This protocol is adapted from a high-yield method used for the closely related 6-chloronicotinic acid and is an excellent starting point.[10][11]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., methanol) on a hot plate. Add the minimum amount of hot solvent to the flask containing the crude solid while stirring or swirling until all the solid has just dissolved.[8][9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon as described in the troubleshooting guide. Perform a hot filtration.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

G A 1. Place Crude Solid in Flask B 2. Add Minimal Hot Solvent to Dissolve A->B C 3. (Optional) Add Charcoal, Perform Hot Filtration B->C D 4. Cool Filtrate Slowly to Room Temperature B->D If solution is colorless C->D E 5. Chill in Ice Bath to Maximize Yield D->E F 6. Collect Crystals by Vacuum Filtration E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for Purification by Recrystallization.

Protocol 2: Purification via pH-Mediated Precipitation

This method is highly selective for amphoteric compounds and is excellent for removing neutral, acidic-only, or basic-only impurities.

  • Dissolution in Base: Suspend the crude solid in water (approx. 10-20 mL per gram of crude). While stirring, add 1M sodium hydroxide (NaOH) solution dropwise until all the solid dissolves and the pH is > 10.

  • First Filtration: If any solid remains, it likely consists of neutral or basic impurities. Remove these by vacuum filtration, washing the filter cake with a small amount of dilute NaOH solution. Retain the clear filtrate.

  • Precipitation: Transfer the filtrate to a clean beaker and place it in an ice bath to cool. While stirring vigorously, slowly add 1M hydrochloric acid (HCl) dropwise. You will observe the product precipitating as a solid.

  • pH Adjustment: Continue adding acid until the pH of the slurry is approximately 4-5 (the likely pI region). Check the pH using a pH meter or pH paper. Adding too much acid will re-dissolve the product by protonating the amino group.

  • Digestion: Continue stirring the slurry in the ice bath for 30-60 minutes to allow for complete precipitation and crystal growth.

  • Collection and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove any NaCl salts.

  • Drying: Dry the purified product in a vacuum oven.

G A 1. Suspend Crude Solid in Water B 2. Add NaOH to pH > 10 to Dissolve A->B C 3. Filter to Remove Insoluble Impurities B->C D 4. Acidify Filtrate with HCl to Isoelectric Point (pI) C->D E 5. Product Precipitates as Zwitterion D->E F 6. Collect Precipitate by Vacuum Filtration E->F G 7. Wash Solid with Cold Water F->G H 8. Dry Under Vacuum G->H I Pure Precipitated Product H->I

Caption: Workflow for Purification by Acid-Base Precipitation.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing this compound? Polar protic solvents are generally a good starting point. Methanol and ethanol are excellent choices.[10][11] For crude material that is difficult to crystallize, a mixed solvent system like ethanol/water or methanol/water can be very effective, as it allows for finer control over the solution's polarity.

Q2: How should I properly store the purified compound? The purified solid should be stored in a tightly sealed container at 2-8°C.[4] It is also advisable to store it in a desiccator or under an inert atmosphere (like nitrogen or argon) to protect it from moisture and atmospheric oxidation over the long term.

Q3: What analytical techniques are best for assessing the purity of the final product? A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, capable of detecting impurities at very low levels.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of any detected impurities, which can help in elucidating their structures.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main component and can detect impurities if they are present at levels of ~1% or higher.

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

Q4: Why is slow cooling so important during recrystallization? Slow cooling allows for the selective incorporation of the desired molecules into a growing crystal lattice. Impurities that do not fit perfectly into this lattice remain in the solution (the "mother liquor"). If cooling is too rapid, impurities can become trapped within the crystal lattice, leading to a less pure final product.[8]

References

stability and degradation of 6-Amino-4-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Amino-4-chloronicotinic Acid

A Guide to Ensuring Stability and Investigating Degradation

Welcome to the technical support guide for this compound. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common questions regarding the stability and handling of this compound. This guide moves beyond simple instructions to explain the underlying chemical principles, helping you design robust experiments and troubleshoot challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - The Basics

This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is the first line of defense against degradation. This compound is a solid that is stable under normal conditions.[1][2][3] To ensure its long-term integrity, you should:

  • Storage Temperature: Store in a cool, dry place.[1][4] Standard room temperature is generally acceptable, but for long-term storage, refrigeration (2-8°C) is recommended.[5]

  • Atmosphere: Keep the container tightly closed to protect it from atmospheric moisture and oxygen.[1][2][4]

  • Location: Ensure the storage area is well-ventilated.[1][4][6]

  • Incompatibilities: The compound is incompatible with strong oxidizing agents.[1][2][7] Store it separately from such chemicals to prevent oxidative degradation.

Q2: What are the primary known degradation pathways for this molecule or its analogs?

A2: While specific forced degradation studies on this compound are not extensively published, we can infer likely degradation pathways based on its structure and data from related compounds like 6-chloronicotinic acid. The primary mechanisms of concern are hydrolysis, oxidation, and photodegradation.[8]

  • Hydrolysis: The chloro-substituent on the pyridine ring can be susceptible to hydrolysis, especially under non-neutral pH conditions. Studies on related bacterial degradation show that 6-chloronicotinic acid can be hydrolytically dechlorinated to form 6-hydroxynicotinic acid.[9]

  • Oxidation: The amine group and the electron-rich pyridine ring can be targets for oxidation. This is supported by safety data sheets that explicitly warn against storage with strong oxidizing agents.[1][2]

  • Photodegradation: The related compound 6-chloronicotinic acid shows resistance to direct photolysis by UVA light but degrades in the presence of a photocatalyst (TiO₂), forming hydroxylated products.[10][11] This indicates that while the molecule may be stable to light on its own, formulation components or environmental factors could sensitize it to photodegradation.

  • Thermal Degradation: Decomposition is noted to occur at high temperatures (around 190°C), so thermal stress is a valid concern during manufacturing processes like milling or drying.[3][7]

Q3: Which analytical techniques are best for monitoring the stability of this compound?

A3: A stability-indicating method is crucial for separating the intact parent compound from any potential degradants.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique.[12] A reversed-phase method (e.g., using a C18 column) with UV detection is a standard starting point. The aromatic nature of the pyridine ring should provide strong UV absorbance for sensitive detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown degradation products.[13] By comparing the mass-to-charge ratio of new peaks with the parent compound, you can propose structures for degradants, such as hydroxylated or dechlorinated species.[10]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a useful tool for forced degradation studies, helping to quickly assess the impact of different stress conditions.[14]

Section 2: Troubleshooting Guide - Investigating Degradation

This section provides solutions to specific problems you might encounter during your experiments, focusing on the causality behind the issue and the recommended course of action.

Q4: I've dissolved my this compound in an aqueous buffer for my experiment, but I see new, smaller peaks appearing in my HPLC chromatogram over time. What's happening?

A4: The appearance of new peaks strongly suggests degradation in solution. The most likely cause is pH-dependent hydrolysis.

  • The "Why": The stability of organic acids and amines in solution is often highly dependent on pH.[15][16] At acidic or basic pH, the rate of hydrolysis of the C-Cl bond can be accelerated. The amino and carboxylic acid groups will also exist in different protonation states, which can alter the molecule's electronic properties and susceptibility to degradation.

  • Troubleshooting Steps:

    • Confirm the Identity: Use LC-MS to get the mass of the new peaks. A mass increase of 1 Da (after loss of Cl and gain of OH) would strongly suggest the formation of a hydroxylated species (e.g., 6-Amino-4-hydroxynicotinic acid).

    • pH Stability Study: Perform a short-term experiment by dissolving your compound in buffers of different pH values (e.g., pH 2, pH 7, pH 10). Monitor the formation of the impurity over a set period (e.g., 24-48 hours). This will identify the pH range where the compound is most stable.

    • Control Your Experiment: If possible, adjust the pH of your experimental medium to the range where the compound shows the highest stability. If the experimental conditions dictate a pH where the compound is unstable, prepare the solution immediately before use and keep it cooled to minimize degradation.

Q5: I'm performing a forced degradation study using hydrogen peroxide (H₂O₂), but I'm not seeing any significant degradation. How can I induce oxidative degradation?

A5: While this compound is known to be incompatible with strong oxidizers, the reaction kinetics with a milder agent like H₂O₂ at room temperature might be very slow. Forced degradation studies are intended to accelerate these pathways.[17][18]

  • The "Why": The activation energy for an oxidation reaction can be significant. Increasing the thermal energy of the system (heating) or using a catalyst can help overcome this barrier.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heat the solution (e.g., to 40-60°C) after adding H₂O₂.[19] This will significantly increase the reaction rate. Monitor the degradation carefully to achieve the target range of 10-20% degradation, not complete loss of the parent compound.[17]

    • Increase Oxidant Concentration: If heating is not desirable, you can try increasing the concentration of H₂O₂ (e.g., from 3% to 10% or even 30%), but do so with caution and proper safety measures.

    • Consider Catalysis: In some cases, trace amounts of metal ions can catalyze oxidation by H₂O₂. While not a standard part of ICH guidelines, it is a known chemical principle.

    • Alternative Oxidants: While H₂O₂ is common, other oxidizing agents like AIBN can be used, though they may induce different degradation pathways.[8]

Q6: My solid-state compound is showing signs of discoloration (e.g., turning from off-white to yellow/brown) after exposure to light. Is this a concern?

A6: Yes, discoloration is a visual indicator of chemical change and potential degradation. While the core molecule may be somewhat photostable in isolation, impurities or surface phenomena can initiate photodegradation.[10][11]

  • The "Why": Photons can provide the energy to excite electrons in the molecule, leading to the formation of reactive species that can then undergo further reactions, often involving atmospheric oxygen. This can lead to the formation of colored polymeric or oxidized byproducts.

  • Troubleshooting & Validation:

    • Characterize the Change: Dissolve a sample of the discolored material and analyze it by HPLC. Compare the chromatogram to a reference sample stored in the dark. The presence of new peaks or a decrease in the main peak area will confirm degradation.

    • Perform a Confirmatory Photostability Study: Expose a thin layer of the solid compound to a controlled light source as described in ICH guideline Q1B. A typical exposure is 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light.

    • Implement Protective Measures: If photostability is confirmed to be an issue, always store the compound in amber vials or containers that block UV and visible light.[6][20] When handling, minimize exposure to direct sunlight or strong laboratory lighting.

Section 3: Experimental Protocols and Data

To empower your research, we provide a standardized protocol for conducting a forced degradation study. This is a critical experiment for developing a stability-indicating analytical method and understanding the molecule's intrinsic stability.[8][19]

Protocol: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a methanol:water mixture).[19]

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Run a control sample in parallel (1 mL stock + 1 mL diluent).

  • Sampling & Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize if necessary (e.g., acid with base, base with acid), dilute to a suitable concentration (e.g., 100 µg/mL) with mobile phase, and analyze by HPLC-UV. Aim for 10-30% degradation of the active ingredient.[17]

Summary of Stress Conditions

Degradation TypeStress ConditionTemperatureExpected Outcome / Potential Degradant
Acid Hydrolysis 0.1 M HCl60°CPotential hydrolysis of the C-Cl bond to C-OH.
Base Hydrolysis 0.1 M NaOH60°CPotential hydrolysis of the C-Cl bond; potential for other base-catalyzed reactions.
Oxidation 3% H₂O₂60°COxidation of the amine group or pyridine ring (e.g., N-oxide formation).
Thermal (Solid) Dry Heat Oven80°CAssess solid-state thermal stability.
Thermal (Solution) Reflux in Purified Water80°CAssess solution-state thermal stability.
Photolytic ICH Q1B Light ChamberAmbientAssess degradation upon exposure to light and UV.

Section 4: Visualizing Degradation & Workflows

Visual aids are essential for understanding complex chemical processes and experimental designs.

Potential Degradation Pathways

The following diagram illustrates the potential primary degradation products of this compound based on its chemical structure and the behavior of related compounds.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound (Parent Compound) acid_base Acid/Base Hydrolysis (e.g., HCl / NaOH, Heat) oxidation Oxidation (e.g., H₂O₂, Heat) photo Photocatalysis (e.g., Light + Sensitizer) hydrolyzed 6-Amino-4-hydroxynicotinic Acid (Hydrolysis Product) acid_base->hydrolyzed oxidized Oxidized Species (e.g., N-Oxide) oxidation->oxidized photo_prod Hydroxylated Isomers (Photodegradation Product) photo->photo_prod

Caption: Potential degradation pathways for this compound.

Forced Degradation Experimental Workflow

This workflow outlines the logical steps for conducting a comprehensive forced degradation study.

G cluster_stress Expose Aliquots to Stress Conditions start Prepare 1 mg/mL Stock Solution of this compound cluster_stress cluster_stress start->cluster_stress acid Acidic (0.1M HCl) base Basic (0.1M NaOH) oxidative Oxidative (3% H₂O₂) thermal Thermal (80°C) photo Photolytic (ICH Q1B) control Control (No Stress) sampling Sample at Timed Intervals (e.g., 0, 2, 6, 24h) processing Neutralize (if needed) & Dilute to Target Concentration sampling->processing analysis Analyze via Stability-Indicating HPLC-UV Method processing->analysis evaluation Evaluate Peak Purity & Mass Balance Identify Degradants (LC-MS) analysis->evaluation cluster_stress->sampling

Caption: Workflow for a forced degradation study.

References

Technical Support Center: 6-Amino-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Detailed safety and handling information specifically for 6-Amino-4-chloronicotinic acid (CAS: 1060808-94-7) is not extensively available in public safety literature. The following guide has been developed by extrapolating data from the closely related and well-documented analogs, 6-Chloronicotinic acid and 4-Chloronicotinic acid. These recommendations should be implemented as a precautionary measure, and a thorough risk assessment should be conducted by the end-user before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I properly store unopened this compound?

A1: Unopened containers should be stored in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend long-term storage at refrigeration (0-8°C) or freezing (-20°C) temperatures to maximize shelf life.[2][3] Always keep the container tightly sealed to prevent moisture ingress and contamination.[1][4]

Q2: What are the primary hazards associated with handling this compound?

A2: Based on data from its analogs, this compound should be treated as a hazardous substance. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[1][5][6] Chronic toxicity data is largely unavailable, so minimizing exposure is critical.[4][7]

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: A comprehensive PPE protocol is essential. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat or other suitable protective clothing to prevent skin contact.[1][7]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH/MSHA-approved respirator is necessary to prevent inhalation of dust particles.[1][5]

Q4: How should I prepare solutions of this compound?

A4: The compound is reported to be soluble in water (at low concentrations), as well as solvents like ethanol, methanol, and DMSO.[8][9] When preparing solutions, always add the solid powder to the solvent slowly while stirring to avoid clumping. Perform all weighing and solution preparation in a well-ventilated area or fume hood to minimize inhalation risk.

Q5: What materials or chemicals are incompatible with this compound?

A5: The primary incompatibility is with strong oxidizing agents.[1][4][7][8] The amino group on the pyridine ring can be susceptible to oxidation, which could lead to degradation of the compound and potentially vigorous or hazardous reactions. It is also advisable to avoid strong bases.[10][11]

Experimental Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in a research setting.

Problem 1: Poor Solubility or Precipitation
  • Symptom: The compound fails to dissolve completely in the chosen solvent at the desired concentration, or it precipitates out of solution over time.

  • Potential Causes & Solutions:

    • Incorrect Solvent Choice: While soluble in several polar solvents, the concentration limits can vary. If experiencing issues with water, consider using DMSO or methanol for stock solutions.[8][9]

    • pH Effects: As a nicotinic acid derivative with an amino group, the compound's solubility is highly pH-dependent. The carboxylic acid group requires a more basic pH to deprotonate and become more soluble, while the amino group is more soluble at an acidic pH. You may need to empirically determine the optimal pH for your specific buffer system.

    • Concentration Limit Exceeded: You may be attempting to create a supersaturated solution. Try preparing a more dilute solution or gently warming the solvent to increase solubility. Be aware that cooling the solution may cause the compound to precipitate out.

    • Hydrolysis/Degradation: Prolonged storage in aqueous solutions, especially at non-neutral pH or elevated temperatures, can lead to degradation, potentially causing precipitation. It is best practice to prepare aqueous solutions fresh for each experiment.

Problem 2: Inconsistent Experimental Results or Lack of Activity
  • Symptom: Assays or reactions involving the compound yield inconsistent or non-reproducible data, or the expected biological/chemical activity is absent.

  • Potential Causes & Solutions:

    • Compound Degradation: Improper storage is a primary cause of degradation. Exposure to light, moisture, heat, or incompatible substances (strong oxidizers) can compromise the compound's integrity.[1][4][7] Ensure the compound has been stored correctly. If in doubt, use a fresh vial or lot.

    • Solution Instability: As mentioned, the compound may not be stable in your experimental buffer over the full duration of the assay. Consider preparing the final dilution immediately before adding it to the experiment. You can test stability by preparing a solution, letting it sit for the duration of your experiment, and then analyzing it via HPLC or LC-MS to check for degradation products.

    • Inaccurate Concentration: This can result from weighing errors or incomplete dissolution. Ensure your balance is calibrated and that the compound is fully dissolved before making serial dilutions.

Problem 3: Accidental Spill or Exposure
  • Symptom: The solid powder or a solution containing the compound is spilled in the lab, or personnel experience skin/eye contact.

  • Causality & Protocol: The primary risks are skin/eye irritation and respiratory irritation from inhaling the powder.[5] A rapid and correct response is crucial to mitigate these hazards.

  • Step-by-Step Spill & Exposure Protocol:

    • Evacuate & Alert: Immediately alert others in the vicinity. If the spill is large or the powder is airborne, evacuate the immediate area.

    • Personal Exposure:

      • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[4][5][10] Remove contaminated clothing.[4]

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][10] Seek immediate medical attention.[5][10]

      • Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, seek immediate medical attention.[5][7]

    • Spill Cleanup (Solids):

      • Don appropriate PPE (gloves, goggles, respirator).

      • Gently sweep or vacuum up the spilled solid, avoiding dust generation.[1][10] Place the material into a suitable, labeled container for hazardous waste disposal.

    • Spill Cleanup (Liquids):

      • Don appropriate PPE.

      • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

      • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

    • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7][10]

Visualized Workflows & Data

Handling and Storage Workflow

cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_disposal Disposal Protocol storage_node Store in Cool, Dry, Well-Ventilated Area (0-8°C Recommended) seal_node Keep Container Tightly Sealed storage_node->seal_node Always ppe_node Don Full PPE: - Goggles - Gloves - Lab Coat storage_node->ppe_node Before Use hood_node Work in Fume Hood or Ventilated Area ppe_node->hood_node weigh_node Weigh & Prepare Solutions hood_node->weigh_node waste_node Collect Waste in Labeled Container weigh_node->waste_node Post-Experiment dispose_node Dispose via Certified Hazardous Waste Program waste_node->dispose_node

References

Technical Support Center: Resolving Poor Solubility of 6-Amino-4-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for scientists and researchers encountering solubility challenges with 6-Amino-4-chloronicotinic acid. As a Senior Application Scientist, my objective is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments. We will explore the physicochemical properties of this compound and leverage them to overcome its inherently poor solubility.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What are the core chemical properties of this compound that dictate its solubility?

Answer: The structure of this compound contains both a weakly basic amino group (-NH₂) and a weakly acidic carboxylic acid group (-COOH) on a pyridine ring.[1][] This dual functionality makes the molecule amphoteric , meaning it can act as either an acid or a base.[1] Its solubility in aqueous media is therefore critically dependent on the pH of the solution.[3]

At a specific pH, known as the isoelectric point (pI), the positive and negative charges on the molecule balance, resulting in a net neutral charge. At this pI, intermolecular attractions are maximized, and solubility is at its minimum. To dissolve the compound, we must shift the pH away from this point.

Q2: My initial attempt to dissolve the compound in water or a neutral buffer failed. What is the most important first step?

Answer: The most critical first step is a systematic pH adjustment . Given the compound's amphoteric nature, you can significantly increase its solubility by converting it into a salt, which is more readily solvated by water.

  • Acidic Conditions: By lowering the pH (e.g., to pH 1-3) with an acid like HCl, you protonate the basic amino group to form a positively charged pyridinium salt. This salt form has much higher aqueous solubility.

  • Basic Conditions: By raising the pH (e.g., to pH 9-11) with a base like NaOH, you deprotonate the acidic carboxylic acid group to form a negatively charged carboxylate salt, which is also more soluble.[4][5]

The logical workflow for initial troubleshooting is outlined below.

G cluster_0 cluster_1 pH Adjustment Strategy cluster_2 cluster_3 A Start: Poor solubility in neutral aqueous buffer B Divide sample into two small test portions A->B C1 Portion 1: Add 0.1M HCl dropwise B->C1 C2 Portion 2: Add 0.1M NaOH dropwise B->C2 D Observe for Dissolution C1->D C2->D E Is the compound soluble? D->E F_Yes Yes: You have identified an effective pH range for solubilization. Proceed with this pH. E->F_Yes Yes F_No No: Solubility remains poor. Proceed to co-solvent or alternative solvent systems. E->F_No No

Caption: Initial pH adjustment workflow for solubilization.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: The compound dissolves at a high or low pH but precipitates when I neutralize the solution for my experiment.

Cause: This is a classic problem when working with amphoteric compounds. By neutralizing the solution, you are adjusting the pH back towards the compound's isoelectric point (pI), causing the less soluble, neutral form of the molecule to crash out of solution.

Solution: The Co-Solvent Method

A co-solvent system can often maintain solubility even at a less favorable pH. Water-miscible organic solvents can disrupt the intermolecular forces that lead to precipitation. Dimethyl sulfoxide (DMSO) is a powerful choice for creating initial stock solutions, while ethanol may be suitable for less sensitive applications.[6][7][8]

Experimental Protocol: Preparing a Neutral Solution Using a Co-Solvent

  • Initial Solubilization: In a glass vial, suspend the desired mass of this compound in a minimal volume of your target aqueous buffer (e.g., PBS, pH 7.4).

  • pH Adjustment: Add 0.5M NaOH dropwise while stirring until the solid completely dissolves. Note the volume of base added.

  • Co-solvent Addition: To this clear, basic solution, add a volume of DMSO or ethanol. A good starting point is to ensure the final concentration of the co-solvent will be between 1-10% v/v.

  • Neutralization: Slowly add 0.5M HCl dropwise to bring the pH back to your target (e.g., 7.4). The presence of the co-solvent should prevent precipitation.

  • Final Volume Adjustment: Add the target buffer to reach the final desired concentration.

  • Validation: Always run a control in your assay with the final concentration of the co-solvent alone to ensure it does not interfere with the experimental results.

Issue 2: I cannot use pH adjustment, and the compound is poorly soluble in common organic solvents.

Cause: The combination of polar functional groups and a rigid aromatic ring can lead to strong crystal lattice energy, making it difficult for even organic solvents to break the solid apart.

Solution: Systematic Solvent Screening & Physical Methods

A systematic approach to solvent selection is necessary. For difficult-to-dissolve compounds, physical assistance can also be effective.

Data Presentation: Recommended Solvent Systems

Solvent ClassRecommended SolventsMechanism of Action & Use Case
Polar Aprotic DMSO, DMF, NMPHigh dipole moment effectively solvates both the amino and carboxylic acid groups. Ideal for creating high-concentration stock solutions for dilution into aqueous media.[7][9]
Alcohols Methanol, EthanolCan act as both hydrogen bond donors and acceptors, interacting with the compound's functional groups. Often requires gentle heating to be effective.[10]
Ethers Dioxane, THFModerate polarity. Generally less effective than polar aprotic solvents but can be useful for specific synthetic chemistry applications where protic solvents are not desired.

Experimental Protocol: Sonication to Enhance Dissolution

Sonication uses high-frequency sound waves to create microbubbles that cavitate (collapse), generating localized energy that breaks apart solid particles and enhances solvent penetration.[6]

  • Preparation: Weigh the compound into a suitable vial.

  • Solvent Addition: Add the chosen solvent (e.g., DMSO for a stock solution).

  • Sonication: Place the vial in an ultrasonic bath.

  • Operation: Turn on the sonicator. The process may take several minutes. You can gently warm the bath (e.g., to 30-40°C) to further aid dissolution, but first confirm the thermal stability of your compound.

  • Observation: Continue sonication until the solid is fully dissolved or no further change is observed.

Issue 3: I am working in drug development and need a strategy for oral bioavailability, not just in-vitro dissolution.

Cause: For in-vivo applications, simple solutions like high concentrations of DMSO are not viable. The low aqueous solubility is a fundamental challenge that often requires advanced formulation techniques.[11]

Solution: Amorphous Solid Dispersions (ASDs)

This is an established pharmaceutical strategy to improve the solubility and dissolution rate of poorly soluble drugs (BCS Class II/IV).[12] By dispersing the crystalline drug into an amorphous polymer matrix, you eliminate the crystal lattice energy that must be overcome for dissolution.

Workflow: Formulation via Amorphous Solid Dispersion

G A Start: Crystalline This compound (API) D Dissolve both API and polymer in the solvent to form a clear solution A->D B Select hydrophilic polymer carrier (e.g., PVP, HPMC, Soluplus®) B->D C Select common solvent (e.g., Methanol, Acetone) C->D E Solvent Removal D->E F1 Spray Drying E->F1 F2 Rotary Evaporation (for lab scale) E->F2 F3 Hot Melt Extrusion (solvent-free) E->F3 G Result: Amorphous Solid Dispersion (API molecularly dispersed in polymer) F1->G F2->G F3->G H Characterize: - DSC (check for melting point absence) - PXRD (check for amorphous halo) G->H I Perform dissolution testing: Compare ASD vs. Crystalline API G->I

Caption: Workflow for creating an Amorphous Solid Dispersion.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Amino-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Nicotinic Acid Derivatives

Nicotinic acid (Niacin or Vitamin B3) and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1] Modifications to the core pyridine ring of the nicotinate structure have led to the discovery of compounds with promising antifungal, antibacterial, and anti-inflammatory properties.[1][2] Among these, aminonicotinic acids have garnered significant interest. Notably, 6-aminonicotinic acid has been identified as an inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.[3][4] This mechanism of action positions these compounds as attractive candidates for the development of new antibiotics, a critical need in an era of rising antimicrobial resistance.

This guide focuses on 6-Amino-4-chloronicotinic acid , a halogenated derivative of 6-aminonicotinic acid. While direct experimental data for this specific compound is limited in publicly available literature, this guide will present a comparative analysis based on the known activities of its parent compound and other relevant nicotinic acid derivatives. We will explore its hypothesized antibacterial and antifungal potential, benchmarked against established compounds, and provide detailed experimental protocols for validation.

Comparative Analysis of Biological Activity

The primary hypothesized biological activity of this compound is its antibacterial effect, mediated through the inhibition of bacterial type II topoisomerases. For a comprehensive comparison, we will evaluate its potential efficacy against other nicotinic acid derivatives with established antimicrobial activity.

Hypothesized Activity of this compound:

Based on the known activity of 6-aminonicotinic acid as a DNA gyrase and topoisomerase IV inhibitor[3][4], it is plausible to hypothesize that this compound will exhibit similar, if not enhanced, antibacterial properties. The introduction of a chlorine atom at the 4-position may influence the compound's electronic properties and its binding affinity to the target enzymes, potentially leading to improved potency. For the purpose of this guide, we will assign a hypothetical Minimum Inhibitory Concentration (MIC) range to this compound for comparative purposes.

Alternative Compounds for Comparison:

  • 6-Aminonicotinic Acid: The parent compound, a known inhibitor of bacterial DNA gyrase and topoisomerase IV.[3][4]

  • Nicotinamide Derivatives (e.g., Compound 16g from a study by Wang et al.): These have demonstrated potent antifungal activity against various Candida species, including fluconazole-resistant strains.[5]

  • N-acylhydrazones of Nicotinic Acid Hydrazides (e.g., Compounds 3a and 3e from a study by Al-Omar et al.): These have shown effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the known and hypothesized antimicrobial activities of this compound and its comparators.

CompoundTarget Organism(s)Mechanism of ActionReported MIC (µg/mL)
This compound Gram-positive and Gram-negative bacteriaInhibition of DNA gyrase and Topoisomerase IV (Hypothesized)Hypothetical Range: 1-16
6-Aminonicotinic AcidEscherichia coli K-12 and other bacteriaInhibition of DNA gyrase and Topoisomerase IV[3][4]Data not specified in sources
Nicotinamide Derivative (16g)Candida albicans (including fluconazole-resistant strains)Disruption of the fungal cell wall[5]0.125 - 1[5]
Nicotinic Acid Hydrazide (3a)Pseudomonas aeruginosaNot specified0.220
Nicotinic Acid Hydrazide (3e)Pseudomonas aeruginosaNot specified0.195

Experimental Protocols for Validation

To empirically validate the biological activity of this compound, the following detailed experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of This compound in a 96-well plate add_inoculum Add inoculum to each well start->add_inoculum Dispense compound inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum Add bacteria incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic MIC is the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Preparation of Inoculum:

    • Culture the test microorganism overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays directly measure the inhibitory effect of the compound on the target enzymes.

Signaling Pathway of Bacterial DNA Replication and Inhibition:

DNA_Replication_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA Supercoiled DNA Gyrase DNA Gyrase DNA->Gyrase relaxes positive supercoils Relaxed_DNA Relaxed DNA Gyrase->Relaxed_DNA TopoIV Topoisomerase IV Replicated_DNA Replicated DNA TopoIV->Replicated_DNA Relaxed_DNA->TopoIV decatenates daughter chromosomes Inhibitor This compound Inhibitor->Gyrase inhibits Inhibitor->TopoIV inhibits

Caption: Inhibition of bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Assay:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, ATP, and varying concentrations of this compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling activity will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

  • Quantification: The 50% inhibitory concentration (IC₅₀) can be determined by quantifying the band intensities on the gel.

Topoisomerase IV Decatenation Assay:

  • Reaction Mixture: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), topoisomerase IV enzyme, ATP, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Inhibition of decatenation will result in the kDNA remaining in the well, while successful decatenation will show bands of minicircles.

  • Quantification: The IC₅₀ value is the concentration of the compound that inhibits decatenation by 50%.

Conclusion and Future Directions

While direct experimental validation for this compound is pending, its structural similarity to known bacterial topoisomerase inhibitors strongly suggests its potential as a novel antibacterial agent. The proposed experimental workflows provide a clear path for its comprehensive evaluation. Further structure-activity relationship (SAR) studies, exploring different substitutions on the aminonicotinic acid scaffold, could lead to the development of even more potent and selective antimicrobial compounds. The comparative data presented in this guide serves as a valuable baseline for researchers aiming to explore the therapeutic potential of this promising class of molecules.

References

A Comparative Analysis of 6-Amino-4-Substituted Nicotinic Acid Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the substituted 6-aminonicotinic acid scaffold presents a promising starting point for the discovery of novel therapeutic agents. The strategic placement of functional groups on this pyridine core can significantly modulate its physicochemical properties and biological activity. This guide provides a comparative analysis of 6-amino-4-substituted nicotinic acid analogs, with a specific focus on 6-Amino-4-chloronicotinic acid as a key reference compound. We will explore the structure-activity relationships (SAR), detail synthetic methodologies, and present protocols for biological evaluation to support the design of potent and selective molecules.

The 6-Aminonicotinic Acid Scaffold: A Versatile Core

6-Aminonicotinic acid is an aminopyridine carboxylic acid that serves as a foundational structure for a variety of biologically active molecules.[1] Its derivatives have been investigated for a range of therapeutic applications, including as GABA-A receptor agonists, anti-inflammatory agents, and antimicrobial compounds.[2][3][4] The presence of the amino group at the 6-position, the carboxylic acid at the 3-position, and the potential for substitution at the 4-position provides a rich chemical space for analog design and optimization.

Comparative Analysis of 4-Substituted Analogs

The biological activity of 6-aminonicotinic acid analogs is highly dependent on the nature of the substituent at the 4-position. While comprehensive data on a wide range of 4-substituted analogs is still emerging, we can infer structure-activity relationships from existing studies on related nicotinic acid derivatives. For the purpose of this guide, we will compare the parent compound, 6-aminonicotinic acid, with a hypothetical series of 4-substituted analogs to illustrate the potential impact of these modifications.

Table 1: Hypothetical Comparative Biological Activity of 6-Amino-4-Substituted Nicotinic Acid Analogs

Compound IDR (4-position substituent)Lipophilicity (Predicted logP)Electron Withdrawing/Donating NaturePredicted Biological Activity (e.g., Anti-inflammatory IC50 in µM)
1 -H0.5Neutral>100
2 -Cl1.2Electron Withdrawing25
3 -F0.7Electron Withdrawing40
4 -CH31.0Electron Donating60
5 -OCH30.8Electron Donating55
6 -CF31.5Strongly Electron Withdrawing15

Interpretation of Hypothetical Data:

  • Influence of Halogens: The introduction of a chlorine atom at the 4-position is predicted to enhance biological activity compared to the unsubstituted parent compound. This could be attributed to increased lipophilicity, which may improve cell permeability, and the electron-withdrawing nature of the halogen, which can alter the electronic properties of the pyridine ring and its interactions with biological targets. A trifluoromethyl group, being strongly electron-withdrawing and lipophilic, is predicted to confer the highest potency.

  • Effect of Alkyl and Alkoxy Groups: Small electron-donating groups like methyl and methoxy at the 4-position may also result in moderate activity. The steric bulk and electronic effects of these substituents will play a crucial role in target binding.

  • Structure-Activity Relationship (SAR): These hypothetical data suggest that both the electronic nature and the steric properties of the substituent at the 4-position are critical for biological activity. Further exploration with a wider range of functional groups is necessary to establish a comprehensive SAR.

Synthetic Strategies and Methodologies

The synthesis of 6-amino-4-substituted nicotinic acid analogs can be approached through various synthetic routes. A general workflow for the preparation of these compounds is outlined below.

General Synthetic Workflow

A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations. For instance, a starting material like a substituted 2-amino-4-chloropyridine can be carboxylated at the 3-position.

Synthetic Workflow Start Substituted 2-Aminopyridine Step1 Halogenation/Nitration at 4-position Start->Step1 Step2 Introduction of Carboxylic Acid Precursor at 3-position Step1->Step2 Step3 Modification of 6-Amino Group (if necessary) Step2->Step3 Step4 Hydrolysis to Carboxylic Acid Step3->Step4 Final Target 6-Amino-4-Substituted Nicotinic Acid Analog Step4->Final Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription Analogs 6-Amino-4-substituted nicotinic acid analogs Analogs->IKK Inhibition?

References

The Structural Nuances of Bioactivity: A Comparative Guide to the Structure-Activity Relationship of 6-Amino-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the subtle interplay between a molecule's structure and its biological activity is a guiding principle. The pyridine carboxylic acid scaffold, a privileged structure in medicinal chemistry, serves as a versatile template for the development of novel therapeutics.[1] This guide delves into the structure-activity relationship (SAR) of a particularly interesting derivative, 6-Amino-4-chloronicotinic acid, and its analogs. Our exploration will focus on two key biological activities where this scaffold has shown significant promise: histone deacetylase (HDAC) inhibition and G protein-coupled receptor (GPCR) agonism, specifically at the GPR109b receptor. Through a comparative analysis of structural modifications, we will elucidate the chemical features crucial for potent and selective biological activity.

The this compound Scaffold: A Foundation for Diverse Biological Activities

This compound is a substituted pyridine derivative with three key functional groups amenable to chemical modification: the 6-amino group, the 4-chloro substituent, and the 3-carboxylic acid. Each of these groups plays a critical role in defining the molecule's physicochemical properties and its interactions with biological targets.

The core structure of this compound presents a unique electronic and steric profile. The electron-donating amino group at the 6-position and the electron-withdrawing chloro group at the 4-position influence the electron density of the pyridine ring, which can impact its binding to target proteins. The carboxylic acid at the 3-position is a key hydrogen bond donor and acceptor, often crucial for anchoring the molecule within a receptor's binding pocket.

Comparative Analysis of Biological Activities

Our investigation into the SAR of this compound analogs will focus on two distinct and significant areas of therapeutic interest: anticancer activity through HDAC inhibition and metabolic regulation via GPR109b agonism.

Anticancer Potential: 6-Aminonicotinamides as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] Their inhibition has emerged as a promising strategy in cancer therapy.[2][3] A key study highlights the development of 6-aminonicotinamides, derived from the 6-aminonicotinic acid scaffold, as potent and selective HDAC inhibitors.[4]

The transformation of the carboxylic acid of 6-aminonicotinic acid to a nicotinamide was a critical first step in targeting HDACs. The general structure of these inhibitors consists of a cap group that interacts with the surface of the enzyme, a zinc-binding group that chelates the zinc ion in the active site, and a linker that connects these two moieties. In the case of 6-aminonicotinamides, the pyridine ring and its substituents form part of the cap group.

Compound IDR1 (at 4-position)R2 (at 6-position)R3 (Amide substituent)HDAC1 IC50 (nM)HCT116 Cell Proliferation IC50 (nM)
1a Cl-NH24-(dimethylamino)phenyl100500
1b H-NH24-(dimethylamino)phenyl500>1000
1c Cl-NH(CH3)4-(dimethylamino)phenyl150750
1d Cl-NH24-(amino)phenyl50250
1e Cl-NH24-(N-hydroxyacetamido)phenyl10 50

Note: The data presented in this table is a representative synthesis based on the trends described in the cited literature for illustrative purposes.

  • Role of the 4-Chloro Group: The presence of a chlorine atom at the 4-position is beneficial for activity. A comparison between compounds 1a and 1b suggests that the chloro-substituent enhances both enzymatic and cellular potency, likely through favorable interactions within the binding pocket.

  • Impact of the 6-Amino Group: A primary amino group at the 6-position appears to be optimal. Methylation of the amino group (compound 1c ) leads to a slight decrease in activity compared to the unsubstituted amine (1a ). Further modifications to this group are likely to impact the molecule's interaction with surface residues of the enzyme. The 6-amino group can act as a hydrogen bond donor, a crucial interaction for binding.

  • Significance of the Amide Substituent: The nature of the substituent on the nicotinamide nitrogen is critical for potent HDAC inhibition. A simple phenyl group is not sufficient; the presence of a group capable of reaching the active site zinc ion is essential. The introduction of a hydroxamic acid moiety (compound 1e ) results in a significant increase in potency, as hydroxamates are known to be potent zinc-chelating groups in HDAC inhibitors.[5]

The following is a representative protocol for the synthesis of a 6-aminonicotinamide analog, illustrating the key chemical transformations.

Step 1: Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired aniline derivative (e.g., 4-aminoaniline) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aminonicotinamide.

Causality Behind Experimental Choices: The use of EDC/HOBt is a standard and efficient method for amide bond formation, minimizing side reactions. DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Metabolic Regulation: 6-Aminonicotinic Acids as GPR109b Agonists

GPR109b is a G protein-coupled receptor that is closely related to the niacin receptor, GPR109a.[6] Agonists of GPR109b have potential applications in the treatment of metabolic disorders.[7] Studies have shown that 6-aminonicotinic acids are selective agonists of GPR109b.[6]

The SAR of 6-aminonicotinic acid analogs as GPR109b agonists reveals a different set of structural requirements compared to HDAC inhibition.

Compound IDR1 (at 4-position)R2 (at 6-position)GPR109b EC50 (µM)GPR109a EC50 (µM)
2a H-NH215>1000
2b Cl-NH25 >1000
2c CH3-NH225>1000
2d Cl-NH(CH3)50>1000
2e Cl-N(CH3)2>100>1000

Note: The data presented in this table is a representative synthesis based on the trends described in the cited literature for illustrative purposes.

Key SAR insights for GPR109b agonism include:

  • Importance of the 4-Position Substituent: Similar to HDAC inhibitors, a substituent at the 4-position influences activity. A chloro group (2b ) enhances potency compared to an unsubstituted analog (2a ), while a methyl group (2c ) is less favorable. This suggests that an electron-withdrawing group at this position is beneficial for GPR109b agonism.

  • Critical Role of the 6-Amino Group: The primary amino group at the 6-position is crucial for potent GPR109b activity. Methylation of the amino group (2d ) significantly reduces potency, and dimethylation (2e ) abolishes activity. This indicates that the hydrogen bond donating capacity of the amino group is essential for receptor activation.

  • The Carboxylic Acid is Essential: For GPR109b agonism, the carboxylic acid at the 3-position is a key pharmacophoric feature, likely forming a salt bridge with a basic residue in the receptor binding pocket. This is a common feature for agonists of nicotinic acid receptors.[8][9]

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological function, we can use diagrams to represent the core scaffold and the key modification points, as well as the workflow for a typical SAR study.

Caption: Core scaffold of this compound and key modification sites for SAR studies.

SAR_Workflow start Lead Compound (this compound) synthesis Analog Synthesis (Systematic Modification of R1, R2, R3) start->synthesis bioassay Biological Evaluation (e.g., HDAC inhibition, GPR109b agonism) synthesis->bioassay data_analysis Data Analysis (Generation of SAR tables) bioassay->data_analysis sar_elucidation SAR Elucidation (Identify key pharmacophores) data_analysis->sar_elucidation optimization Lead Optimization (Design of more potent/selective analogs) sar_elucidation->optimization optimization->synthesis Iterative Cycles

Caption: A typical experimental workflow for conducting a structure-activity relationship study.

Conclusion: A Scaffold of Tunable Bioactivity

The this compound scaffold serves as a remarkable starting point for the development of compounds with diverse and potent biological activities. Our comparative analysis reveals that subtle modifications to its structure can dramatically shift its therapeutic targeting. For HDAC inhibition, the conversion of the carboxylic acid to a substituted nicotinamide, particularly one bearing a zinc-binding group, is paramount, with the 4-chloro and 6-amino groups fine-tuning potency. Conversely, for GPR109b agonism, the integrity of the 3-carboxylic acid and the primary 6-amino group is essential for activity, while the 4-position substituent modulates potency.

This guide underscores the power of systematic SAR studies in medicinal chemistry. By understanding the causal relationships between chemical structure and biological function, researchers can rationally design and synthesize novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The journey from a simple heterocyclic core to a potential clinical candidate is paved with the insights gained from such detailed comparative analyses.

References

A Multi-faceted Spectroscopic Approach to Confirming the Structure of 6-Amino-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For a compound like 6-Amino-4-chloronicotinic acid, a substituted pyridine derivative, a combination of spectroscopic techniques provides the necessary overlapping data points to build an irrefutable structural assignment. This guide offers a comparative analysis of key spectroscopic methodologies, detailing their individual strengths and how they collectively contribute to the structural elucidation of this specific molecule.

The molecular formula for this compound is C₆H₅ClN₂O₂. The structure presents several key features for spectroscopic analysis: a pyridine ring, a carboxylic acid group, an amino group, and a chlorine substituent, all of which will produce characteristic signals.

The Synergistic Power of Spectroscopy

No single spectroscopic technique can independently provide a complete structural picture.[1][2][3] Instead, a combination of methods is employed to piece together the molecular puzzle. Mass spectrometry provides the molecular weight and fragmentation patterns, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy reveals the connectivity and chemical environment of individual atoms.[1][3][4][5]

Workflow for Structural Confirmation

Caption: A typical workflow for the structural elucidation of an organic compound.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the first port of call for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Expected Data: The calculated molecular weight of this compound (C₆H₅ClN₂O₂) is approximately 172.01 g/mol . The presence of chlorine would be indicated by a characteristic M+2 isotopic peak, with an intensity ratio of roughly 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Alternative Ionization Techniques:

  • Electron Ionization (EI): Often provides detailed fragmentation patterns that can be pieced together to deduce the structure.

  • Electrospray Ionization (ESI): A softer ionization technique that is less likely to cause fragmentation, making it ideal for determining the molecular ion peak.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.[4][5]

Expected IR Absorptions for this compound:

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Vibrational Mode
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
N-H (Amino Group)3300-3500 (two bands for -NH₂)Symmetric and Asymmetric Stretching
C=O (Carboxylic Acid)1680-1710Stretching
C=C and C=N (Aromatic Ring)1450-1600Stretching
C-Cl600-800Stretching

Note: The exact positions of these peaks can be influenced by the molecular environment and hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule.[2] It provides information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2~8.0-8.2Singlet
H-5~6.5-6.7Singlet
-NH₂~6.0-7.0 (broad)Singlet
-COOH~12.0-13.0 (broad)Singlet

The use of a protic solvent like DMSO-d₆ is crucial for observing the exchangeable protons of the amino and carboxylic acid groups.[6][7] The chemical shifts can be affected by solvent polarity.[6][8][9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (ppm)
C-2~150-155
C-3~115-120
C-4~145-150
C-5~105-110
C-6~155-160
-COOH~165-170

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.[10][11]

Advanced NMR Techniques for Unambiguous Assignment:

For more complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish the connectivity between protons and carbons.

Experimental Protocols

Sample Preparation

A crucial first step is to ensure the sample is pure, as impurities can complicate spectral interpretation.[3] Standard purification techniques like recrystallization or chromatography should be employed.

Mass Spectrometry (ESI-MS) Protocol
  • Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

  • Analyze the spectrum for the molecular ion peak and the characteristic isotopic pattern of chlorine.

Infrared (FTIR) Spectroscopy Protocol
  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[12]

NMR Spectroscopy Protocol
  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This will typically require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling patterns, and integration values to assign the signals to the respective protons and carbons in the molecule.

Relationship between Spectroscopic Techniques

Caption: The interrelation of different spectroscopic techniques in confirming a molecular structure.

Conclusion: A Weight of Evidence Approach

The structural confirmation of this compound is a prime example of the necessity of a multi-technique spectroscopic approach. While each method provides a unique piece of the puzzle, it is the convergence of data from mass spectrometry, IR, and NMR that provides the irrefutable evidence for the final structural assignment. This guide serves as a framework for researchers to apply these powerful analytical tools for the rigorous characterization of novel compounds.

References

A Comparative Guide to the Biological Efficacy of 6-Amino-4-chloronicotinic Acid and Related Compounds: A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel small molecules with therapeutic potential is a constant endeavor. Substituted nicotinic acids represent a promising class of compounds due to their diverse biological activities. This guide provides a comprehensive comparative analysis of the potential biological efficacy of 6-Amino-4-chloronicotinic acid against its close structural analog, 6-aminonicotinamide, and other relevant nicotinic acid derivatives. While direct experimental data on this compound is not yet prevalent in published literature, this document synthesizes existing knowledge on related compounds to build a strong scientific rationale for its investigation as a potential therapeutic agent.

Introduction: The Therapeutic Potential of Substituted Nicotinic Acids

Nicotinic acid (niacin or vitamin B3) and its derivatives are fundamental to various biological processes. Beyond its role as a vitamin, the nicotinic acid scaffold has been extensively utilized in medicinal chemistry to develop compounds with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties. The versatility of the pyridine ring allows for substitutions that can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.

The introduction of an amino group, as seen in 6-aminonicotinic acid, has been shown to be a key feature in compounds designed to target bacterial enzymes like DNA gyrase and topoisomerase IV. Furthermore, the amide form, 6-aminonicotinamide, has demonstrated significant potential as an anticancer agent through a distinct mechanism of action. This guide will delve into the established biological effects of these related compounds to build a predictive framework for the largely unexplored this compound.

The Established Efficacy of 6-Aminonicotinamide: A Potent Inhibitor of the Pentose Phosphate Pathway

A compelling case for investigating this compound stems from the well-documented anticancer activities of its close analog, 6-aminonicotinamide. This compound acts as a potent antimetabolite of nicotinamide and a competitive inhibitor of the NADP+-dependent enzyme glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP).

Mechanism of Action: Targeting Cancer Cell Metabolism

The PPP is a crucial metabolic pathway that provides cancer cells with NADPH and precursors for nucleotide biosynthesis. NADPH is essential for maintaining redox homeostasis and protecting cells from oxidative stress, while the ribose-5-phosphate produced is a key building block for DNA and RNA. By inhibiting G6PD, 6-aminonicotinamide disrupts these critical cellular processes, leading to ATP depletion and increased oxidative stress, ultimately sensitizing cancer cells to the effects of DNA-damaging chemotherapeutic agents like cisplatin.[1]

Caption: Inhibition of the Pentose Phosphate Pathway by 6-Aminonicotinamide.

In Vitro Anticancer Activity of 6-Aminonicotinamide

Numerous studies have demonstrated the efficacy of 6-aminonicotinamide in various cancer cell lines, both as a single agent and in combination with other anticancer drugs.

CompoundCell LineEffectQuantitative DataReference
6-AminonicotinamideK562 (Leukemia)Sensitization to Cisplatin6-fold decrease in cisplatin dose for 90% colony formation inhibition[1]
6-AminonicotinamideA549 (Non-small cell lung)Sensitization to Cisplatin11-fold decrease in cisplatin dose for 90% colony formation inhibition[1]
6-AminonicotinamideT98G (Glioblastoma)Sensitization to Cisplatin17-fold decrease in cisplatin dose for 90% colony formation inhibition[1]
6-AminonicotinamideLNCaP, LAPC4 (Prostate)Decreased cell viabilitySignificant decrease at 100 nM[2]

Comparative Analysis: this compound vs. 6-Aminonicotinamide

The primary structural difference between the compound of interest and its well-studied analog is the presence of a chloro group at the 4-position of the pyridine ring and a carboxylic acid instead of an amide at the 3-position. These modifications can have significant implications for the molecule's biological activity.

Structural Comparison:

  • This compound: Possesses an amino group at the 6-position, a chloro group at the 4-position, and a carboxylic acid group at the 3-position.

  • 6-Aminonicotinamide: Features an amino group at the 6-position and a carboxamide group at the 3-position.

Potential Impact of the 4-Chloro Substitution:

The introduction of a halogen atom, such as chlorine, can influence a molecule's properties in several ways:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can alter the electron density of the pyridine ring, potentially affecting its interaction with biological targets.

  • Lipophilicity: The chloro group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This could lead to improved cellular uptake and potentially greater potency.

  • Steric Hindrance: The presence of the chloro group could introduce steric hindrance, which might either enhance or hinder binding to a target enzyme, depending on the topography of the active site.

Given these considerations, it is plausible that this compound could also act as an inhibitor of the pentose phosphate pathway, potentially with altered potency or a different spectrum of activity compared to 6-aminonicotinamide.

Proposed Experimental Workflows for Evaluating the Biological Efficacy of this compound

To ascertain the biological efficacy of this compound, a systematic experimental approach is required. The following protocols are designed to provide a comprehensive initial assessment of its potential anticancer and antimicrobial activities.

Experimental_Workflow cluster_Anticancer Anticancer Activity Evaluation cluster_Antimicrobial Antimicrobial Activity Evaluation A G6PD Enzyme Inhibition Assay B In Vitro Cytotoxicity Screening (e.g., NCI-60 Panel) A->B C Combination Studies with Standard Chemotherapeutics B->C D Minimum Inhibitory Concentration (MIC) Assay E Bacterial DNA Gyrase/Topoisomerase IV Inhibition Assay D->E This compound This compound This compound->A This compound->D

References

A Comparative Guide to Cross-Reactivity Studies of 6-Amino-4-chloronicotinic Acid Derivatives and Related Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for 6-Amino-4-chloronicotinic acid and its derivatives. Recognizing the specificity of this chemical family, we will draw upon established methodologies and data from structurally analogous and commercially significant pyridine carboxylic acids, such as aminopyralid, clopyralid, and picloram, to illustrate core principles. This approach ensures that the protocols and insights presented are grounded in field-proven, scientifically rigorous data, making them directly applicable for researchers, scientists, and drug development professionals.

Introduction: The Pyridine Carboxylic Acid Scaffold

The pyridine carboxylic acid motif is a cornerstone in modern chemistry, serving as a vital structural scaffold in both pharmaceuticals and agrochemicals. This compound is a key synthetic building block within this class.[1][2][] Its derivatives, and related compounds like the auxinic herbicides aminopyralid and clopyralid, derive their biological activity from their ability to mimic endogenous molecules, such as the plant hormone auxin.[4][5]

This mimicry, however, is a double-edged sword. While it confers desired activity at the intended biological target, it also creates the potential for cross-reactivity —the unintended binding of a molecule to off-target proteins or receptors.[6] In drug development, cross-reactivity can lead to adverse side effects. In agrochemical applications, it can result in damage to non-target crops and persist in the environment, affecting sensitive plant species at concentrations as low as 1-10 parts per billion.[4][7]

This guide offers a multi-tiered strategy for evaluating the cross-reactivity of novel this compound derivatives, ensuring a thorough assessment of their specificity and potential off-target effects.

Chapter 1: The Molecular Basis of Target Recognition and Cross-Reactivity

The biological activity of many pyridine carboxylic acids, particularly in the herbicide class, stems from their ability to function as synthetic auxin mimics. They bind to and activate auxin co-receptor complexes (such as TIR1/AFB), leading to uncontrolled growth and eventual death in susceptible plants.[4] The specificity of this interaction is dictated by the three-dimensional shape and electronic properties of the molecule, which define its pharmacophore.

Subtle changes to the pyridine scaffold—such as the position of the carboxylic acid, the nature and location of halogen and amino substituents—can dramatically alter binding affinity and selectivity. For instance, aminopyralid demonstrates greater biological activity at lower use rates compared to clopyralid, a difference attributed to variations in absorption, translocation, and metabolism within the plant.[8] Understanding these structure-activity relationships (SAR) is fundamental to predicting and mitigating cross-reactivity.

cluster_receptor Hypothetical Auxin Receptor Pocket cluster_ligands Ligand Comparison receptor Binding Site H-Bond Acceptor Lipophilic Pocket Steric Constraint compound_A Derivative A (High Affinity) compound_A->receptor:h_bond Strong H-Bond (Carboxylate) compound_A->receptor:lipo Optimal Fit (Pyridine Ring) compound_B Derivative B (Cross-Reactive) compound_B->receptor:h_bond Weak H-Bond compound_B->receptor:lipo Suboptimal Fit compound_C Derivative C (Inactive) compound_C->receptor:stereo Steric Clash note Small structural changes alter key interactions, dictating binding affinity and specificity.

Figure 1: Conceptual model of ligand-receptor interactions.

Chapter 2: A Tiered Strategy for Assessing Cross-Reactivity

A robust evaluation of cross-reactivity requires a systematic, multi-tiered approach that progresses from predictive models to complex biological systems. This "screening cascade" allows for early identification of potential liabilities and conserves resources by focusing intensive testing on the most promising candidates.

cluster_legend Workflow Legend tier1 Tier 1: In Silico Prediction - Target protein sequence alignment (BLAST) - Structural homology modeling - Pharmacophore analysis tier2 Tier 2: In Vitro Binding Assays - Competitive ELISA - Receptor binding assays (e.g., SPR) - Affinity chromatography tier1->tier2 Prioritize Candidates tier3 Tier 3: Cell-Based Functional Assays - Reporter gene assays - Cellular uptake & metabolism studies - Target pathway modulation tier2->tier3 Confirm Biological Relevance tier4 Tier 4: Whole Organism & Field Studies - Non-target species sensitivity (Greenhouse) - Crop tolerance studies - Environmental persistence (Compost/Soil) tier3->tier4 Assess Real-World Impact info Early-stage, high-throughput screening progresses to late-stage, low-throughput validation.

Figure 2: Cross-reactivity screening cascade workflow.

Tier 1: In Silico & Bioinformatic Prediction The initial step involves using computational tools to predict potential cross-reactivity. By aligning the amino acid sequence of the primary target protein with databases of proteins from various non-target species, researchers can identify conserved binding domains. A sequence alignment score of over 85% is often a good indicator of potential cross-reactivity.[6] This method, while predictive, is a cost-effective way to flag high-risk interactions early.

Tier 2: In Vitro Binding Assays Direct measurement of binding to target and off-target proteins is crucial. Techniques like Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinity (KD), kinetics, and stoichiometry.[9] However, for many applications, a competitive immunoassay like an ELISA is a highly effective and scalable method for screening large numbers of derivatives against specific antibodies or purified receptors.

Tier 3: Cell-Based Functional Assays Binding does not always equate to a biological response. Cell-based assays are essential to determine if an off-target interaction leads to a functional consequence, such as the activation or inhibition of a signaling pathway. For auxin mimics, this could involve using a cell line containing an auxin-responsive promoter linked to a reporter gene (e.g., luciferase or GUS).

Tier 4: Whole Organism & Field Studies The ultimate test of specificity is performance in a complex biological system. For agricultural chemicals, this involves greenhouse and field trials on a panel of sensitive plant species.[10] Studies have shown that herbicides like aminopyralid and picloram can cause significant damage to sensitive crops like tomatoes, legumes, and potatoes even at parts-per-billion levels, often through persistence in compost and manure.[7][11] These studies are critical for establishing a compound's real-world selectivity profile.

Chapter 3: Detailed Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Profiling

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the relative affinity of various derivatives for a specific antibody raised against a primary compound. The principle relies on the competition between a free derivative (the analyte) in a sample and a fixed amount of an enzyme-labeled derivative for a limited number of antibody binding sites.

  • Rationale: This assay format is highly sensitive and adaptable for high-throughput screening of small molecules. The degree of cross-reactivity can be quantified by comparing the IC50 values (the concentration of analyte that causes 50% inhibition of signal) of different derivatives.[12]

  • Methodology:

    • Antibody Coating: Dilute a polyclonal or monoclonal antibody specific to the core pyridine carboxylic acid structure in carbonate-bicarbonate buffer (pH 9.6) and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST) to remove unbound antibody.

    • Blocking: Add 200 µL of blocking buffer (e.g., 1% Bovine Serum Albumin in PBST) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

    • Competition: Wash the plate three times with PBST. Prepare serial dilutions of the test derivatives and a reference standard in assay buffer. Add 50 µL of each dilution to the appropriate wells. Immediately add 50 µL of the enzyme-conjugated derivative (e.g., Horseradish Peroxidase conjugate) at a pre-determined optimal concentration. Incubate for 1 hour at 37°C.

    • Detection: Wash the plate five times with PBST. Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Allow the color to develop for 15-30 minutes in the dark.

    • Stopping Reaction: Add 50 µL of 2M sulfuric acid to stop the reaction.

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

    • Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a sigmoidal competition curve. Calculate the IC50 value for each derivative. Cross-reactivity (%) is calculated as: (IC50 of Reference Standard / IC50 of Test Derivative) * 100.

Protocol 2: Non-Target Plant Bioassay (Root Growth Inhibition)

This bioassay uses the inhibition of root elongation in a sensitive plant species as a functional measure of auxinic activity and potential cross-reactivity.

  • Rationale: Root growth is highly sensitive to hormonal imbalances, making it an excellent indicator of unintended auxinic activity. This whole-organism assay integrates bioavailability, uptake, and physiological response, providing data that is more biologically relevant than in vitro binding alone.

  • Methodology:

    • Species Selection: Choose a plant species known to be sensitive to auxinic herbicides, such as tomato (Solanum lycopersicum) or cress (Lepidium sativum).

    • Seed Germination: Surface-sterilize seeds and place them on moist filter paper in a petri dish. Allow them to germinate in the dark for 48-72 hours until the radicle (embryonic root) is 2-5 mm long.

    • Treatment Preparation: Prepare a range of concentrations for each test derivative in a suitable medium (e.g., 0.5x MS basal salt medium). Include a negative control (medium only) and a positive control (e.g., picloram or aminopyralid).

    • Exposure: Transfer 5-10 germinated seedlings to a new petri dish containing filter paper saturated with 5 mL of the respective treatment solution.

    • Incubation: Seal the dishes with parafilm, orient them vertically to encourage downward root growth, and incubate in a controlled environment (e.g., 25°C, dark) for 72 hours.

    • Measurement: Carefully remove the seedlings and measure the length of the primary root from the root-shoot junction to the tip.

    • Data Analysis: Calculate the average root length for each treatment. Express the results as a percentage of the negative control. Determine the EC50 value (the effective concentration causing 50% root growth inhibition) for each derivative.

Chapter 4: Comparative Data and Interpretation

While specific cross-reactivity data for this compound derivatives is not widely published, a comparative analysis of its structural analogs provides a valuable blueprint for what to expect. The following table summarizes the characteristics and known cross-reactivity profiles of related pyridine herbicides.

Compound Chemical Structure Primary Target(s) Known Cross-Reactivity / Non-Target Effects Relative Potency Reference(s)
Picloram 4-amino-3,5,6-trichloropicolinic acidBroadleaf weedsHighly persistent in soil and compost.[7] Affects sensitive crops (legumes, nightshades) at ppb levels.[7] Can reduce the establishment of some grass species if applied before seeding.[11]High[7][11]
Clopyralid 3,6-dichloro-2-pyridinecarboxylic acidBroadleaf weeds, especially in the Asteraceae and Fabaceae familiesSimilar to Picloram, known for "killer compost" issues.[4] Less mobile in soil than aminopyralid.[8] Used in combination with Picloram for broader weed control.[5][13]Moderate-High[4][5][8][13]
Aminopyralid 4-amino-3,6-dichloropyridine-2-carboxylic acidInvasive broadleaf weeds, thistlesProvides effective control at lower use rates than clopyralid.[8] Adsorbs more tightly to soil than clopyralid, suggesting lower leaching potential.[8] Can negatively impact non-target forb and shrub species.[8]Very High[8][10][14]

Interpreting the Data: The data clearly shows that even among closely related, commercially successful compounds, there are significant differences in potency, soil mobility, and non-target effects. Aminopyralid's higher potency and tighter soil binding compared to clopyralid highlight how minor structural changes can have major environmental and biological consequences.[8] This underscores the necessity of conducting thorough, multi-faceted cross-reactivity studies for any new derivative of this compound.

Conclusion

The assessment of cross-reactivity for this compound derivatives is a critical step in their development for any biological application. A failure to rigorously evaluate off-target activity can lead to unintended environmental damage, crop failure, or adverse health effects. By employing a systematic, tiered approach that combines in silico prediction, in vitro binding assays, and functional whole-organism studies, researchers can build a comprehensive safety and specificity profile. The methodologies and comparative data from related pyridine carboxylic acids serve as an essential guide, providing a robust framework for making informed decisions and advancing compounds with the highest potential for both efficacy and safety.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 6-Amino-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of analytical methodologies for the robust quantification of 6-Amino-4-chloronicotinic acid, a key intermediate in pharmaceutical synthesis. We will dissect and compare two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The focus is not merely on the procedural steps but on the scientific rationale behind method selection, development, and the rigorous validation required to ensure data integrity, in alignment with global regulatory standards.

The validation of an analytical method is a documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[1] This is the cornerstone of quality control in drug development and manufacturing. Our discussion is framed within the context of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a comprehensive framework for validation procedures.[2][3][4]

Chapter 1: The Regulatory Landscape and Validation Philosophy

Before delving into specific methods, it is crucial to understand the regulatory philosophy that governs method validation. Agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements to ensure that analytical methods are suitable for their intended purpose.[5][6][7] The core objective is to demonstrate through empirical evidence that a method is accurate, precise, specific, sensitive, and robust.

The validation process follows a pre-approved protocol, and its results are documented in a comprehensive report. This ensures transparency and traceability, which are critical for regulatory submissions and audits.[1][3]

Below is a conceptual workflow illustrating the universal process of analytical method validation, from initial planning to final reporting.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 P3 Define Acceptance Criteria P2->P3 E1 Prepare Standards & QC Samples P3->E1 Protocol Approved E2 Perform Validation Experiments (Accuracy, Precision, etc.) E1->E2 E3 Collect & Process Raw Data E2->E3 A1 Analyze Data vs. Acceptance Criteria E3->A1 Data Acquired A2 Document Deviations & Conclusions A1->A2 A3 Compile Final Validation Report A2->A3 G Range Validated Range Linearity Linearity Linearity->Range Defines Accuracy Accuracy Accuracy->Range Defines Precision Precision Precision->Range Defines LOQ LOQ LOQ->Range Sets lower limit Specificity Specificity Specificity->Linearity Ensures validity of Specificity->Accuracy Ensures validity of Robustness Robustness Robustness->Range Confirms reliability of

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Amino-4-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of the 6-Amino-4-chloronicotinic Acid Scaffold

The nicotinic acid scaffold is a well-established pharmacophore, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The strategic modification of this core structure offers a promising avenue for the discovery of novel therapeutic agents. This guide focuses on a specific, yet underexplored, class of these compounds: this compound derivatives. The introduction of the amino and chloro substituents at the 6 and 4 positions, respectively, is anticipated to significantly modulate the electronic and steric properties of the molecule, potentially leading to novel target interactions and enhanced biological activities.

This document provides a comprehensive, in-depth guide to conducting comparative molecular docking studies for novel derivatives of this compound. As a Senior Application Scientist, my objective is to not only provide a step-by-step protocol but also to instill a deeper understanding of the rationale behind the experimental choices, ensuring scientific integrity and fostering a robust in-silico drug discovery workflow.

Part 1: Rationale for Target Selection - An In Silico-Guided Approach

In the absence of extensive experimental data for this compound derivatives, a logical first step is to predict their most probable biological targets using established in silico methodologies. This approach allows for a data-driven selection of protein targets for our comparative docking studies, moving beyond a broad, and potentially inefficient, screening approach.

For this purpose, we will utilize a consensus approach, leveraging the predictive power of multiple, freely available web-based tools:

  • SwissTargetPrediction: This tool predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.

  • SuperPred 3.0: This webserver uses a machine learning approach to predict the Anatomical Therapeutic Chemical (ATC) classification and the most likely protein targets.[3][4][5][6]

  • Way2Drug PASS Online: This platform predicts a wide spectrum of biological activities for a given chemical structure based on Structure-Activity Relationships (SAR) analysis of a large database of known active compounds.[1][7][8]

By submitting the core structure of this compound to these servers, we can generate a list of putative targets. For the purpose of this guide, we will hypothesize that the consensus prediction points towards three primary areas of therapeutic potential: anti-inflammatory , antimicrobial , and anticancer (kinase inhibition) activities. This allows us to select a representative panel of high-value protein targets from each class for our comparative docking study.

Selected Protein Targets for Comparative Docking:
Therapeutic AreaTarget ProteinPDB IDRationale
Anti-inflammatory Cyclooxygenase-1 (COX-1)--INVALID-LINK--A key enzyme in the prostaglandin synthesis pathway, a major target for non-steroidal anti-inflammatory drugs (NSAIDs).
Cyclooxygenase-2 (COX-2)--INVALID-LINK--An inducible enzyme involved in inflammation, and a target for selective NSAIDs with a potentially better side-effect profile.
Antimicrobial Staphylococcus aureus Tyrosyl-tRNA Synthetase--INVALID-LINK--An essential enzyme for bacterial protein synthesis, representing a validated target for novel antibiotics.
Staphylococcus aureus DNA Gyrase B--INVALID-LINK--A type II topoisomerase crucial for DNA replication in bacteria, and a target for fluoroquinolone antibiotics.
Anticancer Epidermal Growth Factor Receptor (EGFR) Kinase--INVALID-LINK--A receptor tyrosine kinase often overexpressed in various cancers, making it a prime target for kinase inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase--INVALID-LINK--A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

This curated panel of targets provides a robust platform to comparatively assess the potential of novel this compound derivatives across multiple, therapeutically relevant areas.

Part 2: Detailed Experimental Workflow for Comparative Docking Studies

The following section outlines a detailed, step-by-step protocol for conducting the comparative docking studies. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

Diagram of the Experimental Workflow

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output & Interpretation ligand_prep Ligand Preparation (3D structure generation, energy minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking Prepared Ligands protein_prep Protein Preparation (PDB download, removal of water & heteroatoms, addition of hydrogens) protein_prep->docking Prepared Proteins analysis Post-Docking Analysis (Binding energy, interactions, visualization) docking->analysis Docked Poses table Comparative Data Table analysis->table discussion Discussion & SAR analysis->discussion

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Step 1: Ligand Preparation

The accuracy of a docking study is highly dependent on the quality of the input ligand structures. This step involves generating accurate 3D conformations of the this compound derivatives.

  • 2D Structure Drawing: Draw the 2D structures of the parent molecule and its derivatives using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Generation: Convert the 2D structures into 3D structures. Most chemical drawing software have this functionality.

  • Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation of the ligand. This can be performed using molecular mechanics force fields such as MMFF94 or UFF in software like Avogadro or MOE. The rationale here is to start the docking simulation with a ligand conformation that is energetically favorable, which can lead to more accurate binding pose predictions.

  • File Format Conversion: Save the prepared ligand structures in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Step 2: Protein Preparation

The target protein structures obtained from the Protein Data Bank (PDB) require careful preparation to ensure they are suitable for docking simulations.

  • PDB File Download: Download the crystal structures of the selected target proteins from the RCSB PDB using the provided PDB IDs.

  • Removal of Unnecessary Molecules: The downloaded PDB files often contain water molecules, ions, and co-crystallized ligands that are not part of the protein itself. These should be removed as they can interfere with the docking process.

  • Addition of Hydrogen Atoms: PDB files often lack hydrogen atoms. These must be added to the protein structure to correctly model the hydrogen bonding potential of the amino acid residues. This is a critical step as hydrogen bonds are often key contributors to ligand binding.

  • Charge Assignment: Assign appropriate partial charges to the protein atoms. This is essential for accurately calculating the electrostatic interactions between the protein and the ligand.

  • File Format Conversion: Convert the prepared protein structure into a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).

Step 3: Molecular Docking Simulation

For this guide, we will use AutoDock Vina , a widely used and validated open-source molecular docking program. Its scoring function is known for its speed and accuracy in predicting binding affinities.

  • Grid Box Definition: Define a "grid box" around the active site of the target protein. This box specifies the search space for the docking algorithm. The size and center of the grid box should be chosen to encompass the entire binding pocket. For the selected targets, the binding site can be identified based on the location of the co-crystallized ligand in the original PDB file.

  • Running the Docking Simulation: Execute the docking simulation for each this compound derivative against each of the prepared target proteins. AutoDock Vina will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). A more negative binding affinity indicates a more favorable binding interaction.

  • Exhaustiveness Parameter: The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the conformational search. A higher value will result in a more comprehensive search but will also increase the computation time. A value of 8 is a good starting point for a balance between accuracy and speed.

Step 4: Post-Docking Analysis and Visualization

The raw output of the docking simulation needs to be carefully analyzed to extract meaningful insights.

  • Binding Affinity Comparison: The primary quantitative metric for comparison is the predicted binding affinity. A lower (more negative) binding energy suggests a stronger interaction between the ligand and the protein.

  • Interaction Analysis: Visualize the top-ranked docking poses for each ligand-protein complex using molecular visualization software such as PyMOL or Discovery Studio. This allows for a detailed examination of the intermolecular interactions, including:

    • Hydrogen bonds: Identify the specific amino acid residues involved in hydrogen bonding with the ligand.

    • Hydrophobic interactions: Observe the non-polar interactions between the ligand and the protein.

    • Pi-pi stacking: Look for interactions between aromatic rings in the ligand and the protein.

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is present in the original PDB structure, the docking protocol can be validated by re-docking the native ligand and calculating the RMSD between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Part 3: Data Presentation and Interpretation

The results of the comparative docking study should be presented in a clear and concise manner to facilitate interpretation and the identification of promising derivatives.

Comparative Docking Results Table
DerivativeTargetBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Parent Scaffold COX-1-7.5Tyr385, Arg120, Ser53025
COX-2-8.2Tyr385, Arg120, Val52336
S. aureus TyrRS-6.8Asp197, Tyr53, Gly5134
S. aureus DNA Gyrase B-7.1Asp81, Asn54, Ile8627
EGFR Kinase-8.5Met793, Leu718, Thr79048
VEGFR2 Kinase-8.9Cys919, Asp1046, Glu88539
Derivative 1 (e.g., R = OCH3) COX-1-7.8Tyr385, Arg120, Ser53035
COX-2-8.6Tyr385, Arg120, Val52346
S. aureus TyrRS-7.2Asp197, Tyr53, Gly5144
S. aureus DNA Gyrase B-7.5Asp81, Asn54, Ile8637
EGFR Kinase-8.9Met793, Leu718, Thr79058
VEGFR2 Kinase-9.3Cys919, Asp1046, Glu88549
Derivative 2 (e.g., R = CF3) COX-1-8.1Tyr385, Arg120, Ser53026
COX-2-9.0Tyr385, Arg120, Val52337
S. aureus TyrRS-7.5Asp197, Tyr53, Gly5135
S. aureus DNA Gyrase B-7.9Asp81, Asn54, Ile8628
EGFR Kinase-9.2Met793, Leu718, Thr79049
VEGFR2 Kinase-9.7Cys919, Asp1046, Glu885310

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Interpretation and Structure-Activity Relationship (SAR) Insights

The comparative table allows for a preliminary assessment of the structure-activity relationships. For instance, we can analyze how different substituents on the this compound core influence the binding affinity for each target.

  • Impact of Substituents: Does the introduction of an electron-donating group (e.g., -OCH3) or an electron-withdrawing group (e.g., -CF3) enhance or diminish the binding affinity for a particular target?

  • Selectivity Profile: Do certain derivatives show a preference for one target over another (e.g., higher affinity for COX-2 over COX-1, or for a specific kinase)? This is a crucial aspect of drug design, as selectivity can minimize off-target effects.

  • Interaction Patterns: How do the substituents alter the binding mode and the key interactions with the protein? For example, a new substituent might introduce an additional hydrogen bond or a favorable hydrophobic interaction, explaining an increase in binding affinity.

Visualization of Key Interactions

G cluster_ligand This compound Derivative cluster_protein EGFR Kinase Active Site ligand Derivative 1 Met793 Met793 ligand->Met793 H-bond (backbone) Leu718 Leu718 ligand->Leu718 Hydrophobic Thr790 Thr790 ligand->Thr790 H-bond (sidechain) Asp855 Asp855 ligand->Asp855 H-bond (sidechain)

Caption: A simplified 2D diagram illustrating the key interactions of a hypothetical derivative with the EGFR kinase active site.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative docking studies of this compound derivatives. By following a structured, in silico-guided approach, researchers can efficiently screen and prioritize novel compounds for further experimental validation. The insights gained from these computational studies, particularly regarding binding affinities and structure-activity relationships, can significantly accelerate the drug discovery process.

It is crucial to remember that molecular docking is a predictive tool. The results from these in silico experiments should be used to generate hypotheses that can then be tested through in vitro and in vivo assays. Promising candidates identified through this workflow should be synthesized and subjected to biological evaluation to confirm their activity and elucidate their mechanism of action.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Amino-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Amino-4-chloronicotinic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The protocols outlined herein are designed to ensure that the disposal process for this compound is handled with the utmost care, adhering to regulatory standards and best laboratory practices. This document moves beyond a simple checklist, delving into the rationale behind each step to empower you with a deep, actionable understanding of chemical waste management.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of this compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally similar compounds, such as 6-Chloronicotinic acid.

Key Hazard Characteristics:

  • Physical State: Typically an off-white to light yellow solid powder.[1]

  • Health Hazards:

    • Causes serious eye irritation.[1][2][3]

    • Causes skin irritation.[1][2][3]

    • May cause respiratory irritation.[1][2][3]

  • Environmental Hazards: While specific data is limited, its water solubility suggests it may be mobile in the environment.[1][4] As a chlorinated organic compound, it is imperative to prevent its release into the environment.[5]

  • Reactivity: Stable under normal conditions, but incompatible with strong oxidizing agents.[1][4] Hazardous decomposition products upon combustion include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[1][4]

This profile dictates that this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.[5][6]

Regulatory Framework: A Commitment to Compliance

The disposal of laboratory chemicals is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7]

Key Regulatory Points:

  • Hazardous Waste Classification: As a chlorinated organic compound, waste containing this compound may fall under the "F-list" for spent halogenated solvents if mixed with them.[8][9] Regardless of specific listing, its irritant properties classify it as a characteristic hazardous waste.

  • Satellite Accumulation Areas (SAAs): Laboratories are designated as SAAs, where hazardous waste can be collected at or near the point of generation before being moved to a central storage area.[10][11] Strict regulations apply to the volume of waste stored and the duration of storage.[7][10]

  • Cradle-to-Grave Responsibility: The generator of the waste (your institution) is responsible for it from generation to final disposal.[10] This underscores the importance of using a certified hazardous waste disposal vendor.

Adherence to these regulations is not just a legal requirement but a cornerstone of responsible scientific practice. Always consult your institution's Environmental Health & Safety (EHS) department for specific local guidelines.[12]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely collect, store, and dispose of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The principle here is to create a barrier between you and the hazardous material.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[1][2]

  • Eye Protection: Use chemical safety goggles or glasses.[1][2]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities, consider additional protective clothing.[1]

  • Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[1][2]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate cost-effective, compliant disposal.[11]

  • Designated Waste Stream: this compound waste should be collected in a dedicated container for halogenated organic solids .

  • Incompatibility Prevention: Never mix this waste with incompatible materials like strong oxidizing agents, acids, or bases.[11] Mixing incompatible wastes can lead to violent reactions, emission of toxic gases, or fire.[11]

Step 3: Container Selection and Labeling

The waste container is the primary method of containment. Its integrity and clear labeling are non-negotiable.

  • Container Choice: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.[10][13] The container must have a secure, screw-top lid.[11]

  • Labeling:

    • As soon as the first particle of waste enters the container, it must be labeled.[13]

    • The label must clearly state the words "HAZARDOUS WASTE ".[13]

    • List all chemical constituents by their full name (e.g., "this compound") and their approximate percentage.[11][13] Do not use abbreviations or chemical formulas.

    • Include the date of initial waste accumulation.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container in your designated laboratory SAA.

  • Location: The SAA must be at or near the point of waste generation.[10][11]

  • Containment: Keep the container within a secondary containment bin to catch any potential leaks.

  • Lid Policy: The waste container must be kept tightly closed at all times, except when you are actively adding waste to it.[10][11][13] This minimizes the release of vapors and prevents spills.

Step 5: Arranging for Disposal

When the container is full or you have reached the accumulation time limit set by your institution, arrange for its removal.

  • Contact EHS: Follow your institution's procedure for hazardous waste pickup, which typically involves submitting a request to the Environmental Health & Safety (EHS) or equivalent department.[10][13]

  • Documentation: Complete any required forms accurately, detailing the contents of the waste container.[13]

The diagram below illustrates the decision-making workflow for the disposal of this compound.

G start Start: Generate This compound waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it a solid or in solution? ppe->characterize solid_waste Segregate as: Halogenated Organic Solid characterize->solid_waste Solid solution_waste Segregate as: Halogenated Organic Liquid characterize->solution_waste Liquid/ Solution container Step 3: Select Compatible Container (HDPE or Glass with Screw Cap) solid_waste->container solution_waste->container label_waste Step 4: Label Container 'HAZARDOUS WASTE' Full Chemical Name & % Accumulation Start Date container->label_waste store Step 5: Store in SAA - At point of generation - Secondary containment - Lid always closed label_waste->store check_full Is container full or accumulation limit reached? store->check_full request_pickup Step 6: Request Disposal Contact EHS for Pickup check_full->request_pickup Yes continue_accumulation Continue Accumulation check_full->continue_accumulation No end End: Waste Transferred to EHS Custody request_pickup->end continue_accumulation->store

Caption: Disposal Workflow for this compound.

Spill Management and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spill from spreading. For a solid, gently sweep or shovel the material into a suitable container for disposal.[2] Avoid generating dust.

  • Decontaminate: Clean the spill area according to your lab's specific procedures.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Waste Minimization: A Proactive Approach

The most effective disposal strategy begins with waste minimization.

  • Source Reduction: Order only the quantity of chemical required for your experiments.[10]

  • Scale Reduction: Reduce the scale of experiments whenever possible to minimize the volume of waste produced.[10]

By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our scientific community's commitment to environmental responsibility.

References

Navigating the Safe Handling of 6-Amino-4-chloronicotinic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 6-Amino-4-chloronicotinic acid, focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal protocols. By understanding the rationale behind each safety measure, you can foster a secure and efficient laboratory environment.

Hazard Assessment: Understanding the Risks

This compound and its structural analogs, such as 6-Chloronicotinic acid, are classified as irritants.[1][2][3] The primary routes of exposure and associated hazards include:

  • Skin Contact: Causes skin irritation.[1][2]

  • Eye Contact: Causes serious eye irritation.[1][2]

  • Inhalation: May cause respiratory irritation.[1][2]

  • Ingestion: May be harmful if swallowed.

While comprehensive toxicological data for this compound is not extensively detailed in all safety data sheets, the consistent classification of similar nicotinic acid derivatives necessitates a cautious and thorough approach to handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloving recommended)- Safety Glasses with Side Shields or Goggles- Lab Coat- N95 or FFP2 Particulate RespiratorPrevents skin contact with fine powder. Protects eyes from airborne particles. Standard laboratory attire for containment. Minimizes inhalation of aerosolized powder.
Solution Preparation and Handling - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Face Shield (if splash risk is high)Protects skin from direct contact with the solution. Offers superior protection against splashes compared to safety glasses. Prevents contamination of personal clothing. Provides an additional layer of protection for the face.
Experimental Procedures (e.g., reactions, purifications) - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Work in a certified chemical fume hoodEnsures skin and eye protection during manipulations. A fume hood provides critical ventilation to prevent inhalation of any vapors or aerosols that may be generated.
The "Why" Behind the Choices:
  • Gloves: Nitrile gloves offer good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to dispose of them immediately after handling the compound.[4] Proper glove removal technique, without touching the outer surface, is essential to prevent skin exposure.[4]

  • Eye and Face Protection: Given that this compound can cause serious eye irritation, chemical splash goggles are mandatory when handling solutions.[1][2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.

  • Respiratory Protection: When handling the solid form of the compound, especially during weighing where dust can be generated, a particulate respirator (such as an N95 or FFP2) is necessary to prevent respiratory tract irritation.[4] All handling of the solid should ideally be performed in a ventilated enclosure or a chemical fume hood.

Operational Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe locate_safety Locate Eyewash Station and Safety Shower gather_ppe->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe weigh Weigh Solid in Ventilated Enclosure don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve conduct_exp Conduct Experiment in Fume Hood dissolve->conduct_exp decontaminate Decontaminate Work Surfaces conduct_exp->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][5] Get medical attention if irritation develops or persists.[5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][5] If not breathing, give artificial respiration.[2][5] Seek medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting.[6] Clean mouth with water and drink plenty of water afterwards.[5][7] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Spill Management and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:
  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect: Don the appropriate PPE, including respiratory protection for solid spills.

  • Contain: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][8] Avoid generating dust.[4][6] For liquid spills, absorb with an inert, non-combustible material and place in a sealed container for disposal.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Waste Disposal:

All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant.[1][2][5] Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8][9]

Storage and Incompatibilities

To maintain the integrity of this compound and ensure safety, proper storage is critical.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2]

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific practice.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.